molecular formula C37H39ClN2O9 B1261490 ATTO 590

ATTO 590

Cat. No.: B1261490
M. Wt: 691.2 g/mol
InChI Key: PWZJEXGKUHVUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 590 meta-isomer is an this compound. It contains an this compound meta-isomer(1+).

Properties

Molecular Formula

C37H39ClN2O9

Molecular Weight

691.2 g/mol

IUPAC Name

4-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate

InChI

InChI=1S/C37H38N2O5.ClHO4/c1-9-38-29-16-31-27(14-24(29)20(3)18-36(38,5)6)33(23-12-11-22(34(40)41)13-26(23)35(42)43)28-15-25-21(4)19-37(7,8)39(10-2)30(25)17-32(28)44-31;2-1(3,4)5/h11-19H,9-10H2,1-8H3,(H-,40,41,42,43);(H,2,3,4,5)

InChI Key

PWZJEXGKUHVUFP-UHFFFAOYSA-N

SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=C(C=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=C(C=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of ATTO 590

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core spectroscopic properties of the fluorescent dye ATTO 590. Designed for researchers, scientists, and drug development professionals, this document details the excitation and emission characteristics, quantum yield, and fluorescence lifetime of this rhodamine-based dye. A generalized experimental protocol for spectroscopic measurements is also included, alongside a visual representation of the principles of fluorescence.

Core Spectroscopic and Photophysical Properties of this compound

This compound is a fluorescent label that belongs to the rhodamine class of dyes. It is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2] These characteristics make it a versatile tool for a wide range of applications in the life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection.[2][3][4] The dye is moderately hydrophilic and is available in various reactive forms for labeling biomolecules such as proteins and nucleic acids.[1][2]

The key quantitative spectroscopic and photophysical parameters for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Excitation Maximum (λex)592 - 594 nm[4][5][6][7]
Emission Maximum (λem)621 - 624 nm[4][5][6][7]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (Φf)80%[1]
Fluorescence Lifetime (τfl)3.7 ns[1]
Correction Factor (CF₂₆₀)0.39[1]
Correction Factor (CF₂₈₀)0.43 - 0.44[1][7]

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from the absorption of light to the emission of a photon, can be visually represented by a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1_v0 S1->S1_v0 Vibrational Relaxation S0_v0 S0_v1 S0_v2 S1_v0->S0 Fluorescence (Emission) S1_v0->S0_v1 Internal Conversion S1_v1 S1_v2

A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.

Generalized Experimental Protocol for Measuring Excitation and Emission Spectra

The following is a detailed methodology for the characterization of the excitation and emission spectra of a fluorescent dye such as this compound.

1. Instrumentation

A calibrated spectrofluorometer is required. Key components include:

  • Light Source: A high-intensity Xenon arc lamp to provide a continuous spectrum of light.

  • Monochromators: Excitation and emission monochromators (typically diffraction grating) to select specific wavelengths.

  • Sample Holder: A temperature-controlled cuvette holder.

  • Detector: A photomultiplier tube (PMT) or other sensitive light detector.

2. Sample Preparation

  • Solvent Selection: Choose a suitable solvent in which the fluorophore is soluble and stable. For this compound, ethanol (B145695) or phosphate-buffered saline (PBS) are commonly used.

  • Concentration: Prepare a dilute solution of the fluorophore. The absorbance of the solution at the excitation maximum should be low (typically < 0.05) to avoid inner filter effects.

  • Cuvette: Use a quartz cuvette for measurements in the UV-visible range.

3. Instrument Setup and Calibration

  • Warm-up: Allow the spectrofluorometer's lamp to warm up and stabilize for the manufacturer-recommended time (often 30 minutes).

  • Slit Widths: Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal-to-noise. A common starting point is 5 nm for both.

  • Wavelength Calibration: Perform a wavelength calibration according to the instrument's protocol, if required.

4. Measurement of the Excitation Spectrum

  • Set Emission Wavelength: Set the emission monochromator to the expected emission maximum of the fluorophore (e.g., 622 nm for this compound).

  • Scan Excitation Wavelengths: Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm for this compound).

  • Record Data: Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).

5. Measurement of the Emission Spectrum

  • Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum (λex).

  • Scan Emission Wavelengths: Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scatter (e.g., for this compound with λex at 594 nm, start the scan at 605 nm).

  • Record Data: Record the fluorescence intensity at each emission wavelength. This produces the fluorescence emission spectrum, and its peak represents the emission maximum (λem).

6. Data Correction

  • Blank Subtraction: Measure the spectrum of the solvent alone (the blank) using the same settings and subtract it from the sample's spectrum to remove background signals, including Raman scattering from the solvent.

  • Instrumental Correction: For accurate spectra, especially for quantum yield calculations, it is crucial to correct for the wavelength-dependent output of the lamp and the wavelength-dependent sensitivity of the detector. This is typically done using correction files provided by the instrument manufacturer or determined using standard lamps and detectors.

This in-depth guide provides the essential information for utilizing this compound in fluorescence-based applications. By understanding its core spectroscopic properties and employing standardized measurement protocols, researchers can ensure accurate and reproducible results in their scientific endeavors.

References

ATTO 590 quantum yield and fluorescence lifetime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of ATTO 590 For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye this compound, specifically its quantum yield and fluorescence lifetime. It includes a summary of its key characteristics, detailed experimental protocols for their measurement, and diagrams illustrating common experimental workflows.

Core Photophysical Properties of this compound

This compound is a fluorescent label based on the rhodamine dye structure, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6][7] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3][4][5][8][9][10] The dye is moderately hydrophilic and is available with various reactive groups, such as NHS ester and maleimide, for labeling proteins, antibodies, and other molecules.[1][2][6][7]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

ParameterValueReference
Fluorescence Quantum Yield (ηfl) 0.80 (80%)[3][9][11]
Fluorescence Lifetime (τfl) 3.7 ns[3][9][11]
Excitation Maximum (λabs) 593 - 594 nm[3][8][9][11][12][13]
Emission Maximum (λem) 622 - 624 nm[3][8][9][11][12][13]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[3][8][11][12][13]
Correction Factor (CF₂₈₀) 0.43 - 0.44[9][11][12]

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires careful experimental design and execution. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for its determination is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[14][15]

Protocol: Comparative Method for Quantum Yield Determination

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with this compound.

  • Sample Preparation:

    • Prepare a series of dilutions for both the this compound sample and the standard in a high-purity, spectroscopic-grade solvent.[16]

    • The concentrations should be adjusted to ensure that the absorbance at the excitation wavelength is low (typically between 0.02 and 0.1) to prevent inner filter effects.[14]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared dilutions of the sample and the standard.

    • Record the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for all measurements of the sample and the standard.

  • Data Analysis:

    • Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.

    • Integrate the corrected fluorescence intensity over the entire emission band for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.

    • The relationship should be linear, and the gradient (slope) of this line should be determined for both.

  • Calculation: The quantum yield of the this compound sample (Φₓ) is calculated using the following equation:[14]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out.

Measurement of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most widely used and robust technique for measuring fluorescence lifetimes in the nanosecond range.[17][18][19]

Protocol: Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation Setup: A typical TCSPC setup consists of a high-repetition pulsed light source (e.g., a diode laser or LED), a sample holder, emission filters, a single-photon sensitive detector (e.g., PMT or SPAD), and TCSPC electronics.[18]

  • Excitation: The this compound sample is excited by the pulsed laser at a wavelength near its absorption maximum (e.g., 594 nm). The laser pulse provides the "start" signal for the timing electronics.[18]

  • Photon Detection: Emitted photons are collected and passed through a filter to isolate the fluorescence from scattered excitation light. The detector registers the arrival of a single photon, which generates the "stop" signal.[18]

  • Time Measurement: The TCSPC electronics measure the time delay between the laser pulse (start) and the detection of the emitted photon (stop) with picosecond resolution.[17][19]

  • Histogram Generation: This process is repeated thousands or millions of times. The measured time delays are collected and sorted into a histogram, which plots the number of photons detected versus the time after the excitation pulse. This histogram represents the fluorescence decay curve.[18][19]

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument itself.

    • The experimental fluorescence decay curve is fitted to an exponential decay model, often requiring deconvolution with the IRF.

    • The fluorescence lifetime (τ) is extracted from the parameters of the fitted decay function.

Visualizations

The following diagrams illustrate the experimental workflows for measuring the photophysical properties of this compound and a common bioconjugation application.

G cluster_0 Workflow: Quantum Yield Measurement (Comparative Method) prep Prepare Dilutions (this compound & Standard) abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs Same excitation λ fluo Measure Fluorescence (Spectrofluorometer) abs->fluo integrate Integrate Corrected Fluorescence Intensity fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calc Calculate Quantum Yield Using Gradients and Standard's Φ plot->calc

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

G cluster_1 Workflow: Fluorescence Lifetime Measurement (TCSPC) excitation Pulsed Laser Excitation of this compound Sample start Generate 'Start' Signal excitation->start emission Fluorescence Emission excitation->emission timing Measure Time Delay (Start to Stop) start->timing detection Single Photon Detection (SPAD/PMT) emission->detection stop Generate 'Stop' Signal detection->stop stop->timing histogram Build Decay Histogram (Repeat Millions of Times) timing->histogram fit Fit Decay Curve (Deconvolve with IRF) histogram->fit lifetime Determine Fluorescence Lifetime (τ) fit->lifetime

Caption: Workflow for measuring fluorescence lifetime via Time-Correlated Single Photon Counting.

G cluster_2 Workflow: Protein Labeling with this compound NHS Ester protein_prep Prepare Protein Solution (Amine-Free Buffer, pH 8.3) reaction Mix Protein and Dye Solutions (Incubate for 1 hour at RT) protein_prep->reaction dye_prep Dissolve this compound NHS Ester in Anhydrous DMF dye_prep->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification Remove unreacted dye characterization Characterize Conjugate (Spectroscopy, DOL Calculation) purification->characterization final_product Fluorescently Labeled Protein characterization->final_product

Caption: General workflow for covalent labeling of proteins with this compound NHS ester.

References

ATTO 590: A Technical Guide to Photostability and Thermal Stability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 590, a fluorescent dye belonging to the rhodamine family, has emerged as a valuable tool in a wide array of high-sensitivity applications, from single-molecule detection to super-resolution microscopy.[1][2][3] Its popularity stems from a combination of strong absorption, high fluorescence quantum yield, and, most notably, exceptional photostability and thermal stability.[2][3] This technical guide provides an in-depth analysis of these critical stability characteristics, presenting available quantitative data, detailed experimental protocols, and visualizations to aid researchers in optimizing their experimental designs.

Core Photophysical and Chemical Properties

This compound is characterized by its strong absorption of light in the orange-red region of the spectrum and a distinct emission in the red region. This large Stokes shift is advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging.[3] The dye is moderately hydrophilic and its fluorescence characteristics are notably insensitive to environmental changes such as pH.[3]

Below is a summary of the key photophysical properties of this compound:

PropertyValueReference(s)
Absorption Maximum (λ_abs_) 593 - 594 nm[4][5]
Emission Maximum (λ_em_) 622 - 624 nm[4][5]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (Φ_f_) 80%[2][4]
Fluorescence Lifetime (τ) 3.7 ns[2][4]
Chemical Stability Stable over a wide pH range

Photostability of this compound

Photostability, the ability of a fluorophore to resist photodegradation when exposed to light, is a critical parameter for quantitative and long-term imaging experiments. This compound is renowned for its superior photostability, often recommended as a substitute for other dyes like Alexa Fluor® 594 where enhanced stability is required.[5] This robustness is attributed to its rigid molecular structure, which minimizes non-radiative decay pathways.[3]

Comparative Photostability Data for ATTO Dyes

To provide context, the following table includes photostability data for a related ATTO dye, ATTO 565, which shares structural similarities with this compound.

DyeExperimental ConditionsSurvival Time / Bleaching CharacteristicsReference(s)
This compound Single molecules on glass and various aluminum/gold (Al/Au) zero-mode waveguides (ZMWs).Survival time is substrate-dependent, with fitting of photobleaching time to a single exponential decay.[6]
ATTO 565 Immobilized on a glass surface.Average bleaching times of 18.2 s, 21.8 s, and 63.0 s under illumination intensities of 1136 W/cm², 568 W/cm², and 284 W/cm², respectively.

It is important to note that photostability is highly dependent on the experimental environment, including the mounting medium, presence of antifade reagents, and the intensity and wavelength of the excitation light.

Thermal Stability of this compound

ATTO dyes are recognized for their high thermal stability, maintaining their structural and fluorescent integrity even through repeated thermal cycling, such as in quantitative PCR (qPCR) applications.[7] This makes this compound a reliable choice for experiments involving temperature changes.

Currently, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not publicly available. However, the general characterization of rhodamine dyes, to which this compound belongs, indicates good thermal robustness. For long-term storage, it is recommended to store this compound conjugates at -20°C to avoid repeated freezing and thawing cycles and to protect them from light.

Experimental Protocols and Workflows

To facilitate the use of this compound in research, this section provides detailed experimental protocols for common applications.

Measuring Photostability

A standardized method for quantifying the photostability of a fluorophore is crucial for comparing different dyes and optimizing imaging conditions.

Objective: To determine the photobleaching rate of this compound under specific and controlled illumination conditions.

Materials:

  • Fluorescence microscope (confocal or widefield) with a suitable laser line for exciting this compound (e.g., 561 nm or 594 nm).

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Objective lens with a high numerical aperture.

  • Sample labeled with this compound (e.g., immobilized dye molecules, fixed cells).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a sample with a uniform distribution of this compound. This could be a solution of the dye immobilized in a polymer film or a biological sample stained with an this compound conjugate.

  • Microscope Setup:

    • Turn on the microscope and the excitation light source.

    • Select the appropriate filter set for this compound.

    • Set the laser power to a constant and known intensity. It is advisable to use a power level that provides a good signal-to-noise ratio without causing instantaneous bleaching.

  • Image Acquisition:

    • Locate a region of interest (ROI) with consistent fluorescence.

    • Acquire a time-lapse series of images under continuous illumination. The time interval between frames should be kept constant.

    • Continue imaging until the fluorescence intensity has decreased to at least 50% of its initial value.

  • Data Analysis:

    • Open the image series in the analysis software.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

    • Plot the background-corrected fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching half-life (t_1/2_).

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Sample Prepare Sample with this compound Microscope Setup Microscope (Laser, Filters) Sample->Microscope Timelapse Acquire Time-Lapse Images Microscope->Timelapse Measure Measure Intensity in ROI Timelapse->Measure Background Background Correction Measure->Background Plot Plot Intensity vs. Time Background->Plot Fit Fit Decay Curve (Determine t1/2) Plot->Fit

Workflow for Measuring Dye Photostability.
Immunofluorescence Staining

This compound is an excellent choice for immunofluorescence due to its brightness and photostability, allowing for high-resolution and long-term imaging.

Objective: To label a specific protein in fixed cells using an indirect immunofluorescence protocol with an this compound-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS).

  • Primary antibody specific to the target protein.

  • This compound-conjugated secondary antibody.

  • Mounting medium (preferably with an antifade reagent).

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for this compound.

Immunofluorescence_Workflow Start Start: Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (if needed) Fix->Perm Block Blocking (e.g., BSA) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash (3x) PrimaryAb->Wash1 SecondaryAb This compound Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash (3x) SecondaryAb->Wash2 Mount Mount with Antifade Medium Wash2->Mount Image Fluorescence Microscopy Mount->Image

Indirect Immunofluorescence Workflow with this compound.
Single-Molecule FRET (smFRET)

The high photostability and quantum yield of this compound make it a suitable acceptor fluorophore in smFRET experiments, enabling the study of molecular dynamics and interactions over extended periods.

Objective: To perform a single-molecule FRET experiment using a donor-ATTO 590 acceptor pair to study conformational changes in a biomolecule.

Experimental Setup:

  • A total internal reflection fluorescence (TIRF) microscope is commonly used for surface-immobilized smFRET.

  • A laser for exciting the donor fluorophore (e.g., a green laser for a Cy3 donor).

  • Dichroic mirrors and emission filters to separate the donor and acceptor fluorescence signals.

  • A sensitive camera (EMCCD) to detect the single-molecule fluorescence.

Workflow:

  • Sample Preparation:

    • Label the biomolecule of interest with the donor and this compound acceptor dyes at specific sites.

    • Immobilize the labeled biomolecules on a passivated coverslip surface at a low density to ensure individual molecules can be resolved.

  • Data Acquisition:

    • Illuminate the sample with the donor excitation laser.

    • Simultaneously record the fluorescence intensity time traces from both the donor and acceptor channels.

  • Data Analysis:

    • Identify single-molecule events and extract the corresponding donor and acceptor intensity traces.

    • Correct for background noise and spectral crosstalk.

    • Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + γI_D), where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor.

    • Analyze the FRET efficiency histograms and time traces to identify different conformational states and their dynamics.

smFRET_Workflow cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis TIRF TIRF Microscope Sample Immobilized Labeled Biomolecules TIRF->Sample Laser Donor Excitation Laser Laser->Sample Optics Dichroics & Filters Camera EMCCD Camera Optics->Camera Acquire Acquire Donor & Acceptor Time Traces Sample->Acquire Extract Extract Intensity Traces Acquire->Extract Correct Background & Crosstalk Correction Extract->Correct FRET Calculate FRET Efficiency Correct->FRET Analyze Analyze Histograms & Time Traces FRET->Analyze

Single-Molecule FRET Experimental Workflow.

Conclusion

This compound stands out as a robust and reliable fluorescent dye for demanding research applications. Its exceptional photostability and thermal stability, combined with its excellent photophysical properties, make it an ideal choice for quantitative fluorescence microscopy, single-molecule studies, and other advanced imaging techniques. By understanding its stability characteristics and utilizing optimized experimental protocols, researchers can fully leverage the capabilities of this compound to obtain high-quality, reproducible data. Further quantitative characterization of its photobleaching quantum yield and thermal decomposition profile would be beneficial for the scientific community to enable even more precise experimental design and data interpretation.

References

ATTO 590 Molar Extinction Coefficient in PBS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molar extinction coefficient of the fluorescent dye ATTO 590, with a specific focus on its properties in Phosphate Buffered Saline (PBS). This document is intended to serve as a comprehensive resource for researchers utilizing this compound in applications such as single-molecule detection, high-resolution microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).

Core Spectroscopic Properties of this compound in PBS

This compound, a rhodamine-based fluorescent label, is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4] The molar extinction coefficient (ε) is a critical parameter for quantitative spectroscopic measurements, as it relates the absorbance of a substance to its concentration according to the Beer-Lambert law.

The definitive spectroscopic properties of this compound in PBS at a pH of 7.4 are summarized below.

ParameterValueUnit
Molar Extinction Coefficient (εmax) 120,000 M-1cm-1
Absorption Maximum (λabs)594nm
Fluorescence Maximum (λem)624nm
Quantum Yield (η)80%
Fluorescence Lifetime (τ)3.7ns
Data sourced from ATTO-TEC GmbH datasheets, explicitly stating measurements were conducted in Phosphate Buffered Saline (PBS), pH 7.4.[5]

Experimental Protocol: Determination of Molar Extinction Coefficient

The following is a generalized experimental protocol for the determination of the molar extinction coefficient of a fluorescent dye such as this compound in PBS. This method is based on standard spectrophotometric techniques.

1. Materials and Reagents:

  • This compound, solid form (e.g., NHS ester or carboxylic acid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-purity solvent for stock solution (e.g., Dimethylsulfoxide, DMSO)

  • Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Cuvettes with a 1 cm path length

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of the this compound solid using an analytical balance.

  • Dissolve the dye in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. The high solubility in an organic solvent ensures accurate initial weighing and dissolution.

  • Record the exact mass and the final volume of the stock solution to calculate the precise concentration.

3. Preparation of Dilution Series in PBS:

  • Perform a serial dilution of the concentrated stock solution with PBS (pH 7.4) to prepare a series of solutions with decreasing concentrations.

  • The final concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorption maximum.

4. Spectrophotometric Measurement:

  • Using a spectrophotometer, measure the absorbance spectrum of each dilution in a 1 cm path length cuvette.

  • Use PBS as the blank reference to zero the spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) for this compound, which should be approximately 594 nm.[1][5]

  • Record the absorbance value at λmax for each concentration.

5. Calculation of the Molar Extinction Coefficient:

  • According to the Beer-Lambert law, A = εcl, where:

    • A is the absorbance at λmax

    • ε is the molar extinction coefficient (M-1cm-1)

    • c is the molar concentration of the dye (M)

    • l is the path length of the cuvette (typically 1 cm)

  • Plot a graph of absorbance (A) at λmax versus concentration (c).

  • The data points should form a straight line passing through the origin.

  • The slope of this line is the molar extinction coefficient (ε).

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

G Experimental Workflow for Molar Extinction Coefficient Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Serial Dilution in PBS dissolve->dilute blank Blank with PBS dilute->blank measure Measure Absorbance Spectrum blank->measure record Record A_max at ~594 nm measure->record plot Plot Absorbance vs. Concentration record->plot calculate Calculate Slope (ε) plot->calculate

Caption: Workflow for determining the molar extinction coefficient.

G Beer-Lambert Law Relationship cluster_equation A Absorbance (A) epsilon Molar Extinction Coefficient (ε) eq A = ε * c * l epsilon->eq c Concentration (c) c->eq l Path Length (l) l->eq eq->A

Caption: The Beer-Lambert Law.

References

ATTO 590 Fluorescent Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it a versatile tool for a wide range of applications in biological research and drug development.[1][2] This guide provides an in-depth overview of the technical specifications, experimental protocols, and key applications of this compound, designed to enable researchers to effectively integrate this powerful fluorophore into their experimental workflows. This compound is particularly well-suited for advanced imaging techniques such as single-molecule detection and super-resolution microscopy, including Stimulated Emission Depletion (STED), PALM, and dSTORM.[1][2]

Core Photophysical and Chemical Properties

This compound exhibits excellent spectral properties, with an absorption maximum in the orange region of the visible spectrum and a bright red fluorescence emission. Its key characteristics are summarized in the table below, providing a comprehensive overview for experimental design and data analysis.

PropertyValueReference
Absorption Maximum (λ_abs_) 594 nm[3]
Emission Maximum (λ_em_) 624 nm[3]
Molar Extinction Coefficient (ε_max_) 120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.80[1]
Fluorescence Lifetime (τ) 3.7 ns[1]
Molecular Weight (as free acid) ~691 g/mol
Chemical Class Rhodamine[1][2]
Solubility Moderately hydrophilic[1]

Chemical Reactivity and Labeling Chemistries

This compound is available with a variety of reactive groups, enabling the covalent labeling of a wide range of biomolecules, including proteins, nucleic acids, and small molecules. The choice of reactive chemistry depends on the target functional group on the biomolecule of interest.

Reactive GroupTarget Functional GrouppH OptimumKey Considerations
NHS-ester Primary amines (-NH₂)8.0 - 9.0Commonly used for labeling lysine (B10760008) residues in proteins and amine-modified oligonucleotides.
Maleimide (B117702) Thiols (-SH)7.0 - 7.5Ideal for labeling cysteine residues in proteins, providing site-specific modification.
Phalloidin (B8060827) F-actinN/AA high-affinity probe for visualizing the actin cytoskeleton.
Azide/Alkyne Alkyne/AzideN/AUsed in "click chemistry" for highly specific and efficient bioconjugation.

Experimental Protocols

Detailed methodologies for common labeling and staining procedures are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental context.

Amine-Reactive Labeling of Proteins with this compound NHS-ester

This protocol describes the labeling of primary amines, such as those on lysine residues of proteins, using this compound N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3 by adding the 1 M sodium bicarbonate buffer to a final concentration of 100 mM. The optimal protein concentration is typically between 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved this compound NHS-ester to the protein solution. A molar excess of the dye is typically required, with the exact ratio depending on the protein and the desired degree of labeling. A good starting point is a 3-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the this compound-labeled protein.

Thiol-Reactive Labeling of Proteins with this compound Maleimide

This protocol is for the site-specific labeling of cysteine residues in proteins using this compound maleimide.

Materials:

  • Protein of interest containing free thiol groups

  • This compound maleimide

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Quenching reagent (e.g., glutathione)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a reaction buffer at a pH between 7.0 and 7.5. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the maleimide.

  • Dye Preparation: Freshly prepare a 10 mg/mL solution of this compound maleimide in anhydrous DMF or DMSO.

  • Labeling Reaction: Add the dissolved this compound maleimide to the protein solution. A 1.3-fold molar excess of the dye over the protein is a common starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching (Optional): Add a small excess of a low molecular weight thiol like glutathione (B108866) to quench any unreacted maleimide.

  • Purification: Purify the labeled protein from the free dye and quenching reagent using a gel filtration column.

F-Actin Staining with this compound Phalloidin

This protocol outlines the procedure for staining filamentous actin (F-actin) in fixed cells.

Materials:

  • Fixed and permeabilized cells on coverslips

  • This compound Phalloidin

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) (optional)

Procedure:

  • Stock Solution Preparation: Dissolve the lyophilized this compound phalloidin in methanol to create a stock solution. For example, 10 nmol can be dissolved in 500 µL of methanol.[3] Store this stock solution at -20°C.

  • Staining Solution Preparation: Dilute the stock solution in PBS to the desired working concentration. A common dilution is 20-30 µL of the stock solution in 1 mL of PBS.[3]

  • Blocking (Optional): To reduce non-specific binding, you can pre-incubate the fixed and permeabilized cells with PBS containing 1% BSA for 30 minutes.

  • Staining: Add the staining solution to the cells and incubate for 20-90 minutes at room temperature, protected from light.

  • Washing: Wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.

  • Mounting and Imaging: Mount the coverslips and proceed with fluorescence microscopy.

Applications and Visualizations

This compound is a versatile dye with numerous applications in cellular and molecular biology. Its brightness and photostability make it an excellent choice for demanding imaging techniques.

Super-Resolution Microscopy (STED)

This compound is well-suited for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light. In a typical two-color STED setup, this compound can be paired with another dye like ATTO 647N.[4] The use of a single pulsed laser for excitation and depletion, combined with gated timing circuits, allows for the separation of the two color channels with minimal crosstalk.[4]

STED_Microscopy_Workflow cluster_sample_prep Sample Preparation cluster_imaging STED Imaging Sample Biological Sample Labeled_Sample Sample labeled with This compound and ATTO 647N Sample->Labeled_Sample Immunostaining Excitation Pulsed Laser Excitation Labeled_Sample->Excitation STED_Depletion Donut-shaped STED Laser Excitation->STED_Depletion Depletion of peripheral fluorescence Detection Gated Detection STED_Depletion->Detection SuperRes_Image Super-Resolution Image Detection->SuperRes_Image

A simplified workflow for two-color STED microscopy using this compound.
Visualizing Signaling Events with FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in real-time. A FRET pair consisting of a donor fluorophore and an acceptor fluorophore can be used to create biosensors that report on specific cellular events. This compound can serve as an excellent acceptor for a donor like ATTO 488. For instance, an ATTO 488/ATTO 590 FRET pair has been successfully used to monitor the integrity and trafficking of siRNA in living cells.

In this application, the siRNA is dual-labeled with the donor (ATTO 488) on one strand and the acceptor (this compound) on the complementary strand. When the siRNA is intact, the two dyes are in close proximity, resulting in high FRET efficiency (emission from the acceptor upon donor excitation). If the siRNA is degraded, the strands separate, leading to a loss of FRET.

FRET_Signaling_Pathway cluster_siRNA siRNA Integrity Sensor cluster_FRET FRET Signal cluster_stimulus Intact_siRNA Intact siRNA (ATTO 488 - this compound) High_FRET High FRET (Acceptor Emission) Intact_siRNA->High_FRET Close Proximity Degraded_siRNA Degraded siRNA (Strands Separated) Low_FRET Low FRET (Donor Emission) Degraded_siRNA->Low_FRET Increased Distance Cellular_Environment Cellular Environment Nuclease_Activity Nuclease Activity Cellular_Environment->Nuclease_Activity Induces Nuclease_Activity->Degraded_siRNA Leads to

Diagram of a FRET-based biosensor for siRNA integrity using an ATTO 488/ATTO 590 pair.
Tracking Receptor Internalization

Fluorescently labeled antibodies are crucial tools for studying the trafficking of cell surface receptors, a key aspect of many signaling pathways. An antibody specific to an extracellular domain of a receptor can be conjugated with this compound. Upon binding to the receptor, the fluorescent signal can be tracked over time to monitor its internalization and subsequent intracellular fate.

Receptor_Internalization_Workflow cluster_labeling Labeling cluster_binding Binding and Internalization cluster_imaging Imaging and Analysis Antibody Receptor-Specific Antibody Labeled_Ab This compound-Labeled Antibody Antibody->Labeled_Ab ATTO590_NHS This compound NHS-ester ATTO590_NHS->Labeled_Ab Receptor_Complex Labeled Receptor Complex Labeled_Ab->Receptor_Complex Cell_Surface_Receptor Cell Surface Receptor Cell_Surface_Receptor->Receptor_Complex Endosome Internalized in Endosome Receptor_Complex->Endosome Endocytosis Microscopy Fluorescence Microscopy Endosome->Microscopy Tracking Single-Particle Tracking Microscopy->Tracking Data_Analysis Trafficking Pathway Analysis Tracking->Data_Analysis

Workflow for tracking receptor internalization using an this compound-labeled antibody.

Conclusion

This compound is a robust and versatile fluorescent dye that offers significant advantages for a wide array of bio-imaging and analytical applications. Its superior photophysical properties, combined with the availability of various reactive forms, make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The detailed protocols and application examples provided in this guide are intended to facilitate the successful implementation of this compound in your research, enabling new insights into complex biological processes.

References

ATTO 590 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the ATTO 590 fluorescent dye, a powerful tool for researchers, scientists, and drug development professionals. This document details the dye's structure and properties, offers comprehensive experimental protocols for its various applications, and presents visualizations of relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These features make it highly suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy techniques like STED, PALM, and dSTORM, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][2][5] The dye is moderately hydrophilic and is supplied as a mixture of two isomers with virtually identical spectral properties.[1][3][5]

The chemical structure of the this compound para-isomer cation is characterized as a xanthene dye, a dicarboxylic acid, an organic heteropentacyclic compound, and an organic cation.[6]

Spectral and Photophysical Properties

The key spectral and photophysical characteristics of this compound are summarized in the table below. These properties are crucial for designing and optimizing fluorescence-based experiments.

PropertyValueReference
Absorption Maximum (λabs) 593 - 594 nm[1][5]
Emission Maximum (λem) 621 - 624 nm[1][7]
Molar Extinction Coefficient (ε) 120,000 M-1cm-1[1][5]
Fluorescence Quantum Yield (Φ) 0.80[3]
Fluorescence Lifetime (τ) 3.7 ns[3]

Experimental Protocols

This compound can be conjugated to various biomolecules, including proteins and nucleic acids, through different reactive groups. The following sections provide detailed protocols for common labeling procedures and applications.

Labeling of Proteins and Oligonucleotides

This compound is available in several reactive forms, with NHS esters and maleimides being the most common for labeling proteins and other molecules with primary amine and thiol groups, respectively.

2.1.1. Amine-Reactive Labeling using this compound NHS Ester

This protocol is suitable for labeling proteins and amine-modified oligonucleotides.

  • Materials:

    • This compound NHS ester

    • Protein or amine-modified oligonucleotide solution

    • Amine-free buffer (e.g., PBS, HEPES)

    • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

    • Anhydrous, amine-free DMSO or DMF

    • Gel filtration column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the Protein/Oligonucleotide Solution: Dissolve the protein or oligonucleotide in an amine-free buffer. For optimal labeling, the protein concentration should be at least 2 mg/mL.[8] Adjust the pH of the solution to 8.3-9.0 by adding the sodium bicarbonate buffer.[8]

    • Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

    • Conjugation: Add the dye solution to the protein/oligonucleotide solution. The optimal molar ratio of dye to protein/oligonucleotide should be determined empirically, but a 2 to 10-fold molar excess of the dye is a good starting point.[9]

    • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or shaking, protected from light.[8]

    • Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column.

2.1.2. Thiol-Reactive Labeling using this compound Maleimide (B117702)

This protocol is designed for labeling proteins and other molecules containing free thiol groups.

  • Materials:

    • This compound maleimide

    • Protein or thiol-containing molecule solution

    • Thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

    • Anhydrous, amine-free DMSO or DMF

    • Reducing agent (optional, e.g., DTT or TCEP)

    • Gel filtration column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the Protein Solution: Dissolve the protein in a thiol-free buffer at a pH of 7.0-7.5.[2][10] If necessary, reduce any disulfide bonds by incubating with a reducing agent like DTT or TCEP.[10] If DTT is used, it must be removed before adding the dye.[10]

    • Prepare the Dye Solution: Immediately before use, dissolve the this compound maleimide in DMSO or DMF to a concentration of 10-20 mM.[10]

    • Conjugation: Add the dye solution to the protein solution, typically at a 10 to 20-fold molar excess.[11]

    • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][11]

    • Purification: Remove the unreacted dye using a gel filtration column.[2]

Immunofluorescence Staining

This protocol outlines the general steps for using an this compound-conjugated secondary antibody for immunocytochemistry.

  • Materials:

    • Cells cultured on coverslips

    • Phosphate-buffered saline (PBS)

    • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

    • Primary antibody

    • This compound-conjugated secondary antibody

    • Mounting medium

  • Procedure:

    • Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips.

    • Fixation: Rinse the cells with PBS and then fix with the fixation buffer for 10-20 minutes at room temperature.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[12]

    • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

    • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Stimulated Emission Depletion (STED) Microscopy

This compound is a suitable dye for STED microscopy, a super-resolution imaging technique.

  • Instrumentation: A STED microscope equipped with an excitation laser line around 590-594 nm and a STED laser line, typically at 775 nm, is required.[13]

  • Sample Preparation: Prepare samples as for standard immunofluorescence, ensuring optimal labeling density and the use of a suitable mounting medium.

  • Imaging Workflow:

    • Confocal Imaging: Initially, locate the region of interest and acquire a standard confocal image to assess the sample and labeling quality.

    • STED Imaging: Switch to STED mode. Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching. The STED laser depletes the fluorescence in the periphery of the excitation spot, leading to a smaller effective focal spot and thus higher resolution.

    • Image Acquisition: Acquire the STED image. It is often beneficial to average multiple frames to improve the signal-to-noise ratio.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual GPCR signaling pathway that can be studied using FRET with an this compound-based sensor and a typical experimental workflow for immunofluorescence.

GPCR_Signaling_FRET cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR (ATTO 488-tagged) Ligand->GPCR Binding G_protein G-protein (this compound-tagged) GPCR->G_protein Activation (FRET Signal Change) Effector Effector Protein G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Conceptual GPCR signaling pathway suitable for FRET analysis.

Immunofluorescence_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (3x) PrimaryAb->Wash1 SecondaryAb This compound Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash (3x) SecondaryAb->Wash2 Mounting Mounting Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical experimental workflow for immunofluorescence staining.

References

ATTO 590: A Technical Guide to Hydrophilicity and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrophilicity and solubility characteristics of the fluorescent dye ATTO 590. While direct quantitative data for this compound's octanol-water partition coefficient (logP) and specific solubility values in various solvents are not extensively published, this guide synthesizes available information and presents detailed experimental protocols for their determination.

Introduction to this compound

This compound is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability.[1] These properties make it a valuable tool in a wide range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1]

Structurally, ATTO dyes, including this compound, feature a rigid chromophore, which prevents the formation of isomers in solution and ensures consistent optical properties largely independent of the solvent and temperature. Many ATTO dyes are noted for their good water solubility.[2] this compound itself is consistently described as being moderately hydrophilic.[1][2]

Hydrophilicity of this compound

Hydrophilicity, a critical parameter for any molecule used in aqueous biological systems, is often quantified by the octanol-water partition coefficient (logP). This value represents the ratio of a compound's concentration in a nonpolar solvent (octanol) to its concentration in a polar solvent (water) at equilibrium. A lower logP value indicates higher hydrophilicity.

Solubility of this compound

The solubility of a fluorescent dye is a key factor for its practical application in labeling and imaging experiments. This compound is reported to have good water solubility.[2] For many fluorescent dyes, including those in the ATTO family, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also commonly used to prepare concentrated stock solutions.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents (e.g., in mg/mL or mmol/L) is not extensively documented in readily accessible datasheets or scientific literature. The following table summarizes the available qualitative information.

PropertyDescriptionSource
Hydrophilicity Moderately hydrophilic[1][2]
Water Solubility Good[2]
Common Solvents for Stock Solutions DMSO, DMFGeneral knowledge for fluorescent dyes

Experimental Protocols for Determining Hydrophilicity and Solubility

To enable researchers to obtain precise quantitative data for this compound, this section provides detailed experimental protocols for the determination of its octanol-water partition coefficient (logP) and solubility.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol is based on the classical and highly reliable shake-flask method.

Materials:

  • This compound (solid form)

  • 1-Octanol (B28484) (reagent grade, pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel.

    • Shake vigorously for 10 minutes and then allow the phases to separate completely overnight.

    • Collect the octanol (B41247) (top layer) and PBS (bottom layer) into separate, sealed containers. These are your pre-saturated solvents.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated PBS to create a stock solution with a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Partitioning:

    • In a centrifuge tube, combine a known volume of the this compound stock solution in PBS with an equal volume of pre-saturated 1-octanol.

    • Cap the tube tightly and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate partitioning.

    • Let the tube stand to allow for initial phase separation.

  • Equilibration and Phase Separation:

    • Centrifuge the tube at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the aqueous (bottom) phase and the octanol (top) phase using separate, clean pipettes.

    • Measure the absorbance of each aliquot at the maximum absorption wavelength (λmax) of this compound (approximately 593 nm) using the UV-Vis spectrophotometer. Use the corresponding pre-saturated solvent as the blank.

    • If necessary, dilute the samples with their respective pre-saturated solvents to bring the absorbance into the linear range of the instrument. Account for any dilution factors in the final calculation.

  • Calculation of LogP:

    • Using a previously established calibration curve of this compound in both pre-saturated PBS and pre-saturated 1-octanol, determine the concentration of the dye in each phase.

    • Calculate the partition coefficient (P) using the following formula:

      • P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • The LogP is the base-10 logarithm of P:

      • LogP = log10(P)

Determination of Solubility by Spectrophotometric Method

This protocol allows for the determination of the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Small vials with screw caps

  • Orbital shaker or vortex mixer

  • Microcentrifuge or centrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or vortex them intermittently at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid this compound.

  • Preparation of Dilutions:

    • Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the pellet.

    • Perform a series of accurate serial dilutions of the supernatant with the same solvent. The final concentrations of the dilutions should fall within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each diluted sample at the λmax of this compound using the pure solvent as a blank.

  • Calculation of Solubility:

    • Using a pre-determined molar extinction coefficient (ε) for this compound in the specific solvent, calculate the concentration of the diluted samples using the Beer-Lambert law (A = εcl).

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent.

    • The solubility can be expressed in various units, such as mg/mL or mol/L.

Diagrams

ATTO590_Properties_Workflow cluster_hydrophilicity Hydrophilicity Determination cluster_solubility Solubility Determination cluster_structure Molecular Structure H1 This compound in Octanol/Water H2 Shake-Flask Method H1->H2 H3 Measure Concentration in Each Phase (UV-Vis) H2->H3 H4 Calculate Partition Coefficient (P) H3->H4 H5 LogP Value H4->H5 S1 Excess this compound in Solvent S2 Equilibrate to Saturation S1->S2 S3 Separate Undissolved Solid (Centrifuge) S2->S3 S4 Measure Absorbance of Supernatant (UV-Vis) S3->S4 S5 Solubility Data (e.g., mg/mL) S4->S5 Structure This compound (Rhodamine Derivative) Structure->H1 Structure->S1

Caption: Experimental workflows for determining the hydrophilicity and solubility of this compound.

Conclusion

This compound is a versatile and robust fluorescent dye with favorable properties for a multitude of life science applications. Its moderate hydrophilicity and good water solubility make it suitable for use in aqueous environments. While precise quantitative data on its hydrophilicity and solubility are not widely published, the detailed experimental protocols provided in this guide offer a clear pathway for researchers to determine these critical parameters in their own laboratories. Understanding these properties is essential for optimizing experimental design and ensuring reliable and reproducible results in fluorescence-based assays.

References

ATTO 590: A Technical Guide to its Spectral Properties and Application in Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral and photophysical properties of the fluorescent dye ATTO 590. It details its application in advanced microscopy techniques, with a focus on providing practical experimental protocols for immunofluorescence and Stimulated Emission Depletion (STED) microscopy.

Core Spectral and Photophysical Properties

This compound is a rhodamine-based fluorescent dye known for its high photostability and strong fluorescence emission in the orange-red region of the visible spectrum.[1][2][3] These characteristics make it a versatile tool for a wide range of applications in fluorescence microscopy, including high-resolution techniques such as STED, PALM, and dSTORM.[2][4]

The key spectral and photophysical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Excitation Maximum (λex) 593 - 594 nm[2][3][4][5]
Emission Maximum (λem) 621 - 624 nm[2][3][5]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[2][3][5]
Fluorescence Quantum Yield (Φ) ~0.80[2][5]
Fluorescence Lifetime (τ) ~3.7 ns[2][5]
Recommended STED Depletion Laser 775 nm[6][7]

Experimental Protocols for Microscopy

The following sections provide detailed methodologies for the use of this compound in common microscopy applications.

Protein Labeling with this compound NHS-Ester

This protocol describes the covalent labeling of proteins with this compound NHS-ester, which reacts with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS-ester

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[8] Ensure the pH of the protein solution is between 8.2 and 8.5 for optimal labeling.[9] If necessary, adjust the pH by adding 1 M sodium bicarbonate to a final concentration of 100 mM.[9]

  • Dye Preparation: Shortly before use, dissolve the this compound NHS-ester in anhydrous DMF to a concentration of 10 mg/mL.[9]

  • Labeling Reaction: Add a 10-fold molar excess of the dissolved this compound NHS-ester to the protein solution.[9] Mix thoroughly and incubate for 1 hour at room temperature, protected from light.[9]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[9] Alternatively, dialysis or spin concentrators can be used.[9]

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm and 594 nm.[9] A correction factor is needed to account for the dye's absorbance at 280 nm.[9]

  • Storage: Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[9] For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C.[9]

G Protein Labeling Workflow with this compound NHS-Ester cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL, pH 8.2-8.5) mixing Mix Protein and Dye (10-fold molar excess of dye) protein_prep->mixing dye_prep Prepare this compound NHS-Ester (10 mg/mL in DMF) dye_prep->mixing incubation Incubate 1 hour at RT (Protected from light) mixing->incubation purify Purify Conjugate (Gel Filtration/Dialysis) incubation->purify analyze Determine DOL (Absorbance at 280 & 594 nm) purify->analyze storage Store Conjugate (-20°C or -80°C) analyze->storage

Protein Labeling Workflow
Immunofluorescent Staining Protocol for STED Microscopy

This protocol provides a general guideline for immunofluorescent staining of fixed cells using this compound-conjugated secondary antibodies for subsequent STED microscopy.

Materials:

  • Cells grown on #1.5 coverslips (0.170 ± 0.01 mm thickness)[6]

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Mounting medium (e.g., Mowiol with an anti-bleaching agent)[10]

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on high-quality #1.5 coverslips to ensure optimal optical performance.[6]

    • Rinse cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.[11]

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[10][11]

    • Wash the cells three times with PBS for 5 minutes each.[11]

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[10][11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.[11]

    • Wash the cells three times with PBS for 5 minutes each.[11]

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer. A higher concentration (2 to 5-fold higher than for conventional microscopy) might be beneficial for STED to ensure high labeling density.[12]

    • Incubate the cells with the secondary antibody solution for 30-60 minutes at room temperature, protected from light.[11]

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[11]

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.[11] For STED microscopy, using a medium like Mowiol containing an anti-bleaching agent is recommended.[10][12]

    • Seal the coverslip with nail polish and allow it to dry.

G Immunofluorescence Staining Workflow for STED Microscopy cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_final Final Steps fixation Fixation (e.g., 4% PFA) permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing Washing Steps primary_ab->washing secondary_ab This compound Secondary Ab Incubation washing_final washing_final secondary_ab->washing_final Final Washes washing->secondary_ab mounting Mounting (#1.5 Coverslip) imaging STED Microscopy mounting->imaging washing_final->mounting

Immunofluorescence Workflow

Principle of STED Microscopy with this compound

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy.[6][7] It utilizes two lasers: an excitation laser to excite the fluorophores (like this compound) and a depletion laser with a donut-shaped beam profile.[6][7]

The process can be visualized as follows:

  • Excitation: A pulsed excitation laser (e.g., at 594 nm for this compound) excites the fluorophores in the focal spot.

  • Depletion: Immediately after excitation, a donut-shaped STED laser beam (e.g., at 775 nm for this compound) is applied.[6][7] This laser forces the excited fluorophores at the periphery of the focal spot back to the ground state through stimulated emission.

  • Signal Detection: The fluorescence signal is then collected only from the center of the donut where the STED laser intensity is zero, effectively narrowing the point spread function and increasing the resolution.[13]

G Principle of STED Microscopy cluster_lasers Laser Beams cluster_process Fluorescence Emission cluster_result Outcome excitation Excitation Laser (Gaussian Profile) combined Combined Beams on Sample excitation->combined sted STED Laser (Donut Profile) sted->combined emission Fluorescence Emission (from center) combined->emission super_resolution Super-Resolved Image emission->super_resolution

STED Microscopy Principle

Troubleshooting Common Issues in Staining

IssuePossible CauseSuggested SolutionReference(s)
No or Weak Signal - Low primary antibody concentration- Inadequate permeabilization- Photobleaching- Titrate primary antibody concentration- Optimize permeabilization time and detergent concentration- Use an antifade mounting medium[14][15]
High Background - High antibody concentration- Insufficient blocking- Inadequate washing- Titrate primary and secondary antibody concentrations- Increase blocking time or try a different blocking agent- Increase the number and duration of washing steps[14][15]
Patchy/Uneven Staining - Incomplete permeabilization- Uneven antibody distribution- Ensure complete coverage of the sample with permeabilization buffer- Gently agitate during antibody incubations[14]

This guide provides a solid foundation for utilizing this compound in advanced microscopy. For specific applications, further optimization of the protocols may be necessary. Always refer to the manufacturer's instructions for specific reagents and antibodies.

References

ATTO 590 for Single-Molecule Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine class of dyes, recognized for its exceptional photophysical properties that make it highly suitable for single-molecule detection and super-resolution microscopy.[1][2][3] Its strong absorption, high fluorescence quantum yield, and remarkable photostability are key characteristics that enable the visualization and analysis of individual biomolecules, providing unprecedented insights into complex biological processes.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its application in single-molecule techniques, and an example of its use in studying signaling pathways.

This compound is characterized by its strong absorption and high fluorescence quantum yield.[3] It is a moderately hydrophilic dye, which is advantageous for labeling biomolecules in aqueous environments.[2] The dye is available with various reactive groups, such as NHS ester and maleimide, allowing for covalent labeling of primary amines and thiols, respectively, on proteins and nucleic acids.[7][8][9]

Core Photophysical and Chemical Properties

A thorough understanding of the photophysical and chemical properties of this compound is crucial for its effective implementation in single-molecule experiments. The key quantitative data are summarized in the tables below for easy reference and comparison.

PropertyValueReferences
Excitation Maximum (λex)594 nm[6]
Emission Maximum (λem)624 nm[6]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ)0.80[3]
Fluorescence Lifetime (τ)3.7 ns[3]
Molecular Weight (NHS Ester)~788 g/mol
Molecular Weight (Maleimide)~813 g/mol [9]
Chemical PropertiesDescriptionReferences
Chemical ClassRhodamine[2]
HydrophilicityModerately hydrophilic[2]
Reactive Groups AvailableNHS ester, Maleimide, Alkyne, Azide, etc.[2]
PhotostabilityHigh[3]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in single-molecule detection. Below are protocols for labeling proteins with this compound and for its use in key single-molecule imaging techniques.

Protein Labeling with this compound NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with this compound NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Amine-free buffer for purification (e.g., PBS)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Dye Solution Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the reactive dye to the protein solution.

    • Adjust the pH of the reaction mixture to 8.0-8.5 using the sodium bicarbonate buffer.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with an amine-free buffer.

    • Collect the first colored fraction, which contains the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 594 nm.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

This protocol outlines the general steps for conducting an smFRET experiment using this compound as an acceptor dye.

Materials:

  • Biomolecule of interest (e.g., protein, DNA) labeled with a donor dye (e.g., ATTO 532) and an acceptor dye (this compound).

  • TIRF (Total Internal Reflection Fluorescence) microscope equipped with appropriate lasers for donor excitation and detectors for donor and acceptor emission.

  • Imaging buffer (e.g., PBS) supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve photostability.

Procedure:

  • Sample Immobilization: Immobilize the dual-labeled biomolecules on a passivated glass surface at a low density to ensure individual molecules are well-separated.

  • Imaging:

    • Use a laser to excite the donor dye.

    • Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.

  • Data Analysis:

    • Identify single molecules and extract the fluorescence intensity time traces for the donor and acceptor.

    • Calculate the FRET efficiency for each molecule over time. Changes in FRET efficiency reflect conformational dynamics of the biomolecule.[10][11]

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

This protocol provides a general workflow for dSTORM imaging using this compound.

Materials:

  • Cells or sample labeled with this compound.

  • dSTORM imaging buffer: typically contains a reducing agent (e.g., β-mercaptoethylamine (MEA) or dithiothreitol (B142953) (DTT)) in a buffer such as PBS. The exact composition needs to be optimized for the specific dye and experimental conditions.[12]

  • A microscope capable of TIRF or HILO (highly inclined and laminated optical sheet) illumination with a high-power laser for inducing photoswitching.

Procedure:

  • Sample Preparation: Prepare the this compound-labeled sample on a coverslip.

  • Imaging:

    • Mount the sample on the microscope and add the dSTORM imaging buffer.

    • Illuminate the sample with a high-power laser at a wavelength near the absorption maximum of this compound to induce blinking (photoswitching between a fluorescent ON state and a dark OFF state).[13]

    • Acquire a long series of images (thousands of frames) to capture the stochastic activation of individual molecules.

  • Data Analysis:

    • Use specialized software to localize the center of each fluorescence blink with high precision.

    • Reconstruct a super-resolution image from the coordinates of all localized molecules.[14]

Photoactivated Localization Microscopy (PALM)

While PALM traditionally uses photoactivatable fluorescent proteins, organic dyes like this compound can be used in a similar localization-based super-resolution approach, often referred to as paint-based methods or when used with specific activation strategies.

Materials:

  • Sample labeled with this compound.

  • PALM imaging setup with lasers for both activation (e.g., 405 nm) and excitation (e.g., 561 nm).

  • Imaging buffer optimized for single-molecule localization.

Procedure:

  • Sample Preparation: Prepare the this compound-labeled sample on a coverslip.

  • Imaging:

    • Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically activate a small subset of this compound molecules.

    • Excite the activated molecules with a higher power laser (e.g., 561 nm) and record their fluorescence until they photobleach.

    • Repeat this activation-excitation-bleaching cycle for thousands of frames to sample a large population of molecules.[15]

  • Data Analysis:

    • Localize the position of each activated molecule with high precision from the recorded images.

    • Combine the localizations from all frames to reconstruct a super-resolution image.

Visualization of Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway for Single-Molecule Tracking

Single-molecule tracking is a powerful application of this compound for studying the dynamics of signaling proteins in living cells. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied system where single-molecule imaging has provided significant insights into receptor dimerization and activation.[16][17][18] this compound can be used to label either the ligand (EGF) or the receptor itself to track their movement and interactions on the cell membrane.[19]

EGFR_Signaling EGF EGF (this compound labeled) EGFR_mono EGFR Monomer EGF->EGFR_mono EGFR_dimer EGFR Dimer (Inactive) EGF->EGFR_dimer EGFR_mono->EGFR_dimer Dimerization EGFR_active Active EGFR Dimer (Phosphorylated) EGFR_dimer->EGFR_active Autophosphorylation Grb2 Grb2 EGFR_active->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Downstream Downstream Signaling (MAPK, PI3K/Akt) Ras->Downstream

Caption: EGFR signaling pathway initiated by ligand binding and receptor dimerization.

Experimental Workflow for Single-Molecule Tracking of EGFR

The following diagram illustrates a typical workflow for a single-molecule tracking experiment to study EGFR dynamics using this compound.

SPT_Workflow start Start: Cell Culture (Expressing EGFR-SNAP) labeling Labeling with This compound-SNAP substrate start->labeling imaging TIRF Microscopy Image Acquisition labeling->imaging tracking Single-Particle Tracking (Localization & Trajectory Analysis) imaging->tracking analysis Data Analysis (Diffusion, Confinement, Dimerization) tracking->analysis end End: Biological Insights analysis->end

Caption: Workflow for single-molecule tracking of this compound-labeled EGFR.

Conclusion

This compound is a powerful and versatile fluorescent probe for single-molecule detection. Its robust photophysical properties provide the necessary brightness and stability to observe and quantify the behavior of individual biomolecules in complex biological systems. The experimental protocols and workflows provided in this guide offer a starting point for researchers to employ this compound in advanced fluorescence microscopy techniques. By enabling the detailed study of molecular dynamics and interactions, this compound continues to be an invaluable tool for scientists and drug development professionals seeking to unravel the intricacies of cellular processes at the nanoscale.

References

ATTO 590 Fluorophore for Live-Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ATTO 590 fluorophore, a versatile and robust tool for live-cell imaging and other fluorescence-based applications. We delve into its core properties, provide detailed experimental protocols for its use, and present its applications in advanced microscopy techniques.

Core Properties of this compound

This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][4] The dye is moderately hydrophilic and its fluorescence is largely insensitive to environmental changes like pH.[1][5]

Spectroscopic Data

The following table summarizes the key quantitative spectroscopic properties of the this compound fluorophore. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy.

PropertyValueReference
Excitation Maximum (λex)592 - 594 nm[4][6][7][8]
Emission Maximum (λem)621 - 624 nm[4][6][7]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[2][7][9]
Fluorescence Quantum Yield (Φ)80%[2][9]
Fluorescence Lifetime (τ)3.7 ns[2][9]
Correction Factor (CF280nm)0.43 - 0.44[7][9]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions and targets.

Protein Labeling with this compound NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins using this compound N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[10]

  • This compound NHS ester.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[11]

  • 1 M Sodium bicarbonate buffer, pH 8.3.[10][11]

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification.[10][11]

Procedure:

  • Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform buffer exchange into a suitable labeling buffer such as PBS.[10][11]

  • pH Adjustment: Adjust the pH of the protein solution to 8.2 - 8.5 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration of 100 mM.[10] The optimal pH for NHS ester coupling is around 8.3.[10][11]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[10] Vortex until fully dissolved.[10]

  • Labeling Reaction: Add a 2-fold molar excess of the reactive dye solution to the protein solution while gently stirring. For example, add 10 µl of the 10 mg/ml dye solution to 1 ml of a 10 mg/ml protein solution.[10]

  • Incubation: Incubate the reaction mixture for one hour at room temperature, protected from light.[10]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[10][11] Alternatively, dialysis can be used.[10]

  • Storage: Store the purified conjugate under the same conditions as the unlabeled protein, typically in aliquots at -20°C or -80°C, protected from light.[7][10] Avoid repeated freeze-thaw cycles.[7][10]

Protein Labeling with this compound Maleimide (B117702)

This protocol is for labeling thiol groups (e.g., cysteine residues) on proteins.

Materials:

  • Protein of interest in a suitable buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[12][13]

  • This compound maleimide.[13]

  • Anhydrous DMSO or DMF.[11]

  • Reducing agent (optional, e.g., TCEP or DTT).[13]

  • Gel filtration column or dialysis equipment.[12]

Procedure:

  • Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[12]

  • (Optional) Reduction of Disulfides: If necessary to label buried cysteine residues, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[13] If using DTT, the excess must be removed by dialysis before adding the dye.[13]

  • Prepare Dye Stock Solution: Prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO or DMF immediately before use.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while stirring.[13]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quenching: To stop the reaction, a thiol-containing compound like glutathione (B108866) can be added.[12]

  • Purification: Remove unreacted dye using a gel filtration column or dialysis.[12]

  • Storage: Store the labeled protein in aliquots at -20°C or -80°C, protected from light.[7][12]

Live-Cell Imaging with this compound

This protocol provides a general guideline for staining living cells with this compound NHS ester, which has been shown to accumulate in mitochondria.[14][15]

Materials:

  • Cultured cells seeded on glass-bottom dishes.

  • This compound NHS ester.

  • DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish to an appropriate confluency for imaging.

  • Prepare Staining Solution: Prepare a stock solution of this compound NHS ester in DMSO (e.g., 3 mM).[14] Dilute the stock solution in cell culture medium to a final concentration of 1.5 µM.[14][15]

  • Cell Staining: Remove the existing cell culture medium and wash the cells three times with PBS.[14] Add the staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 20°C (room temperature) to reduce the formation of non-specific dot signals.[14][15]

  • Washing: After incubation, wash the cells with fresh culture medium to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~590 nm, Emission ~620 nm).

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification & Storage p_buffer Buffer Exchange (Amine/Thiol-free) p_ph pH Adjustment (pH 8.3 for NHS / 7.0-7.5 for Maleimide) p_buffer->p_ph Ensure optimal reaction conditions d_add Add Dye to Protein p_ph->d_add d_prep Prepare this compound Stock Solution d_prep->d_add d_incubate Incubate (1-2h RT or O/N 4°C) d_add->d_incubate pu_sep Separate Conjugate (Gel Filtration / Dialysis) d_incubate->pu_sep pu_store Store Conjugate (-20°C / -80°C) pu_sep->pu_store

Caption: General workflow for labeling proteins with this compound reactive dyes.

G cluster_cell Cellular Target cluster_antibodies Antibody Labeling cluster_imaging Detection antigen Target Antigen in Live Cell primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Secondary Antibody primary_ab->secondary_ab Recognized by microscope Fluorescence Microscope secondary_ab->microscope Excitation (~593 nm) atto590 This compound atto590->secondary_ab Conjugated to signal Detected Signal (~622 nm) microscope->signal Emits G ATTO590 This compound Fluorophore Key Properties Key Applications Properties High Quantum Yield (80%) High Photostability Strong Absorption (ε = 120,000) Rhodamine Dye ATTO590:prop->Properties exhibits Applications Live-Cell Imaging Super-Resolution (STED, PALM) Protein & Nucleic Acid Labeling Flow Cytometry (FACS) ATTO590:app->Applications enables

References

Methodological & Application

Application Notes and Protocols for ATTO 590 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with ATTO 590 NHS ester, a bright and photostable fluorescent dye. These guidelines are intended for researchers in life sciences, including those involved in drug development, who require fluorescently labeled proteins for various applications such as fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

This compound is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of this compound readily reacts with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond.[3] This process, known as amine labeling, is a common and effective method for fluorescently conjugating proteins.[4][5] The resulting this compound-labeled proteins can be used in a wide array of applications, including single-molecule detection and high-resolution microscopy.[1]

Key Specifications of this compound

PropertyValueReference
Molecular Weight (MW)788 g/mol [1]
Excitation Maximum (λabs)593 nm[1]
Emission Maximum (λfl)622 nm[1]
Molar Absorptivity (εmax)1.2 x 10^5 M^-1 cm^-1[1]
Fluorescence Quantum Yield (ηfl)80%[1]
Fluorescence Lifetime (τfl)3.7 ns[1]
Correction Factor (CF280)0.43[1]

Experimental Protocols

Materials Required
  • Protein of interest

  • This compound NHS ester

  • Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a mixture of 20 parts PBS (pH 7.4) and 1 part 0.2 M sodium bicarbonate (pH 9.0) can be used.[3]

  • Purification/Gel Filtration Column (e.g., Sephadex G-25)[3]

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[1][3]

Protein Preparation
  • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][5] Labeling efficiency may decrease at concentrations below 2 mg/mL.[1][5]

  • Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the protein for reaction with the NHS ester.[1][3]

  • If the protein is in an incompatible buffer (e.g., Tris), perform buffer exchange into the labeling buffer via dialysis or a desalting column.[1][3]

Dye Preparation
  • Immediately before use, prepare a stock solution of this compound NHS ester.[1]

  • Dissolve the this compound NHS ester in amine-free, anhydrous DMF or DMSO to a concentration of 2-10 mg/mL.[1][5] For example, dissolve 1 mg of this compound NHS ester in 100 µL to 500 µL of solvent.[1][5]

  • Vortex the solution until the dye is completely dissolved.[5]

Labeling Reaction

The optimal dye-to-protein molar ratio can vary depending on the protein and its number of accessible primary amines. A trial with different ratios is recommended for initial experiments.[1]

ParameterRecommended RangeNotes
Protein Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][5]
Labeling Buffer pH8.0 - 9.0A pH of 8.3 is a good compromise to ensure amine groups are deprotonated and reactive while minimizing NHS ester hydrolysis.[1][3][5]
Dye:Protein Molar Ratio2:1 to 3:1A 2-fold molar excess of dye is often a good starting point for antibodies.[1] For a desired degree of labeling (DOL) of 2-3, a 3-fold molar excess may be used.[3]
Reaction Time30 - 60 minutesIn many cases, the reaction is complete within 5-10 minutes.[3]
TemperatureRoom Temperature
  • While gently stirring or shaking, add the calculated amount of the this compound NHS ester stock solution to the protein solution.[3]

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light.[1][5] Constant or repeated stirring is recommended.[1]

Purification of the Labeled Protein

Purification is necessary to remove unconjugated (free) dye.[3] Gel filtration chromatography is a commonly used method.[3][5]

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[1][3]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer.

  • The first colored, fluorescent band to elute is the labeled protein.[1][3] A second, slower-moving band corresponds to the free dye.[1][3]

  • Collect the fractions containing the labeled protein.

  • To prevent denaturation, a stabilizer such as bovine serum albumin (BSA) can be added to the purified conjugate.[3]

Storage

Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[4][5] For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]

Diagrams

experimental_workflow Protein_Prep Protein Preparation Labeling Labeling Reaction Protein_Prep->Labeling Protein in Amine-free Buffer (pH 8.3) Dye_Prep This compound NHS Ester Preparation Dye_Prep->Labeling Freshly Dissolved Dye in DMF/DMSO Purification Purification (Gel Filtration) Labeling->Purification Reaction Mixture Characterization Characterization (DOL determination) Purification->Characterization Purified Conjugate Storage Storage Characterization->Storage

Caption: Experimental workflow for protein labeling with this compound NHS ester.

signaling_pathway Protein Protein (with primary amines, e.g., Lysine) Reaction Amine-Reactive Labeling Reaction (pH 8.0-9.0) Protein->Reaction ATTO590_NHS This compound NHS Ester ATTO590_NHS->Reaction Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Conjugate Forms NHS_leaving_group N-hydroxysuccinimide (byproduct) Reaction->NHS_leaving_group Releases

Caption: Reaction mechanism of this compound NHS ester with a protein.

References

Application Notes and Protocols for Conjugating ATTO 590 Maleimide to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of ATTO 590 maleimide (B117702) to cysteine residues on proteins, peptides, and other biomolecules. This protocol is designed to ensure high efficiency and specificity for applications in fluorescence microscopy, single-molecule detection, flow cytometry, and more.[1][2][3][4]

Introduction

The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. This compound, a bright and photostable rhodamine dye, is an excellent choice for labeling proteins through their cysteine residues.[1][2] The maleimide functional group on this compound reacts specifically with the thiol (sulfhydryl) group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[5][6][7] This reaction is highly selective for thiols, especially when carried out within a pH range of 6.5 to 7.5, where it is approximately 1,000 times faster than the reaction with amines.[6][7][8]

The low natural abundance of cysteine compared to other amino acids like lysine (B10760008) allows for more specific, site-directed labeling of proteins.[9] This protocol outlines the necessary steps, from protein preparation and disulfide bond reduction to the final purification of the this compound-labeled conjugate.

Key Experimental Parameters

Successful and reproducible conjugation of this compound maleimide to cysteine residues is dependent on several critical experimental parameters. The following table summarizes the recommended conditions.

ParameterRecommended Range/ConditionNotes
pH 6.5 - 7.5Optimal for thiol-specific reaction. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases, and the rate of maleimide hydrolysis also increases.[7][9][10][11]
Temperature 4°C to Room Temperature (20-25°C)The reaction is temperature-sensitive. Lower temperatures (4°C) may require longer incubation times (overnight), while room temperature reactions are typically faster (1-2 hours).[12][13]
Stoichiometry (Maleimide:Thiol) 10:1 to 20:1 molar excess of maleimideA molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein.[8][14]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations (at least 2 mg/mL) generally lead to better labeling efficiency.[9][10][15]
Reaction Time 1 - 2 hours at room temperature; overnight at 4°CThe optimal time can vary depending on the specific protein and reaction conditions.
Reducing Agent (optional) TCEP (Tris(2-carboxyethyl)phosphine)A 10-fold molar excess of TCEP is recommended to reduce disulfide bonds and make cysteine residues available for labeling. TCEP does not contain thiols and therefore does not need to be removed before adding the maleimide.[9][11][12] DTT can also be used, but must be removed prior to conjugation.[11][14]
Reaction Buffer Amine-free buffers such as PBS, HEPES, or MOPSBuffers containing primary amines (e.g., Tris) should be avoided as they can compete with the desired reaction at higher pH.[1][14]

Experimental Workflow

The overall workflow for conjugating this compound maleimide to a cysteine-containing protein is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Disulfide_Reduction Disulfide Reduction (optional, with TCEP) Protein_Prep->Disulfide_Reduction Conjugation Conjugation Reaction Disulfide_Reduction->Conjugation Dye_Prep This compound Maleimide Stock Solution Prep Dye_Prep->Conjugation Quenching Quenching (optional) Conjugation->Quenching Purification Purification (Gel Filtration) Quenching->Purification Analysis Analysis (Spectroscopy, SDS-PAGE) Purification->Analysis

Figure 1. Experimental workflow for conjugating this compound maleimide to cysteine residues.

Detailed Protocols

This section provides a step-by-step protocol for the labeling of a protein with this compound maleimide.

Materials and Reagents
  • This compound maleimide

  • Cysteine-containing protein

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or MOPS at pH 7.0-7.5. Ensure the buffer is free of primary amines.[1][14]

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., Sephadex G-25 gel filtration column)

Protocol

1. Protein Preparation

  • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[14][15] If the protein buffer contains primary amines or thiols, exchange it with the reaction buffer using dialysis or a desalting column.

  • For optimal results, degas the buffer to minimize oxidation of the cysteine residues.[14][15]

2. (Optional) Reduction of Disulfide Bonds

  • To ensure that cysteine residues are available for conjugation, it may be necessary to reduce any disulfide bonds within the protein.

  • Add a 10-fold molar excess of TCEP to the protein solution.[9][12]

  • Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding to the next step.[11]

3. Preparation of this compound Maleimide Stock Solution

  • Immediately before use, prepare a 10 mM stock solution of this compound maleimide in anhydrous DMF or DMSO.[1][14]

  • Vortex the solution until the dye is completely dissolved. Protect the stock solution from light.

4. Conjugation Reaction

  • Add the this compound maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[8][14] Add the dye solution dropwise while gently stirring.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12][13] Protect the reaction from light.

5. (Optional) Quenching the Reaction

  • To stop the labeling reaction and consume any unreacted this compound maleimide, a quenching reagent can be added.

  • Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM.[13]

  • Incubate for 15-30 minutes at room temperature.

6. Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[12][16]

  • Elute the column with the reaction buffer. The first colored fraction will be the this compound-labeled protein.

7. Characterization of the Conjugate

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for the protein) and 593 nm (for this compound). The DOL can be calculated using the following equation:

    DOL = (Amax × εprotein) / [(A280 - Amax × CF280) × εdye]

    Where:

    • Amax is the absorbance at 593 nm.

    • A280 is the absorbance at 280 nm.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • εdye is the molar extinction coefficient of this compound at 593 nm (120,000 M-1cm-1).[1]

    • CF280 is the correction factor for the absorbance of the dye at 280 nm (0.43 for this compound).[1]

  • Purity: The purity of the conjugate can be assessed by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight.

Signaling Pathway and Mechanism

The underlying chemical reaction for the conjugation of this compound maleimide to a cysteine residue is a thiol-Michael addition. This reaction is highly efficient and specific under the recommended conditions.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate Anion) Protein_Cys->Thiolate Deprotonation (pH 6.5-7.5) ATTO590_Mal This compound-Maleimide Michael_Addition Nucleophilic Attack (Michael Addition) ATTO590_Mal->Michael_Addition Thiolate->Michael_Addition Conjugate Protein-S-ATTO 590 (Stable Thioether Bond) Michael_Addition->Conjugate

Figure 2. Reaction mechanism of thiol-maleimide conjugation.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure a sufficient excess of TCEP is used and allow for adequate incubation time.
Low protein concentration.Concentrate the protein solution to at least 2 mg/mL.[9][10]
Hydrolyzed maleimide.Prepare the this compound maleimide stock solution immediately before use in anhydrous solvent.
Incorrect pH.Verify that the pH of the reaction buffer is between 6.5 and 7.5.[7][9]
Overlabeling High number of accessible cysteines.Decrease the molar excess of this compound maleimide or reduce the reaction time.[9]
Precipitation of Protein High concentration of organic solvent from the dye stock solution.Add the dye stock solution slowly while stirring. Do not exceed 10% (v/v) organic solvent in the final reaction mixture.

Storage of the Conjugate

Store the purified this compound-protein conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

References

Visualizing the Unseen: A Guide to F-Actin Staining with ATTO 590 Phalloidin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and fundamental component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and morphogenesis. Visualizing the intricate network of filamentous actin (F-actin) is crucial for understanding these processes. ATTO 590 phalloidin (B8060827) is a high-performance fluorescent probe that offers exceptional brightness and photostability for labeling F-actin. This document provides a comprehensive guide to its application, including detailed protocols, quantitative data, and a relevant signaling pathway context.

This compound is a rhodamine-based dye characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[1] When conjugated to phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, it binds with high affinity and specificity to F-actin, but not to monomeric G-actin.[2] This makes this compound phalloidin an excellent tool for high-resolution and super-resolution microscopy techniques.[1]

Quantitative Data: A Comparative Overview

For researchers selecting a fluorescent probe, quantitative photophysical properties are paramount. The following table provides a comparison of this compound with another commonly used red fluorescent dye, Alexa Fluor 594.

PropertyThis compoundAlexa Fluor 594
Excitation Maximum (λex) 593 nm[3][4]590 nm[5][6]
Emission Maximum (λem) 622 nm[3][4]617 nm[5][6]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[3][4]73,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) 0.80[3]0.66[6][7]
Fluorescence Lifetime (τ) 3.7 ns[3][4]3.9 ns[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for staining F-actin in cultured cells using this compound phalloidin.

Diagram of the Experimental Workflow```dot

G cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging seed Seed cells on coverslips culture Culture cells to desired confluency seed->culture wash1 Wash with pre-warmed PBS culture->wash1 fix Fix with 4% Paraformaldehyde in PBS wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 in PBS wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with 1% BSA in PBS (optional) wash3->block stain Stain with this compound Phalloidin block->stain wash4 Wash with PBS stain->wash4 mount Mount coverslip with mounting medium wash4->mount image Image with fluorescence microscope mount->image

Rho GTPase signaling to the actin cytoskeleton.

Troubleshooting

Common issues encountered during F-actin staining and their potential solutions are outlined below.

ProblemPossible CauseSuggested Solution
Weak or No Signal - Insufficient permeabilization- Low concentration of this compound phalloidin- Incorrect filter set- Increase Triton X-100 concentration or incubation time.- Optimize the staining solution concentration.- Ensure microscope filters match the excitation/emission spectra of this compound.
High Background - Incomplete washing- Non-specific binding- Increase the number and duration of wash steps.- Include a blocking step with 1% BSA.- Titrate down the concentration of the staining solution.
Patchy or Uneven Staining - Cells dried out during the procedure- Uneven fixation or permeabilization- Keep samples hydrated at all times.- Ensure complete coverage of cells with all solutions.
Altered Actin Structure - Use of methanol-containing fixatives- Use methanol-free paraformaldehyde as methanol (B129727) can disrupt actin filaments. [8]

References

Application Notes and Protocols for ATTO 590 in STED Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.[1][2] The choice of fluorophore is critical for achieving high-quality STED imaging, requiring dyes with high brightness, photostability, and efficient depletion. ATTO 590, a rhodamine-based dye, has emerged as a versatile and reliable probe for STED microscopy due to its favorable photophysical properties.[3] This document provides detailed application notes and protocols for the effective use of this compound in STED super-resolution microscopy.

This compound: Photophysical Properties and Suitability for STED

This compound exhibits strong absorption and high fluorescence quantum yield, making it a bright and easily detectable fluorophore.[3] Its high thermal and photo-stability are crucial for enduring the high laser powers used in STED imaging.[3] The dye is moderately hydrophilic and can be conjugated to a variety of biomolecules, including antibodies and lipids.[4]

Key Photophysical Properties of this compound:

PropertyValueReference
Excitation Maximum (λex)593 nm[3]
Emission Maximum (λem)622 nm[3]
Molar Extinction Coefficient120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield0.80[3]
Fluorescence Lifetime3.7 ns[3]
Recommended STED Laser Wavelength750 - 780 nm[5][6][7]

Experimental Protocols

A. Immunofluorescence Staining with this compound for STED Microscopy

This protocol provides a general guideline for immunolabeling of fixed cells using this compound-conjugated secondary antibodies. Optimization may be required for specific cell types and targets.

Materials:

  • Cells grown on #1.5 or #1.5H glass coverslips (170 µm thickness)[6]

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 2-4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody (specific to the target of interest)

  • This compound-conjugated Secondary Antibody

  • Mounting Medium with a refractive index matching the objective immersion oil (e.g., Mowiol, ProLong Diamond)[6]

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to an appropriate confluency on high-quality glass coverslips.

    • Wash cells gently with PBS.

    • Fix the cells with the chosen fixation solution for 10-15 minutes at room temperature. The choice of fixative should be optimized for the target antigen.[8]

    • Rinse the samples three times with PBS.[6]

  • Permeabilization (for intracellular targets):

    • If targeting intracellular proteins, permeabilize the cells with Permeabilization Buffer for 10 minutes.[6]

    • Wash the cells three times with PBS for 5 minutes each.[6]

  • Blocking:

    • Incubate the samples in Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal working concentration in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer. A higher concentration (2 to 5-fold higher than for conventional microscopy) is often advisable for optimal labeling density in STED.[5][6]

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the samples three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully mount the coverslips onto a microscope slide using a suitable mounting medium. Ensure the refractive index of the mounting medium is as close as possible to that of the immersion oil to minimize spherical aberrations.[9]

    • Allow hardening mounting media to cure for at least 24 hours before imaging.[9]

B. STED Microscope Setup and Imaging Parameters

The optimal imaging parameters will depend on the specific STED microscope system being used. The following provides a general starting point for imaging this compound.

Typical STED Imaging Parameters for this compound:

ParameterRecommended SettingNotes
Excitation Laser 594 nm or similar (e.g., 561 nm)[3]Use a laser line that efficiently excites this compound.
STED Depletion Laser 750 - 780 nm[5][6][7]A wavelength around 775 nm is commonly used and effective for this compound.
Detection Window 600 - 640 nm[10][11]This spectral range captures the peak of this compound emission while minimizing crosstalk from other fluorophores in multi-color experiments.
Gated Detection RecommendedTime-gated detection can significantly reduce background and crosstalk, especially in two-color STED imaging.[11]
Pixel Dwell Time 5 - 20 µsShorter dwell times can reduce photobleaching but may decrease signal-to-noise.
STED Laser Power VariableStart with a low STED power and gradually increase to achieve the desired resolution while minimizing photobleaching.

Quantitative Data

Achievable Resolution with this compound in STED Microscopy:

Imaging ModeFull Width at Half Maximum (FWHM)Reference
Confocal218 ± 26 nm[11]
STED93 ± 14 nm[11]
Calculated Instrument Point Spread Function (PSF)81 ± 16 nm[11]

Note: The achievable resolution is highly dependent on the specific microscope setup, sample preparation, and imaging conditions. Resolutions of 30-40 nm have been reported for STED microscopy in optimal conditions.[12]

Mandatory Visualizations

STED_Microscopy_Workflow This compound STED Microscopy Workflow cluster_sample_prep Sample Preparation cluster_imaging STED Imaging cell_culture 1. Cell Culture on Coverslip fixation 2. Fixation cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. This compound Secondary Ab Incubation primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting confocal_check 8. Confocal Quality Check mounting->confocal_check sted_setup 9. STED Microscope Setup confocal_check->sted_setup sted_acquisition 10. Image Acquisition sted_setup->sted_acquisition data_analysis 11. Data Analysis & Deconvolution sted_acquisition->data_analysis

Caption: Workflow for STED super-resolution microscopy using this compound.

STED_Principle Principle of Stimulated Emission Depletion (STED) cluster_beams Laser Beams cluster_process Fluorescence Process excitation_beam Excitation Beam (Gaussian Profile) excitation Fluorescence Excitation excitation_beam->excitation sted_beam STED Beam (Donut Shape) depletion Stimulated Emission Depletion sted_beam->depletion excitation->depletion overlap super_resolution Super-Resolved Fluorescence Spot depletion->super_resolution results in

Caption: The fundamental principle of STED microscopy.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal-to-Noise Ratio - Low labeling density- Photobleaching- Suboptimal imaging parameters- Increase primary and/or secondary antibody concentration.[5][6]- Use fresh samples and an anti-fade mounting medium.- Optimize laser powers and pixel dwell time.
High Background - Non-specific antibody binding- Autofluorescence of mounting medium- Increase blocking time and/or add detergents to washing buffers.- Use a mounting medium specifically tested for low autofluorescence in the red spectral range.[5]
Poor Resolution - Incorrect refractive index matching- Suboptimal STED laser alignment or power- Poor sample preservation- Ensure the refractive index of the mounting medium matches the immersion oil.[6]- Align the STED laser according to the manufacturer's instructions and optimize the depletion power.- Use appropriate fixation methods to preserve the ultrastructure.[13]
Photobleaching - High excitation or STED laser power- Long exposure times- Reduce laser powers to the minimum required for good signal.- Decrease pixel dwell time or use a more sensitive detector.- Consider using an oxygen scavenger system in the mounting medium.

Conclusion

This compound is a robust and versatile fluorescent dye that is well-suited for STED super-resolution microscopy. Its bright fluorescence, high photostability, and efficient depletion with commonly available STED lasers make it an excellent choice for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and considering the troubleshooting guidelines provided in this document, researchers can effectively utilize this compound to achieve high-quality, super-resolved images of their structures of interest.

References

ATTO 590 in Flow Cytometry (FACS) Applications: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the fluorescent dye ATTO 590 in flow cytometry (FACS) applications. This compound is a robust and photostable fluorophore, making it an excellent choice for multicolor flow cytometry experiments.

Introduction to this compound

This compound is a fluorescent label that belongs to the rhodamine class of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.[1][3] These properties make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.[1] In flow cytometry, its spectral characteristics allow for its effective use in multicolor panels, often as a substitute for other dyes in the same spectral region, such as Alexa Fluor® 594.[4]

Key Characteristics and Advantages of this compound

This compound offers several advantages for flow cytometry applications:

  • High Photostability: ATTO dyes are known for their resistance to photobleaching, which ensures a more stable fluorescence signal during extended acquisition times on a flow cytometer.[1]

  • Strong Fluorescence Signal: With a high quantum yield, this compound provides bright signals, which is particularly beneficial for the detection of low-abundance antigens.[1][5]

  • Good Water Solubility: Its hydrophilic nature helps to minimize non-specific binding of antibody conjugates to cells.

  • pH Insensitivity: The fluorescence of this compound is stable over a broad pH range, providing consistent performance in various staining buffers.

Spectral Properties of this compound

A thorough understanding of the spectral properties of this compound is crucial for successful integration into a multicolor flow cytometry panel and for setting up the instrument correctly.

PropertyValueReference(s)
Excitation Maximum (λex)592 - 594 nm[6][7][8]
Emission Maximum (λem)621 - 624 nm[6][7][8]
Molar Extinction Coefficient (ε)120,000 cm⁻¹M⁻¹[2][5]
Fluorescence Quantum Yield (η)~0.80[5]
Recommended Laser Line(s)561 nm (Yellow-Green), 594 nm[5]

Experimental Protocols

Antibody Conjugation with this compound NHS-Ester

This protocol describes the conjugation of this compound NHS-ester to a primary antibody. The degree of labeling (DOL) should be optimized for each antibody and application.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris)

  • This compound NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing amines, dialyze it against PBS overnight.

  • Prepare the Dye:

    • Shortly before use, dissolve the this compound NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]

  • Conjugation Reaction:

    • Add a calculated amount of the this compound stock solution to the antibody solution. A 5-10 fold molar excess of the dye to the antibody is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.[9]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.[10]

    • Collect the fractions containing the labeled antibody (typically the first colored fractions).

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 594 nm.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

Workflow for Antibody Conjugation

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye This compound NHS-Ester in DMSO/DMF Dye->Mix Incubate Incubate 1h at RT (in dark) Mix->Incubate Purify Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Store Store Conjugate at 4°C or -20°C Purify->Store

Caption: Workflow for conjugating an antibody with this compound NHS-ester.

Cell Surface Staining with this compound-Conjugated Antibody

This is a general protocol for staining cell surface antigens for flow cytometry analysis. Optimization of antibody concentration (titration) is highly recommended.

Materials:

  • Single-cell suspension (e.g., PBMCs, cultured cells)

  • This compound-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (optional, but recommended for immune cells)

  • Viability dye (optional)

  • 12 x 75 mm flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional):

    • Aliquot 1 x 10⁶ cells per tube.

    • Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Decant the supernatant.

    • Repeat the wash step.

  • Viability Staining (Optional):

    • If using a viability dye that is not compatible with fixation, add it at this step according to the manufacturer's instructions.

  • Resuspension and Acquisition:

    • Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

Workflow for Cell Surface Staining

Cell_Staining cluster_cell_prep Cell Preparation cluster_staining_protocol Staining cluster_final_steps Final Steps Cells Single-Cell Suspension Wash1 Wash with Staining Buffer Cells->Wash1 FcBlock Fc Block (optional) Wash1->FcBlock AddAb Add this compound -conjugated Ab FcBlock->AddAb Incubate Incubate 30 min at 4°C (dark) AddAb->Incubate Wash2 Wash Cells (2x) Incubate->Wash2 Acquire Resuspend and Acquire on Cytometer Wash2->Acquire

Caption: General workflow for cell surface staining with an this compound conjugate.

Instrument Setup and Multicolor Panel Design

Instrument Configuration

This compound is optimally excited by the yellow-green (561 nm) laser, which is common on modern flow cytometers. It can also be excited to a lesser extent by a 594 nm laser. The emission is typically collected in a channel with a bandpass filter around 610-630 nm (e.g., 610/20 or 620/15).

Multicolor Panel Design Considerations

When designing a multicolor panel that includes this compound, consider the following:

  • Antigen Density: Assign brighter fluorophores to antigens with lower expression levels and dimmer fluorophores to highly expressed antigens.

  • Spectral Overlap: Use an online spectrum viewer to assess the spectral overlap between this compound and other fluorophores in your panel.[7] this compound has spectral overlap with other dyes in the orange-red range, such as PE-Texas Red and PE-CF594.

  • Compensation: Proper compensation is crucial to correct for spectral overlap.[11] Always include single-stained compensation controls for each fluorophore in your panel.[12] These can be cells or compensation beads.[13]

  • Fluorescence Minus One (FMO) Controls: FMO controls are important for setting accurate gates, especially for populations with continuous or low levels of expression.[12]

Example 3-Color Panel:

  • FITC (or another blue-excited dye): For a highly expressed marker (e.g., CD45).

  • PE: For a moderately expressed marker.

  • This compound: For a marker with low to moderate expression.

Logical Relationship for Panel Design

Panel_Design cluster_antigen Antigen Characteristics cluster_fluorophore Fluorophore Properties cluster_instrument Instrument Configuration HighExp High Expression DimFluoro Dim Fluorophore (e.g., Pacific Blue) HighExp->DimFluoro Pair with LowExp Low Expression BrightFluoro Bright Fluorophore (e.g., PE, APC) LowExp->BrightFluoro Pair with ATTO590 This compound (Bright) LowExp->ATTO590 Pair with Panel Final Panel Design BrightFluoro->Panel DimFluoro->Panel ATTO590->Panel Lasers Available Lasers Lasers->Panel Filters Available Filters Filters->Panel

Caption: Key considerations for designing a multicolor flow cytometry panel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Reference(s)
Weak or No Signal - Suboptimal antibody concentration- Low antigen expression- Photobleaching- Incorrect instrument settings- Titrate the antibody to determine the optimal concentration.- Use a brighter fluorophore for low-abundance targets.- Protect stained samples from light.- Ensure correct laser and filter combination for this compound.[14][15]
High Background - Non-specific antibody binding- Insufficient washing- Dead cells- Use an Fc block, especially for immune cells.- Increase the number of wash steps.- Include a viability dye to exclude dead cells from the analysis.[16][17]
Compensation Issues - Incorrectly prepared compensation controls- Tandem dye degradation- Ensure single-stain controls are bright and have a clear positive and negative population.- Use the same antibody conjugate for compensation and experimental samples.- For tandem dyes, use compensation beads and handle them according to the manufacturer's instructions.[11][18]

References

ATTO 590 for Fluorescence In-Situ Hybridization (FISH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 590, a fluorescent dye, in Fluorescence In-Situ Hybridization (FISH) applications. This compound is a rhodamine-based dye that offers high photostability and a strong fluorescence quantum yield, making it an excellent choice for detecting and localizing specific DNA or RNA sequences within cells and tissues.

Introduction to this compound in FISH

Fluorescence In-Situ Hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to visualize specific genetic sequences within the context of the cell or tissue. The selection of the fluorophore is critical for the sensitivity and specificity of the assay. This compound is a fluorescent label that fluoresces in the orange-red region of the visible spectrum.[1] Its key characteristics, including strong absorption, high fluorescence quantum yield, and exceptional photostability, make it highly suitable for a range of fluorescence-based applications, including FISH.[1][2] this compound can be used as a substitute for other red fluorophores, such as Alexa Fluor 594, particularly in applications where enhanced photostability is desired.[1][3]

Properties of this compound

A summary of the key quantitative properties of the this compound dye is presented in the table below. These properties are essential for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.

PropertyValueReference
Excitation Maximum (λex)594 nm[1]
Emission Maximum (λem)624 nm[1]
Molar Extinction Coefficient120,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum YieldHigh[1][2]
Recommended Laser Line561 nm, 594 nm
Alternative DyesAlexa Fluor 594[1][3]

Experimental Workflow for FISH using this compound-labeled Probes

The following diagram illustrates the general workflow for a FISH experiment using oligonucleotide probes labeled with this compound.

FISH_Workflow cluster_prep Probe & Sample Preparation cluster_hybridization Hybridization cluster_wash Washing & Counterstaining cluster_imaging Imaging & Analysis Probe_Labeling Oligonucleotide Probe Labeling with this compound Denaturation Denaturation of Probe and Target DNA/RNA Probe_Labeling->Denaturation Sample_Prep Sample Preparation (Cell or Tissue Fixation & Permeabilization) Sample_Prep->Denaturation Hybridization Hybridization of Probe to Target Sequence Denaturation->Hybridization Post_Wash Post-Hybridization Washes Hybridization->Post_Wash Counterstain Counterstaining (e.g., with DAPI) Post_Wash->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Analysis Image Analysis and Interpretation Imaging->Analysis

A general workflow for FISH experiments.

Detailed Protocols

This section provides detailed protocols for key stages of a FISH experiment using this compound-labeled oligonucleotide probes.

Protocol 1: Labeling of Oligonucleotide Probes with this compound NHS Ester

This protocol describes the covalent attachment of this compound NHS ester to an amine-modified oligonucleotide probe.

Materials:

  • Amine-modified oligonucleotide probe

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.2 M Sodium Bicarbonate buffer (pH 8.3)

  • Ethanol (B145695)

  • 3 M Sodium Acetate

  • Nuclease-free water

  • Purification column (e.g., desalting or HPLC)

Procedure:

  • Probe Preparation: Dissolve the amine-modified oligonucleotide probe in nuclease-free water to a final concentration of 1-2 µg/µL.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide with the 0.2 M sodium bicarbonate buffer.

    • Add the dissolved this compound NHS ester to the oligonucleotide solution. The molar ratio of dye to oligo should be optimized, but a 10-20 fold molar excess of the dye is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Probe Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate to the labeling reaction.

    • Add 3 volumes of ice-cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour to precipitate the labeled probe.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air dry the pellet to remove any residual ethanol.

  • Purification:

    • Resuspend the labeled probe in nuclease-free water.

    • Purify the labeled probe from unconjugated dye using a desalting column or reverse-phase HPLC.[2]

  • Quantification: Determine the concentration and labeling efficiency of the this compound-labeled probe by measuring the absorbance at 260 nm (for the oligonucleotide) and 594 nm (for this compound).

Probe_Labeling_Workflow Oligo Amine-modified Oligonucleotide Reaction Labeling Reaction (pH 8.3, RT, dark) Oligo->Reaction Dye This compound NHS Ester Dye->Reaction Precipitation Ethanol Precipitation Reaction->Precipitation Purification Purification (Desalting/HPLC) Precipitation->Purification Labeled_Probe This compound-labeled Probe Purification->Labeled_Probe

References

ATTO 590 Labeling of Oligonucleotides and DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its high thermal and photostability, strong absorption, and high fluorescence quantum yield.[1][2][3] These characteristics make it an exceptional label for a variety of applications in molecular biology, diagnostics, and drug development, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in situ hybridization (FISH).[1][3][4] this compound fluoresces in the orange region of the visible spectrum and can be used as a substitute for other common dyes like Alexa Fluor 594 and Texas Red.[5][6][7] Its rigid molecular structure prevents the formation of isomers in solution, ensuring consistent optical properties across different environmental conditions.[2][8]

This document provides detailed application notes and protocols for the labeling of oligonucleotides and DNA with this compound.

Quantitative Data

The spectroscopic and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Formula C43H51N3O8P[5]
Molecular Weight (as NHS ester) 788 g/mol [9]
Absorption Maximum (λabs) 593 - 594 nm[1][5][10]
Emission Maximum (λem) 621 - 624 nm[5][6][11]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1][5][10]
Fluorescence Quantum Yield (ηfl) 80%[1][3][10]
Fluorescence Lifetime (τfl) 3.7 ns[1][3][10]
Correction Factor (CF260) 0.39[1][9][10]
Correction Factor (CF280) 0.43[1][9][10]

Experimental Protocols

The following are detailed protocols for the covalent labeling of modified oligonucleotides and DNA with this compound. The most common methods involve the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the dye, or a thiol-modified oligonucleotide with a maleimide (B117702) derivative of the dye.

Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

This protocol describes the labeling of oligonucleotides containing a primary amine group with this compound NHS ester. The NHS ester reacts with the primary amine to form a stable amide bond.[6][12] This is a post-synthesis conjugation method.[8]

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.2 M Carbonate-Bicarbonate buffer (pH 8.3-9.0)

  • Nuclease-free water

  • Purification system (e.g., Gel filtration column like Sephadex G-25, or HPLC)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in 0.2 M carbonate-bicarbonate buffer (pH 8-9) to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[9]

  • This compound NHS Ester Solution Preparation:

    • Immediately before use, prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF or DMSO.[9]

  • Labeling Reaction:

    • Add approximately 30 µL of the this compound NHS ester solution to 50 µL of the oligonucleotide solution. This represents a molar excess of the dye.[9]

    • Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.[9] For longer reaction times, the pH should be adjusted to 7.0-7.5 to minimize hydrolysis of the NHS ester.[9]

  • Purification of the Labeled Oligonucleotide:

    • Separate the labeled oligonucleotide from the unreacted free dye using gel filtration (e.g., Sephadex G-25) or reverse-phase HPLC.[9] Dual HPLC purification is often recommended to first remove failure sequences and then to separate the labeled product from unlabeled oligonucleotides and excess dye.[6]

Protocol 2: Labeling of Thiol-Modified Oligonucleotides with this compound Maleimide

This protocol details the labeling of oligonucleotides containing a thiol (sulfhydryl) group with this compound maleimide. The maleimide group reacts specifically with the thiol group to form a stable thioether bond. This reaction is most efficient at a pH of 7.0-7.5.[13][14]

Materials:

  • Thiol-modified oligonucleotide

  • This compound maleimide

  • Degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Purification system (e.g., Gel filtration column or HPLC)

Procedure:

  • Oligonucleotide Preparation and Reduction:

    • Dissolve the thiol-modified oligonucleotide in a degassed buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[15] The buffer should be free of any thiol-containing compounds.

    • To ensure the thiol group is reactive and not in a disulfide-bonded state, add a 10-100 fold molar excess of TCEP.[15]

    • Incubate at room temperature for 20 minutes.[15]

  • This compound Maleimide Solution Preparation:

    • Dissolve the this compound maleimide in DMSO or fresh DMF to a concentration of 1-10 mg/mL.[15]

  • Labeling Reaction:

    • Add a 20-fold molar excess of the dissolved this compound maleimide to the reduced oligonucleotide solution.[15]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and mix thoroughly.

    • Incubate the reaction overnight at 4°C or for 2 hours at room temperature, protected from light.[13][15]

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from the unreacted dye and other reaction components using a standard method such as a gel filtration column or HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflows for the labeling protocols described above.

ATTO590_NHS_Ester_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Oligo_Prep Dissolve Amino-Oligo in Carbonate Buffer (pH 8-9) Mix Mix Oligo and Dye Solutions Oligo_Prep->Mix Dye_Prep Dissolve this compound NHS Ester in Anhydrous DMF/DMSO Dye_Prep->Mix Incubate Incubate at RT for 2 hours Mix->Incubate Purify Purify by Gel Filtration or HPLC Incubate->Purify Labeled_Oligo This compound Labeled Oligonucleotide Purify->Labeled_Oligo

Caption: Workflow for labeling amino-modified oligonucleotides with this compound NHS ester.

ATTO590_Maleimide_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Oligo_Prep Dissolve Thiol-Oligo in Degassed Buffer (pH 7-7.5) Reduce Reduce with TCEP Oligo_Prep->Reduce Mix Mix Oligo and Dye Solutions Reduce->Mix Dye_Prep Dissolve this compound Maleimide in Anhydrous DMF/DMSO Dye_Prep->Mix Incubate Incubate at RT for 2 hours or 4°C overnight Mix->Incubate Purify Purify by Gel Filtration or HPLC Incubate->Purify Labeled_Oligo This compound Labeled Oligonucleotide Purify->Labeled_Oligo

Caption: Workflow for labeling thiol-modified oligonucleotides with this compound maleimide.

References

Application Notes and Protocols for ATTO 590 in Förster Resonance Energy Transfer (FRET) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO 590 for Förster Resonance Energy Transfer (FRET) studies. This document outlines the key photophysical properties of this compound, identifies suitable FRET partners, and offers detailed protocols for protein labeling, FRET measurements, and data analysis. A specific application example focusing on the conformational changes of Protein Kinase A (PKA) is provided to illustrate the practical implementation of these techniques.

Introduction to FRET with this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes in proteins, and enzymatic activity.[1]

This compound, a rhodamine-based fluorescent dye, is an excellent acceptor for FRET studies due to its strong absorption, high fluorescence quantum yield, and exceptional photostability.[2][3] Its emission spectrum in the orange-red region of the visible spectrum makes it compatible with a range of donor fluorophores.[4]

Photophysical Properties and FRET Pair Selection

A crucial step in designing a FRET experiment is the selection of an appropriate donor and acceptor pair. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. ATTO 488 is a commonly used and effective donor for this compound.

Data Presentation: Photophysical Properties of this compound and a Recommended FRET Partner
PropertyThis compound (Acceptor)ATTO 488 (Donor)
Excitation Maximum (λ_ex) 593 nm[2]501 nm[5]
Emission Maximum (λ_em) 622 nm[2]523 nm[5]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[2]90,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.80[2]0.80[6]
Fluorescence Lifetime (τ) 3.7 ns[2]4.1 ns[6]
Förster Distance (R₀) for this pair \multicolumn{2}{c

Experimental Protocols

Protein Labeling with this compound-NHS Ester and ATTO 488-NHS Ester

This protocol describes the labeling of proteins containing primary amines (e.g., lysine (B10760008) residues, N-terminus) with N-hydroxysuccinimide (NHS) esters of ATTO dyes. For studying protein-protein interactions, two different proteins will be labeled, one with the donor (ATTO 488) and one with the acceptor (this compound). For intramolecular FRET studies, such as monitoring conformational changes, a single protein will be labeled at two different sites. This requires a protein with two accessible and specifically reactive residues (e.g., cysteines for maleimide (B117702) chemistry, which is not covered in this specific protocol but follows similar principles). For the PKA example, we will consider the labeling of the catalytic and regulatory subunits separately for an intermolecular FRET assay.

Materials:

  • Purified protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • ATTO 488-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[5] Buffers containing Tris or glycine (B1666218) must be removed by dialysis or buffer exchange.[7]

    • Adjust the pH of the protein solution to 8.3 using the Labeling Buffer.[5]

  • Dye Preparation:

    • Immediately before use, dissolve the ATTO-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]

  • Labeling Reaction:

    • Add the dissolved ATTO-NHS ester to the protein solution. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling (DOL).[8]

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[5]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[7] The first colored fraction to elute will be the labeled protein.

Characterization of Labeled Proteins: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule. For FRET studies, a DOL of 1-2 is often desirable to avoid self-quenching and ensure a 1:1 donor-to-acceptor ratio in complexes.[9][10]

Procedure:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the respective dye (A_max; 593 nm for this compound, 501 nm for ATTO 488).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀_dye / A_max_dye). For this compound, this value is approximately 0.43, and for ATTO 488, it is approximately 0.10.[6]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    Dye Concentration (M) = A_max / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

FRET Measurement and Data Analysis: A Protein Kinase A (PKA) Activation Assay Example

This protocol describes how to measure the FRET efficiency between ATTO 488-labeled PKA regulatory subunit (R) and this compound-labeled PKA catalytic subunit (C) to monitor the activation of PKA. In its inactive state, the R and C subunits are bound together, bringing the donor and acceptor into close proximity, resulting in high FRET. Upon binding of cyclic AMP (cAMP), the C subunit is released, leading to a decrease in FRET.[11][12]

Materials:

  • ATTO 488-labeled PKA regulatory subunit

  • This compound-labeled PKA catalytic subunit

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.5)

  • cAMP solution

  • Fluorometer capable of measuring donor and acceptor emission spectra

Procedure:

  • Sample Preparation:

    • Prepare a solution containing the ATTO 488-labeled R subunit and this compound-labeled C subunit in the Assay Buffer at a 1:1 molar ratio. The final concentration should be in the nanomolar to low micromolar range.

    • Prepare three control samples:

      • Donor only: ATTO 488-labeled R subunit.

      • Acceptor only: this compound-labeled C subunit.

      • Unlabeled R and C subunits (for background measurements).

  • FRET Measurement (Steady-State Intensity):

    • Set the excitation wavelength to that of the donor (e.g., 490 nm for ATTO 488).

    • Record the emission spectrum from 510 nm to 700 nm for the FRET sample (donor and acceptor).

    • Record the emission spectrum of the donor-only sample under the same conditions.

    • Record the emission spectrum of the acceptor-only sample under the same conditions to determine any direct excitation of the acceptor at the donor's excitation wavelength.

    • Add cAMP to the FRET sample to a final concentration that ensures PKA activation (e.g., 100 µM) and record the emission spectrum again.

  • Data Analysis: Calculating FRET Efficiency (E):

    • The FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor:

      E = 1 - (I_DA / I_D)

      Where:

      • I_DA is the fluorescence intensity of the donor in the presence of the acceptor.

      • I_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Alternatively, FRET efficiency can be calculated from the sensitized emission of the acceptor. This requires correction for spectral bleed-through (donor emission into the acceptor channel) and direct acceptor excitation.

Visualizations

Signaling Pathway of PKA Activation

PKA_Activation cluster_inactive Inactive State (High FRET) cluster_active Active State (Low FRET) PKA_inactive Inactive PKA Holoenzyme (R2C2) R_subunit Regulatory Subunit (R) (ATTO 488 - Donor) C_subunit Catalytic Subunit (C) (this compound - Acceptor) C_active Active Catalytic Subunit (C) PKA_inactive->C_active Release of C subunit R_cAMP R Subunit bound to cAMP PKA_inactive->R_cAMP Conformational Change Substrate Substrate Protein C_active->Substrate Phosphorylates Substrate cAMP cAMP cAMP->PKA_inactive Binds to R subunit

Caption: PKA activation signaling pathway.

Experimental Workflow for FRET-based PKA Assay

FRET_Workflow cluster_prep Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis label_R Label PKA-R with ATTO 488 (Donor) purify_R Purify Labeled PKA-R label_R->purify_R label_C Label PKA-C with This compound (Acceptor) purify_C Purify Labeled PKA-C label_C->purify_C dol_R Determine DOL of PKA-R purify_R->dol_R dol_C Determine DOL of PKA-C purify_C->dol_C mix Mix Labeled R and C (1:1 molar ratio) dol_R->mix dol_C->mix measure_base Measure Baseline FRET (Inactive State) mix->measure_base add_cAMP Add cAMP measure_base->add_cAMP measure_active Measure FRET (Active State) add_cAMP->measure_active calc_eff Calculate FRET Efficiency measure_active->calc_eff compare Compare FRET before and after cAMP addition calc_eff->compare FRET_Principles cluster_conditions Conditions for FRET Donor Donor Fluorophore (e.g., ATTO 488) FRET Förster Resonance Energy Transfer Donor->FRET Donor_Emission Donor Emission (Quenched) Donor->Donor_Emission No FRET Acceptor Acceptor Fluorophore (e.g., this compound) Acceptor_Emission Acceptor Emission (Sensitized) Acceptor->Acceptor_Emission FRET Occurs Excitation Excitation Light Excitation->Donor FRET->Acceptor Proximity Close Proximity (1-10 nm) Proximity->FRET Overlap Spectral Overlap Overlap->FRET Orientation Favorable Dipole Orientation Orientation->FRET

References

Live-Cell Imaging with ATTO 590: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine family, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These properties make it a versatile tool for various fluorescence microscopy applications, including live-cell imaging, flow cytometry (FACS), and super-resolution microscopy techniques such as STED, PALM, and dSTORM.[1][2][3] Its excitation and emission in the orange-red region of the spectrum helps to reduce autofluorescence from cellular components, thereby improving the signal-to-noise ratio.[4][5] This document provides detailed protocols and application notes for utilizing this compound in live-cell imaging experiments.

Properties of this compound

A comprehensive understanding of the spectral and physical properties of this compound is crucial for designing and optimizing live-cell imaging experiments.

Spectroscopic Properties
PropertyValueReference
Excitation Maximum (λex)593 - 594 nm[3][6][7]
Emission Maximum (λem)622 - 624 nm[3][6][7]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1][3][6]
Fluorescence Quantum Yield (Φ)~80%[1]
Fluorescence Lifetime (τ)~3.7 ns[1]
Physicochemical Properties
PropertyDescriptionReference
Chemical ClassRhodamine[2]
HydrophilicityModerately hydrophilic[1][2]
Available FormsNHS ester, Maleimide, Carboxy, Azide, Biotin, and oligonucleotide conjugates[3][6][7][8]

Experimental Protocols

This section provides detailed protocols for labeling and imaging live cells using this compound. The choice of protocol will depend on the specific application and the form of the this compound dye being used.

Labeling Live Cells with this compound NHS Ester

This compound N-hydroxysuccinimidyl (NHS) ester is a reactive form of the dye that can be used to label primary amines on proteins. While traditionally used for in vitro conjugation, it can also be used for labeling live cells, particularly for visualizing mitochondria and cell surface proteins.[9][10]

Materials:

  • This compound NHS ester (dissolved in anhydrous DMSO to a stock concentration of 1-10 mM)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Phenol (B47542) red-free cell culture medium (e.g., DMEM, FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).

    • On the day of the experiment, remove the culture medium.

  • Dye Preparation:

    • Prepare a fresh working solution of this compound NHS ester by diluting the stock solution in phenol red-free medium. A final concentration of 1.5 µM is a good starting point for mitochondrial labeling in U2OS cells.[10][11] The optimal concentration may vary depending on the cell type and target and should be determined empirically.

  • Cell Staining:

    • Add the this compound working solution to the cells.

    • Incubate for 30 minutes at 20°C for mitochondrial staining.[10][11] For labeling cell surface proteins, incubation can be performed at 4°C or on ice to minimize endocytosis. Incubation at 37°C may lead to internalization of the dye.[10]

  • Washing:

    • Remove the staining solution and wash the cells three times with warm (37°C) phenol red-free medium or PBS to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation: 561 nm laser; emission: 575-625 nm).

Imaging this compound-Conjugated Antibodies in Live Cells

For specific labeling of cellular targets, this compound can be conjugated to antibodies. This is particularly useful for labeling cell surface receptors or other extracellular targets.

Protocol for Antibody Conjugation (using NHS ester):

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4). The optimal antibody concentration is typically 2-10 mg/mL.[7][8]

    • Adjust the pH of the antibody solution to 8.2 - 8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).[7]

  • Dye Preparation:

    • Dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[7]

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the reactive dye to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle shaking, protected from light.[7]

  • Purification:

    • Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[7]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 594 nm.

Live-Cell Imaging with this compound-Conjugated Antibodies:

  • Cell Preparation:

    • Plate cells on imaging-suitable vessels.

  • Antibody Incubation:

    • Dilute the this compound-conjugated antibody to the desired working concentration in a suitable buffer or medium.

    • Incubate with the live cells for a predetermined time (e.g., 30-60 minutes) at 4°C or on ice to prevent internalization if targeting cell surface proteins.

  • Washing:

    • Gently wash the cells 2-3 times with cold PBS or medium to remove unbound antibody.

  • Imaging:

    • Image the cells immediately in a suitable live-cell imaging solution.

Data Presentation

Quantitative Imaging Parameters
ParameterRecommended Value/RangeNotes
This compound NHS Ester Concentration 1.5 - 15 µMOptimal concentration is cell-type dependent and should be determined empirically.[10]
Incubation Time 30 minutesCan be adjusted based on experimental needs.[10]
Incubation Temperature 20°C for mitochondrial labeling, 4°C for surface labelingTemperature affects dye uptake and localization.[10]
Excitation Wavelength 561 nm or 594 nm laser line
Emission Filter 575 - 625 nm bandpass
Laser Power As low as possible to achieve a good signal-to-noise ratioTo minimize phototoxicity and photobleaching.
Exposure Time Minimize to reduce phototoxicity
Cytotoxicity and Photostability
ParameterObservationReference
Cytotoxicity An MTS assay showed that cell viability remains high after incubation with 1.5 µM of this compound for 30 minutes.[10]
Photostability This compound exhibits good photostability, making it suitable for time-lapse and super-resolution imaging.[1][12]

Mandatory Visualizations

Experimental Workflow for Live-Cell Labeling

G cluster_0 Live-Cell Labeling Workflow Cell Preparation Cell Preparation Dye Preparation Dye Preparation Cell Preparation->Dye Preparation Cell Staining Cell Staining Dye Preparation->Cell Staining Washing Washing Cell Staining->Washing Imaging Imaging Washing->Imaging G cluster_0 Receptor Trafficking Study Ligand Ligand ATTO590_Receptor Receptor (this compound Labeled) Ligand->ATTO590_Receptor Binding Signaling Cascade Signaling Cascade ATTO590_Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response Transduction

References

ATTO 590 for PALM and dSTORM Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the fluorescent dye ATTO 590 in Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), two powerful super-resolution imaging techniques.

Introduction to this compound for Super-Resolution Microscopy

This compound is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a highly suitable candidate for single-molecule detection and super-resolution microscopy.[1][2][3] Its moderately hydrophilic nature and availability with various reactive groups (e.g., NHS-ester, Maleimide, Phalloidin) facilitate the labeling of a wide range of biological molecules, including proteins and nucleic acids.[3][4]

In the context of single-molecule localization microscopy (SMLM) techniques like PALM and dSTORM, the ability of a fluorophore to be switched between a fluorescent "on" state and a dark "off" state is paramount. While PALM traditionally utilizes photoactivatable fluorescent proteins, organic dyes such as this compound can be employed in what is sometimes referred to as "organic dye PALM" or, more commonly, in dSTORM.[5][6] In dSTORM, the photoswitching of conventional organic dyes is induced by the chemical environment, typically a specialized imaging buffer.[7]

Quantitative Photophysical and Photoswitching Properties of this compound

The performance of this compound in SMLM is dictated by its photophysical and photoswitching characteristics. The following tables summarize key quantitative data for this compound.

PropertyValueReference(s)
Excitation Maximum (λex) 593 nm[2]
Emission Maximum (λem) 622 nm[2]
Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield 0.80[2]
Fluorescence Lifetime (τ) 3.7 ns[2]

Table 1: General Photophysical Properties of this compound.

ParameterValue/RangeConditionsReference(s)
Imaging Buffer 200 mM MEA, pH 7.4dSTORM[8]
Excitation Laser Power 4 kW/cm² @ 568 nmdSTORM[8]
On-Time Varies with buffer and laser powerdSTORM
Off-Time Varies with buffer and laser powerdSTORM
Duty Cycle Varies with buffer and laser powerdSTORM
Photon Count per Localization Varies with buffer and laser powerdSTORM
Localization Precision Dependent on photon count and setupSMLM
Switching Cycles Varies with buffer and laser powerdSTORM

Table 2: Photoswitching Characteristics of this compound in dSTORM (representative values). Note: Quantitative photoswitching parameters are highly dependent on the specific experimental setup, including the imaging buffer composition, laser power, and camera settings. The values in this table are indicative and should be optimized for each experiment.

Experimental Protocols

Labeling of Proteins with this compound

Successful SMLM imaging begins with optimal labeling of the target protein. The choice of reactive derivative of this compound depends on the available functional groups on the protein of interest.

Protocol for Amine-Reactive Labeling using this compound NHS-Ester:

This protocol is suitable for labeling primary amines (e.g., lysine (B10760008) residues) on proteins.[4]

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for the dye.[4]

    • Adjust the pH of the protein solution to 8.2-8.5 using a sodium bicarbonate buffer. This ensures that the primary amino groups are deprotonated and reactive.[4]

  • Dye Preparation:

    • Dissolve this compound NHS-ester in anhydrous dimethylformamide (DMF) to a concentration of 10 mg/mL. This solution should be prepared fresh.[4]

  • Conjugation Reaction:

    • Add the dissolved this compound NHS-ester to the protein solution. The molar ratio of dye to protein should be optimized for each target protein to achieve the desired degree of labeling (DOL). A starting point is a 5-10 fold molar excess of the dye.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Purification:

    • Separate the labeled protein from the unconjugated dye using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 594 nm.

Protocol for Thiol-Reactive Labeling using this compound Maleimide:

This protocol is suitable for labeling cysteine residues on proteins.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at pH 7.2-7.5 (e.g., PBS, HEPES).[4] If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.

    • Ensure the buffer is free of reducing agents that could react with the maleimide.

  • Dye Preparation:

    • Dissolve this compound Maleimide in DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the dissolved this compound Maleimide to the protein solution. A 10-20 fold molar excess of the dye is a good starting point.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as for the amine-reactive labeling.

cluster_prep Protein & Dye Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein in Amine-Free Buffer pH_Adjust Adjust pH to 8.2-8.5 Protein->pH_Adjust Mix Mix Protein and Dye pH_Adjust->Mix ATTO590_NHS This compound NHS-Ester in DMF ATTO590_NHS->Mix Incubate Incubate 1h at RT Mix->Incubate Purify Column Chromatography / Dialysis Incubate->Purify Characterize Determine Concentration & DOL Purify->Characterize

Figure 1: Workflow for labeling proteins with this compound NHS-Ester.

dSTORM Imaging Protocol for this compound

This protocol provides a general framework for dSTORM imaging of fixed cells labeled with this compound.

  • Sample Preparation:

    • Culture and fix cells on high-quality coverslips suitable for microscopy.

    • Perform immunofluorescence staining or other labeling methods to conjugate this compound to the target structure.

    • Ensure a high labeling density for accurate reconstruction of the target structure.

  • dSTORM Imaging Buffer Preparation:

    • A common dSTORM buffer for rhodamine dyes like this compound includes a thiol and an oxygen scavenging system. A recommended starting point is a buffer containing 200 mM mercaptoethylamine (MEA) at pH 7.4.[8]

    • Stock Solutions:

      • 1 M MEA in HCl (pH adjusted to ~7.5-8.0)

      • GLOX solution (Glucose Oxidase and Catalase)

      • Buffer B (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose)

    • Final Imaging Buffer (prepare fresh):

      • To Buffer B, add the GLOX solution and MEA to their final concentrations.

  • Imaging Acquisition:

    • Mount the coverslip in an imaging chamber and add the freshly prepared dSTORM imaging buffer.

    • Use a microscope equipped for SMLM with a high-power laser for excitation (e.g., 561 nm or 594 nm).

    • Illuminate the sample with high laser power (e.g., 4 kW/cm²) to induce photoswitching of the this compound molecules.[8]

    • Acquire a time series of images (typically 10,000 to 50,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be optimized to capture single-molecule blinking events (typically 10-50 ms).

  • Data Analysis:

    • Process the raw image data using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to detect and localize the individual blinking events with sub-pixel precision.

    • Reconstruct the super-resolved image from the list of localizations.

    • Perform post-processing steps such as drift correction and filtering of localizations based on photon count and localization precision.

cluster_sample Sample Preparation cluster_buffer Buffer Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis PrepareSample Prepare Labeled Sample on Coverslip MountSample Mount Sample and Add Buffer PrepareSample->MountSample PrepareBuffer Prepare Fresh dSTORM Imaging Buffer PrepareBuffer->MountSample Illuminate High-Power Laser Illumination MountSample->Illuminate Acquire Acquire Image Series Illuminate->Acquire Localize Single-Molecule Localization Acquire->Localize Reconstruct Reconstruct Super-Resolution Image Localize->Reconstruct PostProcess Drift Correction & Filtering Reconstruct->PostProcess

Figure 2: General workflow for dSTORM imaging.

PALM Imaging Protocol with this compound

While less common than using photoactivatable fluorescent proteins, organic dyes can be used in PALM-like experiments. This often involves a photoactivation or photoconversion step induced by a separate laser.

  • Labeling:

    • Label the protein of interest with this compound as described in section 3.1.

  • Sample Preparation:

    • Prepare fixed cells on coverslips as for dSTORM.

  • Imaging:

    • Use a two-laser setup: an activation laser (e.g., 405 nm) and an excitation laser (e.g., 561 nm or 594 nm).

    • Start with a low power of the activation laser to sparsely activate a subset of this compound molecules.

    • Image the activated molecules with the excitation laser until they photobleach.

    • Repeat the activation and imaging cycle until a sufficient number of localizations are collected.

    • The imaging buffer for this type of experiment may be simpler than for dSTORM, often a standard buffer like PBS, as the "off" state is the initial, unactivated state of the dye.

  • Data Analysis:

    • The data analysis workflow is similar to that of dSTORM.

Application Examples

Imaging the Actin Cytoskeleton

The actin cytoskeleton plays a crucial role in cell morphology, motility, and intracellular transport. dSTORM with this compound-phalloidin allows for the visualization of the intricate network of actin filaments with nanoscale resolution.

cluster_labeling Labeling cluster_imaging dSTORM Imaging cluster_analysis Analysis FixPerm Fix and Permeabilize Cells LabelActin Label with this compound-Phalloidin FixPerm->LabelActin dSTORM Acquire dSTORM Data LabelActin->dSTORM Reconstruct Reconstruct Actin Filament Network dSTORM->Reconstruct Analyze Analyze Filament Organization Reconstruct->Analyze

Figure 3: Workflow for dSTORM imaging of the actin cytoskeleton.

Visualizing Synaptic Proteins

The precise organization of proteins at the synapse is critical for neuronal communication. dSTORM with this compound-labeled antibodies against synaptic proteins can reveal the nanoscale distribution and clustering of these proteins in pre- and post-synaptic compartments.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or weak blinking - Incorrect imaging buffer composition or pH.- Insufficient laser power.- Low labeling density.- Prepare fresh imaging buffer and verify the pH.- Increase the excitation laser power.- Optimize the labeling protocol to increase the DOL or use a higher concentration of the labeling reagent.
High background fluorescence - Autofluorescence from the sample or medium.- Unbound dye.- Use an antifade mounting medium or a buffer with an oxygen scavenging system.- Thoroughly wash the sample after labeling to remove unbound dye.- Use a spectrally distinct fluorophore if autofluorescence is a major issue.
Rapid photobleaching - High laser power.- Inefficient oxygen scavenging system.- Reduce the laser power to the minimum required for efficient switching.- Ensure the GLOX system in the imaging buffer is active.
Poor localization precision - Low photon count per localization.- High background noise.- Microscope drift.- Optimize the imaging buffer and laser power to maximize the photon yield.- Reduce background fluorescence.- Use a drift correction algorithm during data analysis or a hardware-based drift stabilization system.

Table 3: Common Troubleshooting Steps for this compound in dSTORM.

Conclusion

This compound is a versatile and robust fluorescent dye that is well-suited for super-resolution imaging with dSTORM and can be adapted for PALM-like experiments. Its bright fluorescence and high photostability allow for the acquisition of high-quality single-molecule localization data. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively utilize this compound to investigate a wide range of biological questions at the nanoscale.

References

Application Notes and Protocols for Calculating the Degree of Labeling for ATTO 590 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the degree of labeling (DOL) is a critical quality control step in the development and application of fluorescently labeled protein conjugates. The DOL, defined as the average number of dye molecules conjugated to a single protein molecule, directly influences the fluorescence intensity, potential for self-quenching, and the biological activity of the conjugate.[1] An optimal DOL is essential for achieving high sensitivity in assays without compromising the protein's function.[1] For antibodies, a DOL between 2 and 10 is often considered ideal. This document provides a detailed protocol for determining the DOL of protein conjugates labeled with ATTO 590, a bright and photostable rhodamine-based fluorescent dye.[2][3][4]

The most common method for calculating the DOL is through UV-Vis spectrophotometry.[1] This technique relies on measuring the absorbance of the conjugate solution at two specific wavelengths: 280 nm for the protein and the maximum absorbance wavelength (λmax) for the dye.[1] A correction factor is necessary because the fluorescent dye also absorbs light at 280 nm, which would otherwise interfere with the accurate measurement of the protein concentration.[1][5]

Principle of Spectrophotometric DOL Determination

The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of the protein-dye conjugate at 280 nm (A₂₈₀) and the λmax of this compound (A_max), and by knowing the molar extinction coefficients of both the protein and the dye, the concentration of each component can be determined.

A critical aspect of this calculation is to correct for the dye's absorbance at 280 nm.[6] This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[1][5]

The concentration of the protein is first calculated by subtracting the contribution of the dye to the absorbance at 280 nm. Subsequently, the concentration of the dye is determined from its absorbance at its λmax. The DOL is then calculated as the molar ratio of the dye to the protein.

Key Parameters for this compound

Accurate DOL calculation requires precise values for the molar extinction coefficient and the correction factor of the this compound dye. These values are summarized in the table below.

ParameterValueReference
Molar Extinction Coefficient (ε_dye) 120,000 M⁻¹cm⁻¹[2][4][7][8]
Maximum Absorbance (λ_max) 593 nm[2][8]
Correction Factor (CF₂₈₀) 0.43[2][8]

Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the steps for determining the DOL of an this compound-labeled protein conjugate.

Materials and Equipment:
  • This compound-protein conjugate solution

  • Buffer used for protein conjugation and purification (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (UV-transparent)[9]

  • Micropipettes

Procedure:
  • Purification of the Conjugate: It is imperative to remove all non-conjugated (free) this compound dye from the labeling reaction mixture.[5] This is typically achieved by gel filtration chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis.[2][10] The colored fractions containing the labeled protein should be collected.[1]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the measurement wavelengths to 280 nm and 593 nm.

  • Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the conjugate. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance at both 280 nm and 593 nm.

  • Sample Measurement:

    • If necessary, dilute the purified this compound-protein conjugate solution with the buffer to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[5] Record the dilution factor if a dilution is made.

    • Transfer the conjugate solution to a clean quartz cuvette and measure the absorbance at 280 nm (A₂₈₀) and 593 nm (A_max).

  • Calculations: Use the following formulas to calculate the protein concentration and the DOL:[1][6]

    a. Corrected Protein Absorbance (A_prot): A_prot = A₂₈₀ - (A_max * CF₂₈₀)

    b. Protein Concentration (M): [Protein] (M) = A_prot / ε_prot (Where ε_prot is the molar extinction coefficient of the protein at 280 nm. This value is specific to each protein and can often be found in literature or calculated based on the amino acid sequence.)

    c. Dye Concentration (M): [Dye] (M) = A_max / ε_dye

    d. Degree of Labeling (DOL): DOL = [Dye] (M) / [Protein] (M)

    Alternatively, a combined formula can be used:[6][11] DOL = (A_max * ε_prot) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_dye)

Example Calculation

Let's assume the following experimental data for an this compound-labeled antibody (IgG):

  • Molar extinction coefficient of IgG (ε_prot): 210,000 M⁻¹cm⁻¹

  • Measured A₂₈₀: 1.5

  • Measured A_max (at 593 nm): 0.8

Using the formulas:

  • Corrected Protein Absorbance (A_prot): A_prot = 1.5 - (0.8 * 0.43) = 1.5 - 0.344 = 1.156

  • Protein Concentration ([Protein]): [Protein] = 1.156 / 210,000 M⁻¹cm⁻¹ = 5.50 x 10⁻⁶ M

  • Dye Concentration ([Dye]): [Dye] = 0.8 / 120,000 M⁻¹cm⁻¹ = 6.67 x 10⁻⁶ M

  • Degree of Labeling (DOL): DOL = (6.67 x 10⁻⁶ M) / (5.50 x 10⁻⁶ M) = 1.21

In this example, the degree of labeling is 1.21, meaning that on average, there are 1.21 molecules of this compound dye per molecule of IgG.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Data Analysis start Start: Purified this compound Protein Conjugate dilute Dilute Conjugate (if necessary) start->dilute blank Blank Spectrophotometer with Buffer dilute->blank measure Measure Absorbance at 280 nm (A₂₈₀) and 593 nm (A_max) blank->measure calc_prot Calculate Corrected Protein Absorbance measure->calc_prot calc_conc Calculate Protein and Dye Concentrations calc_prot->calc_conc calc_dol Calculate Degree of Labeling (DOL) calc_conc->calc_dol end end calc_dol->end End: DOL Value

Caption: Workflow for determining the Degree of Labeling (DOL).

Logical Relationship for DOL Calculation

dol_calculation cluster_inputs Measured & Known Values cluster_calculations Calculations A280 A₂₈₀ (Absorbance at 280 nm) Corrected_A280 Corrected Protein Absorbance A_prot = A₂₈₀ - (A_max * CF₂₈₀) A280->Corrected_A280 Amax A_max (Absorbance at 593 nm) Amax->Corrected_A280 Dye_Conc Dye Concentration [Dye] = A_max / ε_dye Amax->Dye_Conc CF CF₂₈₀ for this compound (0.43) CF->Corrected_A280 Eprot ε_prot (Protein Extinction Coeff.) Protein_Conc Protein Concentration [Protein] = A_prot / ε_prot Eprot->Protein_Conc Edye ε_dye for this compound (120,000 M⁻¹cm⁻¹) Edye->Dye_Conc Corrected_A280->Protein_Conc DOL Degree of Labeling (DOL) DOL = [Dye] / [Protein] Protein_Conc->DOL Dye_Conc->DOL

Caption: Logical flow of the Degree of Labeling (DOL) calculation.

Troubleshooting and Considerations

  • Inaccurate Molar Extinction Coefficient of Protein: The accuracy of the DOL calculation is highly dependent on the accuracy of the protein's molar extinction coefficient. If this value is unknown, it can be estimated based on the protein's amino acid sequence.

  • Presence of Free Dye: Incomplete removal of unconjugated dye will lead to an overestimation of the A_max and, consequently, an artificially high DOL.[5] Ensure thorough purification of the conjugate.

  • Precipitation of the Conjugate: Protein aggregation or precipitation will cause light scattering, leading to inaccurate absorbance readings. Centrifuge the sample before measurement if precipitation is suspected.

  • High Absorbance Readings: If the absorbance values are outside the linear range of the spectrophotometer (typically >2.0), the sample must be diluted, and the dilution factor must be included in the final calculations.[5]

  • Contaminants in the Buffer: Any components in the buffer that absorb at 280 nm or 593 nm will interfere with the measurements. Always use the final purification buffer as the blank.[12]

By following this detailed protocol and considering the potential pitfalls, researchers, scientists, and drug development professionals can accurately and reliably determine the degree of labeling for their this compound-protein conjugates, ensuring the quality and consistency of their experimental results.

References

ATTO 590 Azide for Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.[1][2][3] Its azide (B81097) derivative, this compound azide, is a versatile tool for "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] This makes this compound azide an ideal candidate for labeling biomolecules such as proteins and nucleic acids in a specific and efficient manner. This document provides detailed application notes and protocols for the use of this compound azide in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Properties of this compound Azide

This compound azide exhibits excellent photophysical properties, making it suitable for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques like STED, PALM, and dSTORM.[1][2][3] The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λabs)593 nm[1]
Emission Maximum (λem)622 nm[1]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (ΦF)80%[1]
Fluorescence Lifetime (τ)3.7 ns[1]
Molecular WeightVaries by supplier
SolubilitySoluble in DMSO[5]
StorageStore at ≤ -20°C, protect from light and moisture

Click Chemistry Reactions with this compound Azide

This compound azide can be conjugated to alkyne-modified biomolecules through two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join terminal alkynes and azides.[6] This reaction is characterized by its rapid kinetics and high yields.[7] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to its cytotoxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[3][4] The absence of a toxic catalyst makes SPAAC ideal for labeling biomolecules in living cells and whole organisms.[6]

Experimental Protocols

The following are detailed protocols for labeling proteins and DNA with this compound azide using both CuAAC and SPAAC reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound azide using a copper(I)-catalyzed reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound azide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • This compound azide: Dissolve in DMSO to a final concentration of 10 mM.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

    • Sodium ascorbate: Freshly prepare a 300 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of alkyne-modified protein solution (1-5 mg/mL in PBS)

      • 100 µL of PBS buffer

      • 4 µL of this compound azide stock solution (final concentration ~20 µM, can be optimized)

    • Vortex briefly to mix.

  • Prepare Catalyst Solution:

    • In a separate tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

  • Initiate the Reaction:

    • Add the 20 µL of the catalyst solution to the protein/azide mixture.

    • Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes at room temperature, protected from light. Longer incubation times may improve labeling efficiency.[8]

  • Purification:

    • Purify the labeled protein from unreacted dye and catalyst components using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[9]

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.

    • Alternatively, dialysis can be used for purification.[9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified DNA

This protocol describes the labeling of an azide-modified DNA oligonucleotide with a cyclooctyne-containing this compound derivative (e.g., this compound-DBCO). While the prompt specifies this compound azide, for SPAAC, the azide is typically on the biomolecule and the strained alkyne on the dye.

Materials:

  • Azide-modified DNA oligonucleotide

  • This compound-DBCO (or other strained alkyne derivative)

  • Nuclease-free water

  • Suitable reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Azide-modified DNA: Dissolve in nuclease-free water to a convenient stock concentration (e.g., 100 µM).

    • This compound-DBCO: Dissolve in DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified DNA and this compound-DBCO. A 2-4 fold molar excess of the this compound-DBCO is typically recommended.

    • Add reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 20% to avoid precipitation of the DNA.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.

  • Purification:

    • Purify the labeled DNA from the excess unreacted dye. For oligonucleotides, this can be achieved by ethanol (B145695) precipitation.

    • Alternatively, size-exclusion chromatography or reverse-phase HPLC can be used for purification.

Applications

This compound azide is a versatile reagent with applications in various fields of life sciences.

  • Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.

  • Super-Resolution Microscopy (STED, PALM, dSTORM): The high photostability and brightness of this compound make it an excellent choice for advanced imaging techniques that can resolve cellular structures beyond the diffraction limit of light.[1][2][3]

  • Flow Cytometry: Cells labeled with this compound can be identified and quantified based on their fluorescence, enabling the analysis of specific cell populations.[3]

  • Fluorescence In Situ Hybridization (FISH): this compound-labeled nucleic acid probes can be used to detect specific DNA or RNA sequences within cells.[3]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Downstream Analysis Azide-Sugar Azide-Sugar Cellular_Metabolism Cellular_Metabolism Azide-Sugar->Cellular_Metabolism Uptake Azide-Modified_Glycans Azide-Modified_Glycans Cellular_Metabolism->Azide-Modified_Glycans Incorporation Click_Reaction Click Reaction Azide-Modified_Glycans->Click_Reaction ATTO590_Azide ATTO590_Azide ATTO590_Azide->Click_Reaction Labeled_Glycans Labeled_Glycans Click_Reaction->Labeled_Glycans Fluorescence_Microscopy Fluorescence_Microscopy Labeled_Glycans->Fluorescence_Microscopy Imaging Flow_Cytometry Flow_Cytometry Labeled_Glycans->Flow_Cytometry Analysis

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Reagents Prepare Alkyne-Biomolecule and this compound Azide Stocks Start->Prepare_Reagents Perform_Click_Reaction Perform CuAAC or SPAAC Reaction Prepare_Reagents->Perform_Click_Reaction Purify_Conjugate Purify this compound-Labeled Biomolecule (e.g., Gel Filtration) Perform_Click_Reaction->Purify_Conjugate Characterize_Conjugate Characterize Conjugate (e.g., Spectroscopy, SDS-PAGE) Purify_Conjugate->Characterize_Conjugate Downstream_Application Downstream Application Characterize_Conjugate->Downstream_Application Fluorescence_Imaging Fluorescence Imaging (e.g., STED, Confocal) Downstream_Application->Fluorescence_Imaging Flow_Cytometry_Analysis Flow Cytometry Analysis Downstream_Application->Flow_Cytometry_Analysis End End Fluorescence_Imaging->End Flow_Cytometry_Analysis->End

Logical Relationship Diagram

Logical_Relationship cluster_Click_Chemistry Click Chemistry cluster_Components Reaction Components cluster_Applications Applications Click_Chemistry Click Chemistry CuAAC CuAAC Click_Chemistry->CuAAC SPAAC SPAAC Click_Chemistry->SPAAC Copper_Catalyst Copper (I) Catalyst CuAAC->Copper_Catalyst Labeled_Product This compound Labeled Biomolecule CuAAC->Labeled_Product Strained_Alkyne Strained Alkyne (e.g., DBCO) SPAAC->Strained_Alkyne SPAAC->Labeled_Product ATTO590_Azide This compound Azide ATTO590_Azide->Click_Chemistry Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Click_Chemistry Microscopy Microscopy Labeled_Product->Microscopy Flow_Cytometry Flow Cytometry Labeled_Product->Flow_Cytometry Super_Resolution Super-Resolution Imaging Labeled_Product->Super_Resolution

References

Application Notes and Protocols for the Purification of ATTO 590 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is an indispensable tool in modern biological research and drug development. ATTO 590, a bright and photostable rhodamine-based fluorescent dye, is frequently used for this purpose.[1][2] Covalent labeling of proteins with this compound allows for sensitive and specific detection in a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][3]

A critical step following the labeling reaction is the purification of the this compound-protein conjugate. This process is essential to remove unconjugated "free" dye, which can otherwise lead to high background signals and inaccurate quantification.[4][5] Furthermore, advanced purification techniques can be employed to separate protein populations with different degrees of labeling, ensuring a homogenous product for downstream applications.

These application notes provide a comprehensive overview and detailed protocols for the purification of this compound labeled proteins.

Core Concepts in this compound Protein Labeling and Purification

The most common method for labeling proteins with this compound involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye.[1][6] this compound NHS-ester readily reacts with primary amino groups (-NH2) on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[6]

The purification strategy aims to separate the larger, labeled protein from the small, unreacted this compound dye molecules. The choice of purification method depends on the scale of the experiment, the properties of the target protein, and the desired level of purity.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)593 nm[1]
Emission Maximum (λem)622 nm[1]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (η)80%[1]
Correction Factor (CF280)0.43[1]

Table 2: Comparison of Common Purification Methods for Labeled Proteins

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.[7][8][9]High resolution, gentle on proteins, can be used for buffer exchange.[9]Can lead to sample dilution.[9]
Dialysis Diffusion of small molecules across a semi-permeable membrane.Simple, requires minimal equipment.Time-consuming, may not be 100% efficient.[10]
Spin Columns/Concentrators Centrifugal force to pass small molecules through a membrane while retaining larger ones.Fast, concentrates the sample.Potential for protein loss due to membrane binding.[10]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[11][12]High resolution, can separate based on degree of labeling.[13]Labeling can alter protein pI, potentially affecting separation.[13]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[14][15][16]Can remove protein aggregates, gentle on proteins.[14][17]Labeling can alter protein hydrophobicity.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS-Ester

This protocol is a general guideline for labeling proteins with this compound NHS-ester. The optimal protein concentration and dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, MES)[10]

  • This compound NHS-ester[1]

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]

  • Reaction tubes

  • Shaker/rotator

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of at least 2 mg/mL for efficient labeling.[1][10] If necessary, concentrate the protein using a spin concentrator.

    • The protein must be in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the protein for reaction with the NHS-ester.[6][10] If the buffer contains amines, perform a buffer exchange into an appropriate amine-free buffer.

  • pH Adjustment:

    • Adjust the pH of the protein solution to 8.2 - 8.5.[10] This can be achieved by adding a small volume of 1 M sodium bicarbonate to a final concentration of 100 mM.[10] The optimal pH for the labeling reaction is around 8.3.[6][10]

  • This compound NHS-Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10] Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • Add the appropriate volume of the this compound NHS-ester stock solution to the protein solution. A molar excess of dye to protein is typically required. The optimal ratio should be determined experimentally, but a starting point of a 2-fold molar excess of dye can be used.[1]

    • Mix the reaction gently and incubate for 1 hour at room temperature, protected from light.[10]

  • Stopping the Reaction (Optional):

    • The reaction can be stopped by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM. This will quench any unreacted NHS-ester.

Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)

SEC, or gel filtration, is a highly effective method for separating the labeled protein from free dye.[6]

Materials:

  • Labeled protein reaction mixture

  • Size exclusion chromatography column (e.g., Sephadex G-25)[6]

  • Equilibration and Elution Buffer (e.g., PBS)

  • Fraction collection tubes

Procedure:

  • Column Preparation:

    • Equilibrate the size exclusion column with at least 5 column volumes of the desired elution buffer.

  • Sample Application:

    • Carefully load the entire labeling reaction mixture onto the top of the column.

  • Elution:

    • Begin the elution with the equilibration buffer. The labeled protein, being larger, will travel faster through the column and elute first. The smaller, free this compound dye will be retained in the pores of the resin and elute later.

  • Fraction Collection:

    • Collect fractions as the colored bands elute from the column. The first colored band is typically the labeled protein. The second, more slowly migrating band is the free dye.

  • Analysis of Fractions:

    • Measure the absorbance of the collected fractions at 280 nm (for protein) and 593 nm (for this compound) to identify the fractions containing the purified, labeled protein.

    • Pool the fractions containing the purified conjugate.

Protocol 3: Quality Control - Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a crucial parameter to characterize the final product.[4][18] An ideal DOL is typically between 0.5 and 1 for many applications.[18]

Materials:

  • Purified this compound labeled protein

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Absorbance Measurements:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 593 nm (Amax).[18]

  • Calculations:

    • Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the this compound dye. Therefore, a correction factor is needed.[10]

      • Corrected A280 = A280 - (Amax × CF280)

      • Protein Concentration (M) = Corrected A280 / ε_protein

        • Where:

          • CF280 for this compound = 0.43[1]

          • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration:

      • Dye Concentration (M) = Amax / ε_dye

        • Where:

          • ε_dye for this compound = 120,000 M⁻¹cm⁻¹[1]

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_qc Quality Control protein Purified Protein (Amine-free buffer) ph_adjust pH Adjustment (pH 8.3) protein->ph_adjust reaction Labeling Reaction (1 hr, RT, dark) ph_adjust->reaction dye_prep This compound NHS-Ester (Dissolve in DMF/DMSO) dye_prep->reaction sec Size Exclusion Chromatography reaction->sec Primary Method dialysis Dialysis reaction->dialysis spin_column Spin Column reaction->spin_column dol DOL Calculation (A280 & A593) sec->dol dialysis->dol spin_column->dol final_product Purified Labeled Protein dol->final_product

Caption: Experimental workflow for labeling and purification.

purification_logic cluster_methods Purification Methods cluster_products Purified Products start Labeled Protein Mixture (Protein-ATTO 590 + Free this compound) sec Size Exclusion (Separation by size) start->sec iex Ion Exchange (Separation by charge) start->iex hic Hydrophobic Interaction (Separation by hydrophobicity) start->hic pure_labeled Purified Labeled Protein sec->pure_labeled free_dye Free this compound sec->free_dye iex->pure_labeled separated_species Separated Labeled Species (Different DOLs) iex->separated_species hic->pure_labeled hic->separated_species

Caption: Logic of different purification strategies.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Low protein concentration.[10] - Presence of primary amines in the buffer.[10] - Suboptimal pH.[10] - Inactive NHS-ester (hydrolyzed).- Concentrate the protein to >2 mg/mL.[10] - Perform buffer exchange into an amine-free buffer.[10] - Ensure the pH is between 8.2 and 8.5.[10] - Prepare fresh this compound NHS-ester solution immediately before use.[6]
High Degree of Labeling (DOL > 1.5) - Molar excess of dye is too high.- Reduce the molar ratio of dye to protein in the labeling reaction.[18]
Precipitation of Protein after Labeling - High DOL can increase hydrophobicity and lead to aggregation.- Reduce the dye-to-protein ratio. - Consider using a more hydrophilic linker if available.
Free Dye Remaining after Purification - Incomplete separation.- For SEC, ensure the column bed volume is sufficient for good separation. - Repeat the purification step.[19] - For dialysis, increase the dialysis time and number of buffer changes.
Labeled Protein has Altered Activity - The dye is attached to a critical residue in the active or binding site.- Reduce the DOL. - Consider labeling a different amino acid (e.g., cysteine with a maleimide-functionalized dye if available and appropriate).[19]

Conclusion

The successful purification of this compound labeled proteins is paramount for generating reliable and reproducible data in downstream applications. By carefully selecting the appropriate purification method and performing rigorous quality control, researchers can obtain high-quality protein-dye conjugates. The protocols and guidelines presented here provide a solid foundation for achieving this goal.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing ATTO 590 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the ATTO 590 fluorescent dye in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

A1: this compound is a fluorescent dye belonging to the rhodamine family. It is characterized by its strong absorption of light, high fluorescence quantum yield, and notable thermal and photostability.[1] These properties make it a popular choice for various fluorescence microscopy applications, including single-molecule detection and super-resolution techniques like PALM, dSTORM, and STED.[1]

Q2: What is photobleaching and why is it a concern when using this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to emit light. While this compound is known for its high photostability, all fluorescent dyes are susceptible to photobleaching, especially under intense or prolonged illumination. This can result in a diminished fluorescent signal, reducing the quality and quantitative accuracy of experimental data.

Q3: How does the photostability of this compound compare to other similar dyes like Alexa Fluor 594?

A3: Both this compound and Alexa Fluor 594 are bright and commonly used fluorophores in the same spectral range. While direct quantitative comparisons can vary depending on experimental conditions, ATTO dyes are generally recognized for their excellent photostability.

Table 1: Photophysical Properties of this compound vs. Alexa Fluor 594

PropertyThis compoundAlexa Fluor 594
Excitation Maximum593 nm[1]590 nm[2]
Emission Maximum622 nm[1]617 nm[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹)120,000[1]92,000
Fluorescence Quantum Yield0.80[1]0.66[3]
Fluorescence Lifetime3.7 ns[1]3.9 ns[3]

Q4: What are the main factors that contribute to this compound photobleaching?

A4: Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Using excessive laser power or lamp intensity is a primary cause of photobleaching.

  • Prolonged Exposure Time: Continuous and long-term illumination of the sample increases the likelihood of fluorophore destruction.

  • Presence of Oxygen: Molecular oxygen and reactive oxygen species (ROS) in the imaging medium can react with the excited fluorophore, leading to its degradation.

  • Suboptimal Chemical Environment: The pH and composition of the imaging buffer can influence the stability of the dye.

Troubleshooting Guides

If you are experiencing significant photobleaching of your this compound signal, follow these troubleshooting steps to identify and mitigate the issue.

Problem 1: Rapid signal loss during image acquisition.

This is a classic sign of photobleaching. Here are several strategies to address this, categorized by approach:

1. Optimize Imaging Parameters: The most immediate and often most effective way to reduce photobleaching is to minimize the total light dose delivered to the sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Decrease Exposure Time: Use the shortest possible exposure time for your detector.

  • Minimize Continuous Illumination: Use features on your microscopy software to only illuminate the sample during image acquisition. Avoid prolonged focusing on the sample with the excitation light.

Table 2: Recommended Starting Points for Imaging Parameter Optimization

ParameterRecommendationOptimization Strategy
Laser Power / Light Intensity 1-10% of maximumStart low and gradually increase until a clear signal is observed above background.
Exposure Time 50-200 msAdjust to achieve a good signal-to-noise ratio without introducing motion blur.
Imaging Mode TIRF > Confocal > WidefieldFor single-molecule or surface imaging, Total Internal Reflection Fluorescence (TIRF) microscopy can reduce background and photobleaching by illuminating a thin section of the sample.

2. Utilize Antifade Reagents and Optimized Buffers: The chemical environment of the fluorophore plays a critical role in its photostability.

  • For Fixed Samples: Use a commercial or homemade antifade mounting medium. These reagents typically contain chemical compounds that scavenge free radicals.

  • For Live-Cell Imaging: Employ an oxygen scavenging system in your imaging buffer to reduce the concentration of molecular oxygen.

Problem 2: Choosing and preparing the right antifade solution.

For Fixed Samples: p-Phenylenediamine (B122844) (PPD) Antifade Mounting Medium

P-phenylenediamine (PPD) is a widely used antifade reagent. Here is a common protocol for its preparation:

Experimental Protocol: Preparation of PPD Antifade Mounting Medium

  • Prepare a 0.2 M Carbonate-Bicarbonate Buffer (pH ~9.2):

    • Solution A: 0.2 M anhydrous sodium carbonate (2.12 g in 100 mL of distilled water).

    • Solution B: 0.2 M sodium bicarbonate (1.68 g in 100 mL of distilled water).

    • Mix 4 mL of Solution A with 46 mL of Solution B and bring the final volume to 200 mL with distilled water.[4]

  • Prepare the PPD Mounting Medium:

    • In a light-protected vial (e.g., wrapped in aluminum foil), add 10 mg of p-phenylenediamine (PPD). Caution: PPD is toxic and should be handled with appropriate personal protective equipment.

    • Add 1 mL of 1X PBS and 9 mL of glycerol.

    • Stir the mixture for 1-2 hours until the PPD is completely dissolved. The solution should be nearly colorless or have a slight yellow tint.[4]

    • Adjust the pH of the mounting medium to 8.0-9.0 using the carbonate-bicarbonate buffer.[4]

    • Aliquot and store at -20°C or -70°C in the dark.[4]

For Live-Cell Imaging: Glucose Oxidase-Catalase (GLOX) Oxygen Scavenging System

An effective way to reduce photobleaching in live-cell imaging is to remove dissolved oxygen from the imaging medium using an enzymatic system.

Experimental Protocol: Preparation of GLOX Imaging Buffer

  • Prepare Stock Solutions:

    • Glucose Stock (10% w/v): Dissolve 1 g of D-glucose in 10 mL of imaging buffer (e.g., PBS or cell culture medium without phenol (B47542) red).

    • Glucose Oxidase Stock (e.g., 10 mg/mL): Dissolve glucose oxidase in an appropriate buffer.

    • Catalase Stock (e.g., 5 mg/mL): Dissolve catalase in an appropriate buffer.

  • Prepare the Final GLOX Imaging Buffer (prepare fresh before each experiment):

    • To your imaging medium, add the stock solutions to achieve a final concentration of:

      • 0.5-1% (w/v) Glucose

      • 20-100 µg/mL Glucose Oxidase

      • 10-50 µg/mL Catalase

    • The optimal concentrations of glucose oxidase and catalase may need to be determined empirically for your specific experimental setup.

Visualizing Workflows and Pathways

Troubleshooting Workflow for this compound Photobleaching

The following diagram illustrates a logical workflow for troubleshooting and minimizing photobleaching in your experiments.

Caption: A step-by-step workflow for troubleshooting and minimizing this compound photobleaching.

Signaling Pathway of Photobleaching

This diagram illustrates the simplified photochemical pathway leading to photobleaching.

photobleaching_pathway S0 S0 S1 S1 S0->S1 Excitation S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing Fluorescence Fluorescence Bleached Bleached State T1->Bleached Photochemical Reaction Oxygen Oxygen

Caption: Simplified Jablonski diagram illustrating the pathway to photobleaching from the triplet state.

References

Technical Support Center: Minimizing Background Fluorescence with ATTO 590

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background fluorescence when using the ATTO 590 fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a fluorescent dye belonging to the rhodamine class, known for its high photostability and strong absorption.[1][2] It is particularly well-suited for advanced imaging techniques such as single-molecule detection, high-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), and fluorescence in situ hybridization (FISH).[1][2][3] The dye is moderately hydrophilic and fluoresces in the orange region of the visible spectrum.[1][3]

Q2: What are the primary causes of high background fluorescence in experiments using this compound?

High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, and extracellular matrix proteins (e.g., collagen and elastin).[4] This is often more pronounced at shorter wavelengths.

  • Fixation-Induced Fluorescence: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products.[5]

  • Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets in the sample.

  • Hydrophobic Interactions: The fluorescent dye itself may non-specifically adhere to cellular structures.

  • Insufficient Washing: Incomplete removal of unbound antibodies and dye conjugates.[6]

  • Suboptimal Blocking: Ineffective blocking of non-specific binding sites.

Q3: How does the choice of excitation wavelength for this compound help in reducing background?

This compound has an excitation maximum around 593-594 nm.[2][7] Utilizing a longer excitation wavelength in the red spectral region helps to reduce autofluorescence from the sample, solvent, and glass or polymer supports.[8] This is because many endogenous fluorophores are more efficiently excited by shorter wavelength light. Using red-absorbing dyes like this compound can significantly improve the overall sensitivity of detection.[8]

Troubleshooting Guides

This section provides structured guidance to address specific issues of high background fluorescence encountered during experiments with this compound.

Issue 1: High General Autofluorescence

Symptoms: The entire sample, including areas without the target protein, exhibits a diffuse fluorescent signal.

Possible Causes & Solutions:

CauseRecommended Solution
Endogenous Fluorophores Utilize the longer wavelength excitation of this compound to minimize excitation of common autofluorescent species.[8] Consider using a commercial autofluorescence quenching kit.
Fixation Method If possible, use a non-aldehyde-based fixative like cold methanol (B129727) or ethanol. If aldehyde fixation is necessary, use the lowest effective concentration and shortest fixation time.
Media Components If working with cell cultures, use a phenol (B47542) red-free medium for the final steps of your experiment and for imaging.
Issue 2: Non-Specific Staining and High Background

Symptoms: Speckled or patchy fluorescence is observed across the sample, not localized to the target structure.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Blocking Optimize your blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk, though commercial blocking solutions often provide better performance.[9][10]
Suboptimal Antibody Concentration Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background. High antibody concentrations can lead to non-specific binding.
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations.[6] Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding.[6]
Secondary Antibody Cross-Reactivity Ensure your secondary antibody is highly cross-adsorbed against the species of your sample to prevent off-target binding.

Quantitative Data Summary

The following table summarizes the key spectral properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex) 593 - 594 nm[2][7]
Emission Maximum (λem) 622 - 624 nm[2][7]
Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield ~0.80[7]
Fluorescence Lifetime ~3.7 ns[7]

Experimental Protocols

Detailed Immunofluorescence Protocol for Minimizing Background with this compound

This protocol is a general guideline and may require optimization for specific cell or tissue types.

1. Cell/Tissue Preparation:

  • Culture cells on coverslips to ~70-80% confluency.
  • Wash briefly with Phosphate-Buffered Saline (PBS).

2. Fixation:

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  • Alternative for reducing autofluorescence: Fix with ice-cold methanol for 10 minutes at -20°C.

3. Permeabilization (if targeting intracellular antigens):

  • Wash three times with PBS for 5 minutes each.
  • Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

4. Blocking:

  • Wash three times with PBS for 5 minutes each.
  • Block for 1 hour at room temperature in a blocking buffer (e.g., 5% normal goat serum in PBS if using a goat secondary antibody, or a commercial blocking solution).

5. Primary Antibody Incubation:

  • Dilute the primary antibody in the blocking buffer to its optimal concentration.
  • Incubate overnight at 4°C in a humidified chamber.

6. Washing:

  • Wash three times with PBS containing 0.05% Tween-20 for 10 minutes each with gentle agitation.[6]

7. Secondary Antibody Incubation:

  • Dilute the this compound-conjugated secondary antibody in the blocking buffer.
  • Incubate for 1-2 hours at room temperature, protected from light.

8. Final Washes:

  • Wash three times with PBS containing 0.05% Tween-20 for 10 minutes each, protected from light.
  • Perform a final wash with PBS.

9. Mounting:

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging start Start: Cells/Tissue fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting (Antifade Medium) wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General immunofluorescence workflow for this compound.

troubleshooting_flowchart cluster_diffuse Troubleshooting Diffuse Background cluster_speckled Troubleshooting Speckled Background decision decision issue issue start High Background with this compound q1 Is the background diffuse or speckled? start->q1 diffuse Diffuse Background (Autofluorescence) q1->diffuse Diffuse speckled Speckled/Patchy (Non-specific Binding) q1->speckled Speckled d1 Optimize Fixation (e.g., Methanol) diffuse->d1 s1 Optimize Blocking (Reagent & Time) speckled->s1 d2 Use Autofluorescence Quenching Reagent d1->d2 d3 Use Red-shifted Excitation d2->d3 s2 Titrate Antibody Concentrations s1->s2 s3 Increase Wash Steps/Duration s2->s3 s4 Add Detergent to Wash Buffer s3->s4

Caption: Troubleshooting flowchart for high background fluorescence.

neuronal_tracing_workflow cluster_injection Tracer Injection cluster_diffusion Tracer Diffusion cluster_analysis Analysis start Start: Brain Tissue injection Inject this compound- conjugated Tracer start->injection incubation Incubate for Anterograde/Retrograde Transport injection->incubation sectioning Tissue Sectioning incubation->sectioning imaging Fluorescence Imaging sectioning->imaging reconstruction Neuronal Reconstruction imaging->reconstruction

Caption: Simplified workflow for neuronal tracing using this compound.

References

ATTO 590 Signal-to-Noise Ratio Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (S/N) for the ATTO 590 fluorescent dye. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral characteristics of this compound?

This compound is a rhodamine-based fluorescent dye known for its high photostability and quantum yield.[1][2][3][4][5] Its key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)594 nm[1][6][7]
Emission Maximum (λem)624 nm[1][6][7]
Molar Extinction Coefficient (εmax)120,000 cm⁻¹M⁻¹[1][6][7]
Recommended Excitation Range575 - 610 nm[2]

Q2: What are the most common causes of a low signal-to-noise ratio with this compound?

A low signal-to-noise ratio can stem from several factors, broadly categorized as either weak specific signal or high background fluorescence. Common issues include:

  • Suboptimal Antibody Conjugation: Incorrect dye-to-protein ratio, presence of interfering substances in the buffer, or inappropriate pH during conjugation.[6]

  • High Background Staining: Non-specific binding of antibodies, autofluorescence from the sample or materials, and unbound dye.[8][9][10][11]

  • Inefficient Signal Detection: Mismatched excitation and emission filters, suboptimal imaging settings, or photobleaching.

  • Sample Preparation Issues: Improper fixation, permeabilization, or blocking.[8][10]

Q3: How does this compound compare to other fluorescent dyes in the same spectral range, like Alexa Fluor 594?

This compound is often used as a substitute for Alexa Fluor 594, particularly in applications requiring enhanced photostability.[1] Both dyes have similar excitation and emission spectra. This compound is well-suited for demanding applications such as single-molecule detection and super-resolution microscopy (STED, PALM, dSTORM).[2][3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio when using this compound.

Issue 1: Weak or No Fluorescent Signal

If you are observing a very weak or absent signal from your this compound-labeled sample, follow this troubleshooting workflow.

weak_signal_troubleshooting start Start: Weak or No Signal check_conjugation 1. Verify Antibody-ATTO 590 Conjugation start->check_conjugation conjugation_ok Conjugation Successful? check_conjugation->conjugation_ok check_protocol 2. Review Staining Protocol protocol_ok Staining Protocol Correct? check_protocol->protocol_ok check_imaging 3. Optimize Imaging Setup imaging_ok Imaging Settings Optimal? check_imaging->imaging_ok conjugation_ok->check_protocol Yes solution_conjugation Action: Re-conjugate antibody. - Check protein concentration. - Ensure amine-free buffer. - Optimize pH (8.2-8.5). conjugation_ok->solution_conjugation No protocol_ok->check_imaging Yes solution_protocol Action: Adjust staining protocol. - Increase antibody concentration. - Increase incubation time. - Check fixation/permeabilization. protocol_ok->solution_protocol No solution_imaging Action: Adjust imaging settings. - Verify filter set compatibility. - Increase laser power/exposure time. - Check detector gain. imaging_ok->solution_imaging No end_good Problem Resolved imaging_ok->end_good Yes solution_conjugation->end_good solution_protocol->end_good end_bad Issue Persists: Consult further resources solution_imaging->end_bad

Troubleshooting workflow for weak this compound signal.

Experimental Protocol: Verifying Antibody Conjugation

  • Measure Absorbance: After conjugating this compound NHS-ester to your antibody and purifying the conjugate, measure the absorbance at 280 nm (for the protein) and 594 nm (for this compound).

  • Calculate Protein Concentration: Correct for the absorbance of this compound at 280 nm using the following formula[6]:

    • Protein Concentration (mg/mL) = [A₂₈₀ - (A₅₉₄ × 0.44)] / (ε₂₈₀ of protein × path length)

    • The correction factor (CF) for this compound at 280 nm is 0.44.[6][7]

  • Calculate Degree of Labeling (DOL): Determine the molar ratio of dye to protein.

    • DOL = (A₅₉₄ × Molar Mass of Protein) / (120,000 M⁻¹cm⁻¹ × Protein Concentration (mg/mL) × path length)

  • Analyze by SDS-PAGE: Run the conjugate on an SDS-PAGE gel. A fluorescently labeled protein should appear as a single band when imaged with a fluorescence scanner. The presence of free dye at the bottom of the gel indicates insufficient purification.[6]

Issue 2: High Background Fluorescence

High background can obscure your specific signal. Use the following guide to diagnose and mitigate sources of background noise.

high_background_troubleshooting start Start: High Background check_blocking 1. Evaluate Blocking Step start->check_blocking blocking_ok Blocking Sufficient? check_blocking->blocking_ok check_antibody_conc 2. Titrate Antibody Concentrations conc_ok Concentrations Optimal? check_antibody_conc->conc_ok check_washing 3. Assess Washing Protocol washing_ok Washing Adequate? check_washing->washing_ok check_autofluorescence 4. Check for Autofluorescence autofluorescence_ok Autofluorescence Present? check_autofluorescence->autofluorescence_ok blocking_ok->check_antibody_conc Yes solution_blocking Action: Improve blocking. - Increase incubation time. - Change blocking agent (e.g., serum, BSA, or commercial blocker). blocking_ok->solution_blocking No conc_ok->check_washing Yes solution_conc Action: Reduce antibody concentration. - Titrate primary and secondary antibodies to find optimal S/N. conc_ok->solution_conc No washing_ok->check_autofluorescence Yes solution_washing Action: Enhance washing. - Increase number of washes. - Increase duration of washes. - Add detergent (e.g., Tween-20) to wash buffer. washing_ok->solution_washing No solution_autofluorescence Action: Quench autofluorescence. - Use quenching agents (e.g., Sudan Black B). - Use longer wavelength dyes if possible. autofluorescence_ok->solution_autofluorescence Yes end_good Problem Resolved autofluorescence_ok->end_good No solution_blocking->end_good solution_conc->end_good solution_washing->end_good solution_autofluorescence->end_good

Troubleshooting workflow for high background with this compound.

Experimental Protocol: Optimizing Blocking and Antibody Concentrations

  • Prepare Samples: Prepare multiple identical samples (e.g., cell culture slides or tissue sections).

  • Test Blocking Agents:

    • Block samples with different agents (e.g., 5% BSA, 10% Normal Goat Serum, a commercial blocking buffer).

    • Include a no-primary-antibody control for each blocking agent to assess non-specific secondary antibody binding.

  • Titrate Antibodies:

    • Using the best blocking agent from the previous step, perform a titration of your this compound-conjugated primary antibody. Test a range of concentrations (e.g., from 0.5 µg/mL to 10 µg/mL).

    • If using a secondary antibody labeled with this compound, first determine the optimal primary antibody concentration, then titrate the secondary antibody.

  • Image and Analyze:

    • Acquire images using identical settings for all samples.

    • Quantify the mean fluorescence intensity of the specific signal and a background region for each condition.

    • Calculate the S/N ratio (Signal/Background) and plot the results to determine the optimal concentrations.

Quantitative Data Summary: Impact of Protocol Modifications on S/N Ratio

The following table provides an example of how to systematically evaluate the impact of different experimental parameters. Actual improvements will vary based on the specific sample and antibodies used.

ParameterCondition A (Suboptimal)S/N RatioCondition B (Optimized)S/N Ratio% Improvement
Blocking Agent 1% BSA, 30 min3.55% Goat Serum, 1 hr7.2106%
Primary Ab Conc. 10 µg/mL4.12 µg/mL9.5132%
Washing Steps 2 x 5 min PBS5.34 x 10 min PBS-T8.968%

By systematically optimizing each step of your protocol, you can significantly enhance the signal-to-noise ratio and the quality of your data when working with this compound.

References

ATTO 590 Labeling Efficiency: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorescent labeling of biomolecules with ATTO 590. Designed for researchers, scientists, and drug development professionals, this resource offers structured solutions to enhance labeling efficiency and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound NHS ester labeling efficiency is very low. What are the most common causes?

Low labeling efficiency with this compound NHS ester can stem from several factors, primarily related to reaction conditions and reagent integrity. The most common culprits include:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is 8.0-9.0.[1] Below this range, the primary amines on the protein are protonated and thus less reactive.[2] Above this range, the hydrolysis of the NHS ester dye increases, rendering it non-reactive.[1][3]

  • Presence of Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines that will compete with the target protein for the this compound NHS ester, significantly reducing labeling efficiency.[3][4]

  • Hydrolyzed Dye: this compound NHS ester is sensitive to moisture. If the lyophilized powder is exposed to humid air or dissolved in a non-anhydrous solvent, it will hydrolyze and become inactive.[2]

  • Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein. Protein concentrations below 2 mg/mL can lead to decreased labeling efficiency.[3][4]

  • Suboptimal Dye-to-Protein Molar Ratio: An insufficient amount of dye will result in a low degree of labeling (DOL). The ideal molar ratio can vary depending on the protein and should be optimized empirically.[2][5]

Q2: I am using this compound Maleimide (B117702) for labeling, but the efficiency is poor. What should I check?

When troubleshooting poor labeling with this compound Maleimide, which targets free thiol groups (cysteines), consider the following:

  • Incorrect pH: The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[6] At this pH, the thiol groups are sufficiently nucleophilic to react with the maleimide.[6] At pH values above 8.0, the maleimide group is prone to hydrolysis, which will inactivate the dye.[7]

  • Absence of Free Thiols: Ensure that your protein has accessible free thiol groups. Disulfide bonds may need to be reduced prior to labeling using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[7] If DTT is used, it must be removed before adding the maleimide dye, as it will compete for the dye.[7]

  • Oxidation of Thiols: Thiol groups can be oxidized, preventing their reaction with maleimides. It can be beneficial to perform the labeling reaction in an oxygen-free environment.[7]

  • Hydrolyzed Maleimide: Similar to NHS esters, maleimides can hydrolyze in the presence of water. It is recommended to prepare the dye solution immediately before use.[1]

Q3: My protein precipitates after adding the this compound dye. What can I do to prevent this?

Protein precipitation during labeling is often caused by a high degree of labeling or the introduction of an organic solvent.

  • High Degree of Labeling: this compound is a relatively hydrophobic molecule. Attaching too many dye molecules to a protein can decrease its solubility, leading to aggregation and precipitation. To address this, reduce the molar excess of the dye in the labeling reaction.[8]

  • High Concentration of Organic Solvent: this compound is typically dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution. If the final concentration of the organic solvent in the reaction mixture is too high (typically above 10%), it can denature and precipitate the protein.[8]

Quantitative Data Summary

For successful and reproducible labeling, it is crucial to control key reaction parameters. The following tables summarize the recommended conditions for this compound NHS ester and maleimide labeling reactions.

Table 1: Recommended Reaction Conditions for this compound NHS Ester Labeling

ParameterRecommended ValueNotes
pH 8.0 - 9.0[1]A pH of 8.3 is often cited as optimal.[3]
Buffer Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)[3][4]Avoid Tris and Glycine buffers.[3]
Protein Concentration ≥ 2 mg/mL[3][4]Higher concentrations (up to 10 mg/mL) are ideal.[3]
Dye:Protein Molar Ratio 5:1 to 20:1[8]Start with a 10:1 to 15:1 ratio and optimize.[8]
Reaction Time 30 - 60 minutes[4]Can be extended for some proteins.
Reaction Temperature Room Temperature[3]

Table 2: Recommended Reaction Conditions for this compound Maleimide Labeling

ParameterRecommended ValueNotes
pH 7.0 - 7.5[6]Higher pH increases the rate of maleimide hydrolysis.[7]
Buffer Phosphate, Tris, HEPES[7]Ensure the buffer is free of thiols.
Protein Concentration ≥ 2 mg/mL[6]Optimal concentration is around 10 mg/mL.[6]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized.
Reaction Time 2 hours[7][9]Can be performed overnight at 4°C.[7]
Reaction Temperature Room Temperature (20°C)[9]

Experimental Protocols

Protocol 1: Standard this compound NHS Ester Labeling of Proteins
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the protein solution contains Tris or other primary amines, perform dialysis or use a desalting column to exchange the buffer.

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

  • Prepare Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared immediately before use.[3][4]

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the this compound NHS ester stock solution to achieve the desired molar excess.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.[4]

Protocol 2: Standard this compound Maleimide Labeling of Proteins
  • Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5 (e.g., PBS with 1-2 mM EDTA). If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL.

  • Prepare Dye Stock Solution: Allow the vial of this compound maleimide to warm to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.[7]

  • Labeling Reaction: Add the desired molar excess of the this compound maleimide stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching (Optional): To stop the reaction, a low molecular weight thiol (e.g., glutathione, mercaptoethanol) can be added to consume the excess maleimide.[7]

  • Purification: Purify the conjugate from unreacted dye and quenching reagents using gel filtration or dialysis.[7]

Visualizations

Troubleshooting_ATTO590_Labeling cluster_start cluster_chemistry Select Labeling Chemistry cluster_nhs_troubleshooting NHS Ester Troubleshooting cluster_maleimide_troubleshooting Maleimide Troubleshooting cluster_solution start Start: Poor Labeling Efficiency NHS_Ester This compound NHS Ester (Amine-reactive) start->NHS_Ester Amine Labeling Maleimide This compound Maleimide (Thiol-reactive) start->Maleimide Thiol Labeling Check_pH_NHS Check pH (Optimal: 8.0-9.0) NHS_Ester->Check_pH_NHS Check_Buffer_NHS Check Buffer (Must be amine-free) NHS_Ester->Check_Buffer_NHS Check_Dye_NHS Check Dye Integrity (Hydrolysis?) NHS_Ester->Check_Dye_NHS Check_Conc_NHS Check Protein Conc. (≥ 2 mg/mL) NHS_Ester->Check_Conc_NHS Check_pH_Mal Check pH (Optimal: 7.0-7.5) Maleimide->Check_pH_Mal Check_Thiols Check for Free Thiols (Reduce Disulfides?) Maleimide->Check_Thiols Check_Dye_Mal Check Dye Integrity (Hydrolysis?) Maleimide->Check_Dye_Mal Check_Conc_Mal Check Protein Conc. (≥ 2 mg/mL) Maleimide->Check_Conc_Mal solution Optimized Labeling Check_pH_NHS->solution Check_Buffer_NHS->solution Check_Dye_NHS->solution Check_Conc_NHS->solution Check_pH_Mal->solution Check_Thiols->solution Check_Dye_Mal->solution Check_Conc_Mal->solution

Caption: Troubleshooting workflow for poor this compound labeling efficiency.

ATTO590_NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-ATTO 590 (Stable Amide Bond) Protein->Conjugate ATTO590_NHS This compound-NHS Ester Conditions pH 8.0-9.0 Amine-free buffer ATTO590_NHS->Conjugate Conditions->Conjugate Facilitates reaction NHS_leaving_group NHS (Leaving Group)

Caption: Reaction scheme for this compound NHS ester with a primary amine.

References

ATTO 590 Fluorescence: A Technical Guide to pH Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common questions and troubleshooting scenarios related to the influence of pH on the fluorescence of ATTO 590.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

This compound, a rhodamine-based dye, is designed for high photostability and quantum yield.[1][2][3] A key feature of this compound is that its fluorescence characteristics are largely insensitive to environmental pH changes.[4] This stability applies to its excitation and emission wavelengths, as well as its fluorescence decay time.[4] Therefore, significant fluctuations in fluorescence intensity due to pH are generally not expected within a typical biological pH range.

Q2: I am observing unexpected changes in my this compound signal. Could pH be the cause?

While this compound itself is pH-stable, other factors in your experimental setup could be influenced by pH, indirectly affecting your signal. Consider the following:

  • Target Molecule Conformation: If this compound is conjugated to a protein or other biomolecule, a change in pH could alter the conformation of that target molecule. This conformational change might lead to quenching or enhancement of the dye's fluorescence, even though the dye itself is not directly affected by the pH.

  • Buffer Composition: Certain buffer components can interact with fluorescent dyes and affect their signal. Ensure your buffer composition is consistent across experiments.

  • Photobleaching: Although this compound exhibits high photostability, prolonged exposure to excitation light can still lead to photobleaching, which might be mistaken for a pH-induced effect.

Q3: What is the chemical basis for the pH stability of rhodamine dyes like this compound?

Rhodamine dyes can exist in equilibrium between a fluorescent "open" form and a non-fluorescent "closed" spirolactone form.[5] In many rhodamine derivatives, this equilibrium is pH-dependent, with acidic conditions favoring the fluorescent open form.[6][7][8] However, the specific chemical structure of this compound is engineered to maintain the fluorescent "open" form across a broad pH range, leading to its observed pH insensitivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased fluorescence signal Photobleaching: Excessive exposure to excitation light.- Reduce excitation laser power.- Decrease exposure time.- Use an anti-fade mounting medium.
Conformational change of the labeled target: pH is affecting the structure of the molecule to which this compound is attached.- Perform control experiments with the unlabeled target molecule to assess its stability at different pH values.- If possible, modify the labeling site to a region of the target that is less sensitive to conformational changes.
High background signal: Autofluorescence from sample or buffer components.- Use a buffer with low autofluorescence.- Implement appropriate background subtraction during image analysis.
Inconsistent fluorescence readings Inconsistent pH across samples: Variations in buffer preparation.- Prepare a large batch of buffer to ensure pH consistency.- Measure the pH of each sample before analysis.
Precipitation of the labeled molecule: The labeled conjugate may be precipitating out of solution at a certain pH.- Check the solubility of your labeled molecule across the experimental pH range.- Consider using a different buffer system.

Quantitative Data Summary

pH RangeExpected Change in Fluorescence IntensityExpected Shift in Excitation/Emission Maxima
3 - 10NegligibleNegligible

Experimental Protocols

Protocol for Assessing the pH Stability of an this compound Conjugate

This protocol provides a general framework for testing the effect of pH on the fluorescence of your specific this compound-labeled molecule.

1. Materials:

  • This compound-labeled molecule (e.g., protein, antibody)
  • A series of buffers covering the desired pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
  • Fluorometer or fluorescence microscope
  • pH meter

2. Procedure:

  • Prepare a stock solution of your this compound conjugate in a suitable storage buffer.
  • For each pH value to be tested, dilute the stock solution to a final working concentration in the corresponding buffer. Ensure the final concentration of the conjugate is the same across all samples.
  • Allow the samples to equilibrate at the desired temperature for a set period (e.g., 30 minutes).
  • Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths to the appropriate values for this compound (Excitation max ~593 nm, Emission max ~622 nm).[1]
  • (Optional) If using a fluorescence microscope, acquire images of the samples under identical imaging conditions (laser power, exposure time, etc.).
  • Plot the measured fluorescence intensity as a function of pH.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock This compound Conjugate Stock Solution dilution Dilute Stock in Buffers stock->dilution buffers Buffer Series (Varying pH) buffers->dilution equilibration Equilibrate Samples dilution->equilibration measurement Measure Fluorescence (Fluorometer/Microscope) equilibration->measurement plot Plot Intensity vs. pH measurement->plot analysis Analyze Stability plot->analysis

Caption: Experimental workflow for assessing the pH stability of an this compound conjugate.

logical_relationship cluster_observed Observed Effect cluster_causes Potential Causes signal_change Change in Fluorescence Signal ph pH Change dye_stability This compound pH Stability (Generally Insensitive) ph->dye_stability direct effect (minimal) target_conformation Target Molecule Conformational Change ph->target_conformation indirect effect target_conformation->signal_change photobleaching Photobleaching photobleaching->signal_change

Caption: Logical relationship of potential causes for observed changes in this compound fluorescence.

References

Technical Support Center: ATTO 590 Quenching by Tryptophan Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence quenching of ATTO 590 by tryptophan residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the quenching of this compound fluorescence by tryptophan?

A1: The primary mechanism is Photoinduced Electron Transfer (PET).[1] In this process, an electron is transferred from the electron-rich indole (B1671886) side chain of tryptophan to the excited-state this compound fluorophore. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the fluorescence quantum yield and lifetime of this compound. Studies have shown that this interaction can also lead to the formation of charge transfer complexes and, in some cases, an exciplex with a lifetime of 5.6 ns.[1][2]

Q2: Is Förster Resonance Energy Transfer (FRET) a significant factor in the quenching of this compound by tryptophan?

A2: While FRET is a common mechanism for fluorescence quenching, the interaction between this compound and tryptophan is dominated by PET. FRET requires significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. In the case of this compound (donor) and tryptophan (acceptor), this overlap is minimal, making FRET a less significant contributor to the observed quenching compared to the more efficient PET process.

Q3: What are the key photophysical properties of this compound I should be aware of for my experiments?

A3: Key photophysical properties of this compound are summarized in the table below. These values are crucial for designing experiments and interpreting data.

PropertyValueReference
Excitation Maximum (λex)594 nm--INVALID-LINK--
Emission Maximum (λem)624 nm--INVALID-LINK--
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹--INVALID-LINK--
Fluorescence Quantum Yield (Φ)0.80--INVALID-LINK--
Fluorescence Lifetime (τ)~3.7 ns--INVALID-LINK--

Q4: How does the local environment affect the quenching efficiency?

A4: The efficiency of PET is highly sensitive to the local environment. Factors such as solvent polarity, pH, and the presence of other molecules can influence the quenching process. For instance, polar solvents can stabilize the charge-separated state in PET, potentially increasing quenching efficiency.[3][4] The pH can affect the protonation state of both the fluorophore and the tryptophan residue, which in turn can modulate the electron transfer process.[5]

Experimental Protocols

Determining the Stern-Volmer Constant (Ksv) for this compound Quenching by Tryptophan

This protocol outlines the steps to quantify the quenching of this compound by tryptophan using a fluorescence titration experiment and subsequent Stern-Volmer analysis.

Materials:

  • This compound-labeled protein or a free this compound dye solution of known concentration.

  • Tryptophan stock solution of known concentration.

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Fluorometer with excitation and emission wavelength control.

  • Cuvettes suitable for fluorescence measurements.

Procedure:

  • Prepare a working solution of this compound: Dilute the this compound stock solution in the chosen buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., in the nanomolar to low micromolar range).

  • Measure the initial fluorescence (F₀): Transfer the this compound working solution to a cuvette and measure its fluorescence intensity at the emission maximum (~624 nm) while exciting at the excitation maximum (~594 nm). This initial measurement represents the fluorescence in the absence of the quencher (F₀).

  • Titrate with tryptophan: Add small, precise aliquots of the tryptophan stock solution to the cuvette containing the this compound solution.

  • Measure fluorescence (F) after each addition: After each addition of tryptophan, gently mix the solution and allow it to equilibrate for a few minutes. Measure the fluorescence intensity (F) at the same excitation and emission wavelengths.

  • Correct for dilution: The addition of the tryptophan solution will slightly dilute the this compound concentration. Correct the measured fluorescence intensity at each step for this dilution effect. The corrected fluorescence (F_corr) can be calculated as: F_corr = F_measured * ((V_initial + V_added) / V_initial), where V_initial is the initial volume of the this compound solution and V_added is the total volume of tryptophan solution added.

  • Data Analysis (Stern-Volmer Plot): Plot the ratio of the initial fluorescence to the corrected fluorescence (F₀/F_corr) against the concentration of tryptophan ([Q]). According to the Stern-Volmer equation, F₀/F = 1 + Ksv * [Q], this plot should be linear for dynamic quenching.[6]

  • Determine Ksv: The Stern-Volmer constant (Ksv) is the slope of the linear fit to the Stern-Volmer plot.

Calculating the Bimolecular Quenching Rate Constant (kq):

Once Ksv is determined, the bimolecular quenching rate constant (kq) can be calculated using the following equation: kq = Ksv / τ₀, where τ₀ is the fluorescence lifetime of this compound in the absence of the quencher.

Troubleshooting Guides

Issue 1: No or minimal quenching of this compound fluorescence is observed upon addition of tryptophan.

Possible Cause Troubleshooting Step
Incorrect buffer conditions (pH, ionic strength) Verify the pH and ionic strength of your buffer. PET can be sensitive to these parameters. Prepare fresh buffer and re-measure.
Tryptophan solution degradation Prepare a fresh tryptophan stock solution. Tryptophan can oxidize over time, which may affect its quenching ability.
This compound is in a protected environment If this compound is conjugated to a protein, it might be located in a pocket that is inaccessible to tryptophan. Consider engineering a mutant with a tryptophan residue closer to the labeling site.
Instrument settings are not optimal Ensure the fluorometer's excitation and emission wavelengths and slit widths are correctly set for this compound.

Issue 2: The Stern-Volmer plot is non-linear.

Possible Cause Troubleshooting Step
Static quenching is also occurring A positive deviation (upward curve) from linearity can indicate the presence of both static and dynamic quenching. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[7]
Inner filter effect At high concentrations, tryptophan can absorb either the excitation or emission light, leading to an artificial decrease in fluorescence. Measure the absorbance of your tryptophan solution at the excitation and emission wavelengths of this compound to check for this effect. If significant, correction factors will need to be applied.[8]
Fluorophore is in multiple environments If the this compound is in more than one microenvironment (e.g., some exposed to solvent, some partially buried), the quenching will be heterogeneous, leading to a non-linear plot.

Issue 3: High background fluorescence or a noisy signal.

Possible Cause Troubleshooting Step
Buffer or solvent contamination Use high-purity, fluorescence-free solvents and buffers. Scan the buffer alone to check for background fluorescence.
Presence of unbound this compound If working with a labeled protein, ensure that all unbound dye has been removed through purification methods like size-exclusion chromatography or dialysis.
Light scattering If your solution contains aggregates or is turbid, light scattering can interfere with the fluorescence measurement. Centrifuge or filter the solution to remove particulates.
Photobleaching Minimize the exposure of the sample to the excitation light to prevent photobleaching of this compound, which can lead to a decreasing signal over time.

Visualizations

Quenching_Mechanism cluster_ATTO590 This compound A590_ground This compound (Ground State) A590_excited This compound* (Excited State) A590_ground->A590_excited Excitation (hν) A590_excited->A590_ground Fluorescence Trp_ground Tryptophan A590_excited->Trp_ground Photoinduced Electron Transfer (PET)

Figure 1. Simplified signaling pathway of this compound quenching by tryptophan via Photoinduced Electron Transfer (PET).

Experimental_Workflow prep 1. Prepare this compound and Tryptophan Solutions measure_F0 2. Measure Initial Fluorescence (F₀) prep->measure_F0 titrate 3. Titrate this compound with Tryptophan measure_F0->titrate measure_F 4. Measure Fluorescence (F) after each addition titrate->measure_F correct 5. Correct for Dilution measure_F->correct plot 6. Create Stern-Volmer Plot (F₀/F vs. [Trp]) correct->plot analyze 7. Determine Ksv and kq plot->analyze

Figure 2. Experimental workflow for determining the quenching parameters of this compound by tryptophan.

Troubleshooting_Tree start Problem: Unexpected Quenching Results no_quenching Is there little to no quenching? start->no_quenching check_linearity Is the Stern-Volmer plot linear? check_linearity_no Consider static quenching and/or inner filter effect. check_linearity->check_linearity_no No check_linearity_yes Proceed with Ksv and kq calculation. check_linearity->check_linearity_yes Yes no_quenching->check_linearity No no_quenching_yes Check buffer conditions (pH, ionic strength). Verify Trp concentration. Assess fluorophore accessibility. no_quenching->no_quenching_yes Yes

Figure 3. A logical decision tree for troubleshooting common issues in this compound-tryptophan quenching experiments.

References

ATTO 590 Staining Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ATTO 590 fluorescent dye. Find detailed protocols, data tables, and diagrams to help you optimize your staining experiments for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a rhodamine-based fluorescent dye known for its high photostability and strong fluorescence quantum yield.[1][2][3] It is well-suited for a variety of applications, including high-resolution microscopy, single-molecule detection, and flow cytometry.[1][4][5] It can be used as a substitute for other common dyes like Alexa Fluor® 594 and Texas Red®.[4]

PropertyValue
Excitation Maximum (λex)593-594 nm[4][6]
Emission Maximum (λem)622-624 nm[4][6]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[4]
Quantum Yield (ηfl)~80-93%[5][7]
Fluorescence Lifetime (τfl)~3.7 ns[5]

Q2: What is a good starting concentration for my this compound-conjugated antibody in immunofluorescence (IF)?

For immunofluorescence applications, a typical starting concentration for an this compound-conjugated antibody is between 1-10 µg/mL. However, the optimal concentration is highly dependent on the specific antibody, target antigen abundance, and cell or tissue type. It is always recommended to perform a titration experiment to determine the best concentration that provides a high signal-to-noise ratio.

Q3: My staining signal is very weak. What could be the cause?

Weak or absent signal can stem from several factors:

  • Suboptimal Antibody Concentration: The concentration of your primary or this compound-conjugated secondary antibody may be too low. You should titrate the antibody to find the optimal concentration.[8]

  • Low Target Expression: The protein of interest may be expressed at low levels in your sample.[8] Consider using a signal amplification method if this is the case.

  • Photobleaching: this compound is photostable, but excessive exposure to excitation light can still cause photobleaching.[1] Minimize light exposure and use an anti-fade mounting medium.

  • Inactive Antibody: Improper storage or handling of the antibody can lead to a loss of activity. Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[6][9]

  • Inefficient Labeling: If you conjugated the antibody yourself, the degree of labeling (DOL) might be too low.[9]

Q4: I'm observing high background staining. How can I reduce it?

High background can obscure your specific signal. Here are common causes and solutions:

  • Excessive Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of high background. Titrate your antibodies to the lowest concentration that still provides a strong positive signal.

  • Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or serum from the secondary antibody host species) and that the incubation time is sufficient (typically 1 hour at room temperature).

  • Insufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.

  • Non-specific Antibody Binding: The secondary antibody may be cross-reacting with your sample. Include a secondary antibody-only control to test for this.

  • Free Dye: If you performed the conjugation, ensure that all unconjugated this compound dye has been removed, as this can bind non-specifically to the sample.[6][9]

Troubleshooting Guide

Use this section to diagnose and resolve common issues encountered during this compound staining experiments.

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal 1. Antibody concentration is too low. 2. Low antigen abundance. 3. Photobleaching of the fluorophore. 4. Inefficient permeabilization (for intracellular targets). 5. Over-fixation masking the epitope.[8]1. Perform an antibody titration to determine the optimal concentration. 2. Consider using a signal amplification technique. 3. Minimize light exposure and use an anti-fade mounting medium. 4. Optimize permeabilization time and reagent (e.g., Triton X-100, Saponin). 5. Reduce fixation time or try a different fixation method.[8]
High Background 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing steps. 4. Hydrophobic interactions of the dye. 5. Presence of free, unconjugated dye.[9]1. Titrate the primary and secondary antibodies to find the optimal signal-to-noise ratio. 2. Increase blocking time to at least 1 hour; use 5-10% normal serum from the secondary host species. 3. Increase the number and duration of washes (e.g., 3-4 washes of 5-10 minutes each). 4. Add a detergent like Tween-20 (0.05%) to the wash buffer. 5. If using a custom conjugate, ensure it is properly purified via gel filtration or dialysis.[10][11]
Non-Specific Puncta or Aggregates 1. Antibody aggregates. 2. Precipitated dye. 3. Secondary antibody cross-reactivity.1. Centrifuge the antibody solution (e.g., at 14,000 x g for 10 minutes) before use to pellet aggregates. 2. Ensure the conjugated antibody is fully solubilized. 3. Run a secondary antibody-only control to check for non-specific binding.

Experimental Protocols

Protocol 1: Optimizing this compound-Conjugated Antibody Concentration

This protocol describes how to perform a titration experiment to find the optimal staining concentration for an this compound-conjugated antibody in immunofluorescence.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • This compound-conjugated antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium with DAPI

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of the this compound-conjugated antibody in blocking buffer. A good starting range is a two-fold dilution series from 20 µg/mL down to 0.15 µg/mL.

  • Blocking: Block the samples with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Antibody Incubation: Remove the blocking buffer and add a different antibody dilution to each sample. Include a "no primary antibody" control. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each to remove unbound antibodies.

  • Counterstaining: If desired, incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslips using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~594 nm, Emission: ~624 nm). Use identical acquisition settings (e.g., exposure time, gain) for all samples to allow for direct comparison.

  • Analysis: Evaluate the images to identify the concentration that provides the brightest specific signal with the lowest background.

Protocol 2: General Immunofluorescence Staining with this compound

This protocol provides a general workflow for indirect immunofluorescence using an unlabeled primary antibody and an this compound-conjugated secondary antibody.

Materials:

  • Cells or tissue on coverslips/slides

  • Fixation buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 5% Normal Goat Serum and 0.1% Triton X-100)

  • Primary antibody (unlabeled)

  • This compound-conjugated secondary antibody

  • Wash buffer (PBS)

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Grow cells on coverslips to 60-80% confluency.[8]

  • Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Permeabilization: For intracellular targets, permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer to its optimal concentration) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount coverslips with antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Visual Guides

The following diagrams illustrate key workflows and concepts for optimizing your staining experiments.

Staining_Workflow Start Start: Prepare Sample (Cells/Tissue) Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization For intracellular targets Blocking 3. Blocking (e.g., BSA/Serum) Fixation->Blocking For surface targets Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb 5. This compound Secondary Ab Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mount 6. Mount Sample (Antifade Medium) Wash2->Mount Image 7. Image Acquisition Mount->Image Troubleshooting_Flowchart Start Staining Problem? WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No CheckConc Increase Antibody Concentration WeakSignal->CheckConc Yes DecreaseConc Decrease Antibody Concentration HighBg->DecreaseConc Yes ImproveBlock Optimize Blocking Step (Time, Reagent) HighBg->ImproveBlock No, try... End Optimal Staining CheckConc->End CheckTarget Check Target Expression Use Signal Amplification CheckBleach Use Antifade Mount Minimize Light Exposure DecreaseConc->End ImproveWash Increase Wash Steps (Duration, Number) ImproveBlock->ImproveWash ImproveWash->End Concentration_Relationship cluster_0 Low Concentration cluster_1 Optimal Concentration cluster_2 High Concentration LowAb Low [Antibody] WeakSignal Weak Specific Signal LowAb->WeakSignal leads to OptAb Optimal [Antibody] GoodSignal Strong Signal Low Background OptAb->GoodSignal yields HighAb High [Antibody] HighBG High Background (Non-specific binding) HighAb->HighBG causes

References

Technical Support Center: Solving ATTO 590 Signal Loss in Time-Lapse Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 590. This guide is designed for researchers, scientists, and drug development professionals encountering signal loss during time-lapse fluorescence microscopy. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize your signal stability and acquire high-quality data.

This compound is a fluorescent label from the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These characteristics make it highly suitable for demanding applications like single-molecule detection and high-resolution microscopy.[1] However, even robust dyes can suffer from signal loss under the strenuous conditions of time-lapse imaging. This guide will walk you through the common causes and solutions.

This compound Spectroscopic Properties

A clear understanding of the dye's properties is crucial for optimizing your imaging setup.

PropertyValueReference(s)
Excitation Maximum (λex) 593 - 594 nm[2][3][4]
Emission Maximum (λem) 622 - 624 nm[2][3][4]
Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield ~0.80
Fluorescence Lifetime ~3.7 ns[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during time-lapse imaging with this compound.

Q1: My this compound signal is bright initially but fades quickly during my time-lapse experiment. What's happening?

This issue is a classic sign of photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5][6] While this compound has high photostability, the cumulative exposure during a time-lapse experiment can still lead to significant signal decay.

Solutions:

  • Reduce Excitation Light Intensity: This is the most effective way to reduce photobleaching.[7]

    • Use the lowest laser power or lamp intensity that provides an acceptable signal-to-noise ratio.

    • Employ neutral density (ND) filters to decrease illumination intensity without changing its spectral properties.[5][6][7][8]

  • Minimize Exposure Time:

    • Use the shortest possible camera exposure time per frame.

    • Use a sensitive, cooled camera to detect faint signals, which allows for lower light intensity.[8]

    • Minimize the sample's overall exposure to light by using shutters to block the light path when not acquiring an image.[6]

  • Optimize Your Imaging Medium:

    • Use a commercial or homemade antifade mounting medium. These reagents scavenge free radicals and reactive oxygen species that are major contributors to photobleaching.[7][8][9]

    • For live-cell imaging, consider using an oxygen scavenging system like GLOX.[10][11][12] (See Protocol 2 for a recipe).

Q2: My this compound signal is weak or non-existent from the very beginning. What are the possible causes?

If the signal is weak before you even begin the time-lapse, the issue likely lies in the sample preparation or the initial microscope setup.

Potential Causes & Solutions:

  • Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are well-matched to this compound's spectra (Excitation ~594 nm, Emission ~624 nm).

  • Suboptimal Labeling:

    • Concentration: The concentration of your this compound-conjugated antibody or probe may be too low. Perform a titration to find the optimal concentration.

    • Incubation Time: Ensure you are incubating the sample with the fluorescent probe for a sufficient amount of time.

    • Buffer pH: For labeling reactions (e.g., with NHS esters), the pH of the buffer is critical. For NHS ester labeling of amines, a pH of 8.2 - 8.5 is recommended.[4]

  • Poor Sample Preparation: Inadequate fixation or permeabilization can prevent the fluorescent probe from reaching its target. Optimize these steps in your protocol.

  • Microscope Malfunction: Verify that the light source (laser/lamp) is on, aligned, and functioning correctly.

Q3: How can I optimize my imaging setup to maximize the this compound signal?

Optimizing your hardware and acquisition settings is key to capturing the best possible signal.

Recommendations:

  • Objective Choice: Use a high numerical aperture (NA) objective. A higher NA allows for more efficient light collection.[7]

  • Pinhole Adjustment (Confocal): For confocal microscopy, the pinhole is typically set to 1 Airy Unit (AU) for optimal resolution. If your signal is very weak, you can open the pinhole slightly (e.g., to 1.5-2.0 AU). This will slightly decrease Z-resolution but significantly increase the amount of light reaching the detector.[13]

  • Detector Settings: Increase the detector gain or sensitivity. Note that increasing gain also amplifies noise, so find a balance that works for your sample.[14]

  • Focusing Strategy: Minimize photobleaching during setup by focusing on your sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for acquisition.[5][6]

Q4: What is the best imaging buffer composition for this compound time-lapse experiments?

The ideal imaging buffer should maintain sample health (for live cells) and reduce photobleaching. An oxygen scavenging system (OSS) is highly recommended for extending fluorophore lifetime.

Key Components:

  • Oxygen Scavenging Enzymes: Glucose oxidase and catalase (the "GLOX" system) are commonly used. Glucose oxidase removes dissolved oxygen, a key contributor to photobleaching, while catalase neutralizes the hydrogen peroxide byproduct.[10][11][12]

  • Reducing Agents: Thiols like β-mercaptoethanol (BME) or mercaptoethylamine (MEA) can help stabilize the dark states of fluorophores, which is particularly important for super-resolution techniques but also beneficial for general photostability.[11][15]

  • Antioxidants: Trolox, a vitamin E analog, is another powerful antioxidant that can be added to reduce photobleaching.[12]

A detailed protocol for preparing a GLOX-based imaging buffer is provided below.

Q5: Are there any known chemical interactions that can quench the this compound signal?

Yes, certain molecules in the local environment can quench the fluorescence of this compound.

  • Tryptophan: The amino acid tryptophan has been shown to efficiently quench the fluorescence of this compound through an excited-state charge transfer mechanism.[16][17][18] This is an important consideration if your this compound label is in close proximity to tryptophan residues within a protein.

  • Commercial Quenchers: The Black Hole Quencher™ 2 (BHQ®-2) is an effective dark quencher for this compound and is often used in probe-based assays.[2]

Visual Guides & Workflows

Troubleshooting Workflow for this compound Signal Loss

Key Factors Contributing to Photobleaching

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for staining fixed cells with an this compound-conjugated secondary antibody.

  • Cell Culture & Fixation:

    • Culture cells on sterile glass coverslips until they reach the desired confluency.

    • Wash cells briefly with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization & Blocking:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (this step is not needed for surface targets).

    • Wash three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin and 2% Normal Goat Serum in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.

    • Incubate with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Mounting:

    • Briefly rinse the coverslip in deionized water to remove salt crystals.

    • Carefully aspirate excess water.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying and store at 4°C, protected from light.

Protocol 2: Preparation of GLOX Imaging Buffer

This buffer is designed to reduce photobleaching during live-cell imaging by scavenging oxygen. It must be prepared fresh just before use.

Stock Solutions:

  • Buffer B (pH 8.0): 50 mM Tris-HCl, 10 mM NaCl, 10% (w/v) D-glucose. Store at 4°C.

  • GLOX Solution: Dissolve 14 mg of Glucose Oxidase in 200 µL of Buffer A (10 mM Tris-HCl, 50 mM NaCl, pH 8.0). Add 50 µL of a 17 mg/mL Catalase solution. Aliquot and store at -20°C.[19] The aliquots are typically stable for 2-3 weeks.[20]

  • 1 M MEA: 1 M Mercaptoethylamine in water. Adjust pH to ~7.5-8.0. Store aliquots at -20°C.

Final Imaging Buffer (Example Volume: 700 µL):

  • Start with 623 µL of Buffer B .

  • Add 7 µL of the GLOX Solution .

  • Add 70 µL of 1 M MEA .

  • Gently mix the solution. Use immediately.

Note: The optimal concentration of the reducing agent (MEA) can be dye-dependent and may require optimization.[15]

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 590 vs. Alexa Fluor 594 Photostability for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-fidelity imaging data. Among the myriad of options, ATTO 590 and Alexa Fluor 594 are two of the most prominent red-emitting fluorophores. This guide provides an objective comparison of their photophysical properties, with a particular focus on photostability, to aid in the selection process for demanding fluorescence microscopy applications.

Executive Summary

Photophysical Properties: A Quantitative Overview

The intrinsic brightness and performance of a fluorophore are dictated by several key photophysical parameters. The following table summarizes the reported values for this compound and Alexa Fluor 594.

PropertyThis compoundAlexa Fluor 594
Excitation Maximum (nm) 593[2]590[3]
Emission Maximum (nm) 622[2]617[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,000[2]73,000[3]
Fluorescence Quantum Yield (Φ) 0.80[2]0.66[3]
Fluorescence Lifetime (τ) (ns) 3.7[2]3.9

Photostability: A Qualitative Assessment

Photostability, the ability of a fluorophore to resist photobleaching under illumination, is a critical factor for quantitative and time-lapse imaging. While a direct quantitative comparison of the photobleaching rates of this compound and Alexa Fluor 594 under identical experimental conditions is not extensively documented in peer-reviewed literature, the available information suggests a potential advantage for this compound.

Several sources describe this compound as a dye with high thermal and photo-stability.[2] Manufacturers and dye suppliers often recommend this compound as a substitute for Alexa Fluor 594 in applications where enhanced photostability is a primary concern.[1] Alexa Fluor 594 is also known to be a photostable dye, suitable for a wide range of imaging applications, including super-resolution microscopy.[3][4] However, the emphasis on the enhanced stability of this compound in comparative contexts suggests it may offer superior performance in experiments involving long-term or high-intensity illumination.

Experimental Protocols

To provide a framework for the independent evaluation of fluorophore photostability, a generalized experimental protocol for measuring photobleaching is outlined below.

Protocol: Photobleaching Rate Measurement in Solution

Objective: To quantify and compare the photobleaching rates of this compound and Alexa Fluor 594 in a controlled in vitro setting.

Materials:

  • This compound and Alexa Fluor 594, conjugated to a consistent substrate (e.g., IgG antibody).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spectrofluorometer with a time-scan mode and a stable light source.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare solutions of the this compound and Alexa Fluor 594 conjugates in PBS at a concentration that yields an initial absorbance of approximately 0.05 at their respective excitation maxima. This low concentration helps to avoid inner filter effects.

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer to the optimal values for each dye.

    • Set the excitation and emission slit widths to a consistent value for all measurements.

    • Configure the instrument for a time-scan measurement to record fluorescence intensity over time.

  • Photobleaching Experiment:

    • Place the cuvette containing the dye solution into the spectrofluorometer.

    • Continuously illuminate the sample with the excitation light source at a constant intensity.

    • Record the fluorescence emission intensity at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe a significant decrease in fluorescence (e.g., 10-20 minutes).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time for each dye.

    • Fit the resulting decay curve to a single or double exponential decay model to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative photostability study.

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis A Prepare equimolar solutions of This compound and Alexa Fluor 594 conjugates B Measure absorbance to ensure comparable concentrations A->B C Continuous illumination with constant excitation power B->C D Time-lapse imaging or fluorometry measurement C->D E Measure fluorescence intensity decay over time D->E F Calculate photobleaching half-life or quantum yield E->F G Compare photostability F->G

A simplified workflow for comparing the photostability of fluorescent dyes.

Conclusion

The selection between this compound and Alexa Fluor 594 will ultimately depend on the specific requirements of the experiment. For applications where maximizing photon output is the primary goal, the higher quantum yield of this compound makes it a compelling choice. For experiments that demand high photostability, such as live-cell imaging over extended periods or single-molecule tracking, the qualitative evidence suggests that this compound may offer a significant advantage. Researchers are encouraged to perform their own side-by-side comparisons under their specific experimental conditions to make the most informed decision.

References

ATTO 590 vs. Cy3B: A Comparative Guide for Single-Molecule FRET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye pair is paramount for the success of single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This guide provides an objective comparison of two commonly used red-excitable fluorophores, ATTO 590 and Cy3B, to aid in the selection of the optimal dye for your smFRET studies.

This comparison delves into their photophysical properties, discusses their performance in the context of smFRET, and provides a generalized experimental protocol for their application.

Photophysical Properties: A Head-to-Head Comparison

The choice of a fluorophore for smFRET is dictated by its photophysical characteristics, which directly impact the quality and reliability of the collected data. Both this compound and Cy3B are popular choices as donor or acceptor dyes in the green-yellow spectral region, offering distinct advantages.

This compound, a rhodamine-based dye, is known for its high fluorescence quantum yield and remarkable photostability, making it well-suited for demanding single-molecule applications.[1][2][3] Cy3B is a structurally rigidified version of the cyanine (B1664457) dye Cy3.[4] This modification prevents photo-isomerization, a common issue with cyanine dyes, resulting in a significant increase in its fluorescence quantum yield and photostability compared to its parent compound.[5]

Here is a summary of their key photophysical properties:

PropertyThis compoundCy3BReference(s)
Excitation Maximum (λex) 593 - 595 nm559 - 566 nm[2][3][5][6][7][8][9]
Emission Maximum (λem) 621 - 624 nm571 - 578 nm[2][3][5][6][7][8][9]
Molar Extinction Coefficient (ε) ~120,000 M⁻¹cm⁻¹~130,000 - 137,000 M⁻¹cm⁻¹[2][3][5][6][7][9][10]
Fluorescence Quantum Yield (Φ) ~0.80 - 0.90~0.68 - 0.92[2][6][9]
Fluorescence Lifetime (τ) ~3.6 - 3.7 ns~2.8 ns[2]

Performance in Single-Molecule FRET

This compound is frequently chosen for its exceptional brightness (a product of its high extinction coefficient and quantum yield) and superior photostability.[1][11] These features are critical for smFRET experiments that require long observation times to capture slow conformational dynamics or multiple binding events. The reduced photobleaching of this compound allows for the collection of longer fluorescence time traces, leading to improved statistical accuracy in data analysis.

Cy3B 's primary advantage lies in its rigidified structure, which minimizes the blinking and photo-isomerization common to other cyanine dyes.[4] This leads to a more stable and consistent fluorescence signal, which is crucial for accurately determining FRET efficiencies and resolving distinct conformational states. Its high quantum yield also contributes to a strong signal. Cy3B is often used in combination with other dyes from the cyanine or ATTO families in multi-color FRET experiments.

Key Considerations for smFRET:

  • Photostability: For experiments requiring long acquisition times, the superior photostability of this compound may be advantageous.

  • Signal Stability: The reduced blinking of Cy3B can lead to cleaner and more easily interpretable FRET trajectories.

  • Brightness: Both dyes are exceptionally bright, ensuring a high signal-to-noise ratio, which is essential for single-molecule detection.

  • FRET Pair Selection: The choice between this compound and Cy3B will also depend on the spectral overlap with the chosen FRET partner. The slightly blue-shifted spectrum of Cy3B may make it a better donor for acceptors that excite in the orange-red region, while this compound can serve as an excellent acceptor for donors emitting in the green-yellow region.

Experimental Protocols

The following sections outline a generalized workflow for a typical smFRET experiment using either this compound or Cy3B. Specific details will need to be optimized based on the biological system under investigation and the available instrumentation.

Labeling of Biomolecules

Site-specific labeling of biomolecules (proteins or nucleic acids) with the donor and acceptor fluorophores is a critical first step.

Protein Labeling:

Proteins are typically labeled at cysteine residues using maleimide-functionalized dyes or at primary amines (lysine residues or the N-terminus) using NHS-ester functionalized dyes.[12][13][14][15]

ProteinLabeling Protein Protein with accessible Cysteine or Lysine residues LabeledProtein Covalently Labeled Protein Protein->LabeledProtein Incubation Dye This compound or Cy3B (Maleimide or NHS-ester) Dye->LabeledProtein Purification Purification (e.g., HPLC, Column Chromatography) LabeledProtein->Purification FinalProduct Purified Labeled Protein Purification->FinalProduct

Caption: Protein labeling and purification workflow.

Nucleic Acid Labeling:

DNA or RNA oligonucleotides are typically synthesized with an amine or thiol modification at a specific position, which is then coupled to an NHS-ester or maleimide-functionalized dye, respectively.[16][17][18]

DNALabeling Oligo Synthesized Oligonucleotide with Amine/Thiol modification LabeledOligo Labeled Oligonucleotide Oligo->LabeledOligo Coupling Reaction Dye This compound or Cy3B (NHS-ester or Maleimide) Dye->LabeledOligo Purification Purification (e.g., HPLC, PAGE) LabeledOligo->Purification FinalProduct Purified Labeled Oligonucleotide Purification->FinalProduct

Caption: Nucleic acid labeling and purification workflow.

Single-Molecule FRET Microscopy Setup

A typical smFRET experiment is performed on a total internal reflection fluorescence (TIRF) microscope, which minimizes background fluorescence by exciting only a thin layer of the sample near the coverslip.

smFRETSetup cluster_excitation Excitation cluster_sample Sample Stage cluster_detection Detection Laser Laser (e.g., 532 nm or 561 nm) TIRF_Objective TIRF Objective Laser->TIRF_Objective Sample Immobilized Labeled Biomolecules on a Passivated Surface TIRF_Objective->Sample Evanescent Wave Dichroic Dichroic Mirror TIRF_Objective->Dichroic Sample->TIRF_Objective Fluorescence Emission Donor_Channel Donor Channel (e.g., 565-605 nm filter) Dichroic->Donor_Channel Acceptor_Channel Acceptor Channel (e.g., 650-750 nm filter) Dichroic->Acceptor_Channel EMCCD EMCCD Camera Donor_Channel->EMCCD Acceptor_Channel->EMCCD

Caption: A simplified schematic of a prism-based TIRF-FRET microscope.[19]

Data Acquisition and Analysis

The fluorescence emission from the donor and acceptor channels is recorded over time by a sensitive camera (e.g., an EMCCD camera). The resulting data is a time trace of fluorescence intensities for each single molecule.

The FRET efficiency (E) is calculated from the intensities of the donor (ID) and acceptor (IA) fluorescence using the following equation:

E = IA / (IA + γID)

where γ is a correction factor that accounts for differences in the quantum yields of the dyes and the detection efficiencies of the two channels.

smFRETDataAnalysis RawData Raw Data (Time-lapse images of Donor and Acceptor Channels) MoleculeID Single-Molecule Identification and Intensity Extraction RawData->MoleculeID TimeTraces Donor and Acceptor Intensity Time Traces MoleculeID->TimeTraces FRET_Calculation FRET Efficiency Calculation TimeTraces->FRET_Calculation State_Finding Hidden Markov Modeling or Thresholding FRET_Calculation->State_Finding Kinetic_Analysis Kinetic and Thermodynamic Analysis State_Finding->Kinetic_Analysis

Caption: A typical workflow for smFRET data analysis.[1][20]

Conclusion

Both this compound and Cy3B are excellent choices for smFRET experiments, each with its own set of strengths. This compound offers exceptional photostability, making it ideal for long-duration measurements. Cy3B provides a highly stable fluorescence signal with minimal blinking, which is advantageous for resolving distinct FRET states. The optimal choice will depend on the specific requirements of the experiment, including the desired observation time, the photophysical properties of the FRET partner, and the nature of the biological question being addressed. Careful consideration of the photophysical properties outlined in this guide will enable researchers to select the most appropriate fluorophore to achieve high-quality and reliable smFRET data.

References

Navigating the Red Channel: A Comparative Guide to ATTO 590 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in cellular imaging and molecular tracking, the selection of a robust fluorescent dye is paramount to generating high-quality, reproducible data. ATTO 590 has long been a staple for the red fluorescence channel, prized for its strong absorption and high fluorescence quantum yield.[1][2][3] However, a dynamic market and evolving research needs have spurred the development of numerous alternatives, each with a unique performance profile. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in your selection process.

Performance Comparison of Red Fluorescent Dyes

The ideal fluorescent probe maximizes brightness and photostability to ensure clear, lasting signals. Brightness is a function of both the molar extinction coefficient (how well the dye absorbs light) and the fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Photostability dictates how long a fluorophore can withstand intense illumination before its signal fades (photobleaching). The following table summarizes the key photophysical properties of this compound and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound 594624120,0000.8096,000
Alexa Fluor 594 59061792,0000.66[4][5]60,720
ATTO 594 601627120,0000.85[6]102,000
DyLight 594 59361880,000[7][8]> Alexa Fluor 594[9][10]> 48,000
Abberior STAR 580 58760785,0000.90[11][12][13]76,500
Sulfo-Cyanine3.5 ~581~596139,0000.1115,290

*Note: The quantum yield for DyLight 594 has been reported to be approximately 50% higher than that of Alexa Fluor 594 when conjugated to IgG.[9][10] Absolute values can vary based on the experimental environment.

In-Depth Look at the Alternatives

ATTO 594: A close relative to this compound from the same manufacturer, ATTO 594 offers a slightly red-shifted spectrum with exceptionally high quantum yield and excellent water solubility.[6][14][15] Its high thermal and photostability make it a premium choice for demanding applications like single-molecule detection and super-resolution microscopy (dSTORM, STED).[6][14][15]

Alexa Fluor 594: A widely adopted and reliable dye, Alexa Fluor 594 is known for its bright and photostable signal that is insensitive to pH over a broad range.[16][17] While its theoretical brightness is lower than the ATTO dyes, its consistent performance makes it a benchmark fluorophore in many fluorescence microscopy applications.[16][17]

DyLight 594: This dye is presented as a direct competitor to Alexa Fluor 594, with reports suggesting it offers higher photostability and a greater quantum yield, resulting in brighter antibody conjugates.[9][10]

Abberior STAR 580: Specifically developed for super-resolution microscopy (STED), STAR 580 boasts exceptional photostability and a very high quantum yield of 90%.[11][12][13] It serves as a strong alternative to this compound, particularly in advanced imaging modalities.[11][12][13]

Sulfo-Cyanine3.5: This dye is characterized by its high water solubility and a very high molar extinction coefficient.[18] However, its significantly lower quantum yield results in lower overall brightness compared to the other alternatives listed.

Visualizing the Selection Process

Choosing the right dye involves a systematic evaluation of performance within the context of your specific experimental needs. The following workflow outlines a logical approach to selecting and validating an this compound alternative.

A Define Experimental Needs (e.g., Application, Instrument, Target) B Review Photophysical Properties (Table 1: Brightness, Spectra) A->B C Evaluate Photostability Data (Literature, Manufacturer Data) B->C D Select Candidate Dyes (e.g., ATTO 594, Alexa Fluor 594) C->D E Conjugate to Antibody/Probe & Characterize DoL D->E F Perform Application-Specific Test (e.g., Immunofluorescence Staining) E->F G Quantify Performance (Signal-to-Noise, Photostability) F->G H Final Dye Selection G->H

Caption: Workflow for selecting a fluorescent dye alternative.

Experimental Protocols

Accurate comparison of fluorescent dyes requires standardized methodologies. Below are detailed protocols for key experiments cited in performance evaluation.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ) compares the integrated fluorescence intensity of a sample to that of a known standard.

Materials:

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol (B145695), Φ = 0.90)

  • Solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)

  • Test dye solutions

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions for both the test dye and the quantum yield standard in the same solvent.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Adjust concentrations so that absorbances are in a linear range, typically below 0.1, to minimize inner filter effects.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions on the fluorescence spectrometer, using the same excitation wavelength, slit widths, and detector settings for each measurement.

  • Integrate Spectra: Calculate the integrated area under the emission curve for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Protocol 2: Assessment of Photostability

This protocol measures the rate of photobleaching of a fluorescent dye under constant illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Microscope slides and coverslips.

  • Dye-conjugated antibody or sample.

  • Antifade mounting medium (optional, for comparison).

Procedure:

  • Sample Preparation: Prepare a standard immunofluorescence sample. Mount the coverslip using a defined buffer or mounting medium.

  • Image Acquisition:

    • Locate a representative field of view.

    • Set the microscope to acquire a time-lapse series. Use consistent illumination power, exposure time, and gain settings for all dyes being compared.

    • Continuously acquire images at a set interval (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI).

    • Normalize the intensity of each time point to the initial intensity (t=0).

    • Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate. The time at which the intensity drops to 50% of its initial value is the half-life (t₁/₂), a common metric for photostability.

Application Context: G-Protein Coupled Receptor (GPCR) Signaling

Red fluorescent dyes are frequently used to visualize components of critical cellular signaling pathways. Fluorescently labeled antibodies can target receptors, or fluorescent ligands can be used to study receptor binding and trafficking. The GPCR signaling pathway is a common subject of such studies.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (Fluorescently Labeled) GPCR GPCR (Antibody Labeled) Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Generation Kinase Protein Kinase Second_Messenger->Kinase 5. Activation Response Cellular Response (e.g., Gene Transcription) Kinase->Response 6. Phosphorylation Cascade

Caption: Simplified GPCR signaling pathway showing potential targets for fluorescent labeling.

Conclusion

The choice of a fluorescent dye for the red channel extends beyond simple spectral compatibility. While This compound remains a formidable option, alternatives like ATTO 594 and Abberior STAR 580 offer superior brightness and photostability, particularly for advanced imaging. Alexa Fluor 594 stands as a reliable and well-characterized workhorse for a broad range of applications. The selection process should be guided by the specific demands of the experiment, balancing the need for brightness, photostability, and cost. By employing the standardized protocols outlined here, researchers can confidently evaluate and validate the optimal dye, ensuring the generation of clear, accurate, and impactful data.

References

Validating FRET Efficiency: A Comparative Guide to the ATTO 590 Donor-Acceptor Pair

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in molecular interaction studies, drug development, and cellular imaging, the choice of a reliable Förster Resonance Energy Transfer (FRET) pair is paramount. This guide provides a comprehensive comparison of the ATTO 590 donor-acceptor pair with other commonly used FRET pairs, supported by experimental data and detailed protocols to validate FRET efficiency. This compound, a rhodamine-based fluorescent dye, offers strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a compelling candidate for a range of FRET applications, including single-molecule studies and live-cell imaging.[1][2][3][4][5][6][7]

Performance Comparison of FRET Pairs

The efficiency of FRET is critically dependent on the photophysical properties of the donor and acceptor fluorophores. Key parameters include the donor's quantum yield, the acceptor's extinction coefficient, and the spectral overlap between the donor's emission and the acceptor's excitation spectra. These factors are encapsulated in the Förster radius (R₀), the distance at which FRET efficiency is 50%. A larger R₀ value is generally indicative of a more efficient FRET pair, allowing for the detection of interactions over greater distances.

Below is a comparison of the photophysical properties and calculated Förster radii for the this compound donor paired with a common acceptor, ATTO 647N, alongside other frequently used FRET pairs.

Table 1: Photophysical Properties of Selected FRET Donors and Acceptors

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound (Donor) 593[1]622[1]120,000[1][2][3]0.80[1]
ATTO 647N (Acceptor) 644669150,0000.65
Cy3 (Donor) 550570150,0000.31
Cy5 (Acceptor) 649670250,0000.27
Alexa Fluor 594 (Donor) 59061792,0000.66
Alexa Fluor 647 (Acceptor) 650668270,0000.33

Table 2: Comparison of Förster Radii (R₀) for Common FRET Pairs

DonorAcceptorFörster Radius (R₀) in Å
This compound ATTO 647N 64
This compound ATTO 633 60
This compound ATTO 655 62
This compound ATTO 680 56
Cy3Cy554
Alexa Fluor 594Alexa Fluor 64760

Data for ATTO pairs are sourced from ATTO-TEC technical literature. Data for other pairs are from various sources and may vary slightly depending on the measurement conditions.

Experimental Validation: ATTO 488/ATTO 590 FRET Pair in Live-Cell Imaging

A study focused on the live-cell imaging of intact siRNA successfully employed an ATTO 488/ATTO 590 FRET pair to monitor siRNA integrity.[8] In this work, ATTO 488 served as the donor and this compound as the acceptor. The choice of this pair was based on their favorable spectral properties, which allowed for clear discrimination between the intact (high FRET) and degraded (low FRET) states of the siRNA. While the study does not provide a quantitative FRET efficiency value, it demonstrates the practical utility and robustness of using an ATTO dye as a FRET acceptor in a cellular environment. The researchers highlighted the excellent performance of this pair in terms of photostability and brightness, which are crucial for time-lapse imaging.

Experimental Protocols for FRET Efficiency Validation

To quantitatively determine the FRET efficiency of an this compound donor-acceptor pair, two common steady-state methods are sensitized emission and acceptor photobleaching.

Protocol 1: FRET Efficiency Measurement by Sensitized Emission

This method involves measuring the fluorescence of the acceptor upon excitation of the donor and correcting for spectral crosstalk.[9][10][11][12][13][14][15][16]

Materials:

  • Sample containing the this compound donor-acceptor labeled biomolecule.

  • Donor-only sample (labeled with this compound).

  • Acceptor-only sample (labeled with the chosen acceptor, e.g., ATTO 647N).

  • Fluorometer or fluorescence microscope with appropriate filter sets for the donor and acceptor.

Procedure:

  • Measure Donor Emission: Excite the donor-only sample at the donor's excitation maximum (e.g., ~590 nm for this compound) and measure the emission spectrum.

  • Measure Acceptor Emission: Excite the acceptor-only sample at the acceptor's excitation maximum (e.g., ~647 nm for ATTO 647N) and measure the emission spectrum.

  • Measure FRET Sample: Excite the FRET sample at the donor's excitation wavelength and measure the emission spectrum, capturing both donor and acceptor fluorescence.

  • Correct for Crosstalk:

    • Donor Bleedthrough: Measure the fluorescence of the donor-only sample in the acceptor emission channel upon donor excitation. This gives the percentage of donor emission that bleeds into the acceptor channel.

    • Acceptor Direct Excitation: Measure the fluorescence of the acceptor-only sample in the acceptor emission channel upon donor excitation. This accounts for the direct excitation of the acceptor by the donor's excitation wavelength.

  • Calculate FRET Efficiency (E): The FRET efficiency can be calculated using various published algorithms that take into account the corrected fluorescence intensities of the donor and acceptor.[10][12][14][15][16]

Protocol 2: FRET Efficiency Measurement by Acceptor Photobleaching

This method relies on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity.[17][18][19][20][21]

Materials:

  • Sample containing the this compound donor-acceptor labeled biomolecule.

  • Fluorescence microscope with a high-intensity light source for photobleaching.

Procedure:

  • Pre-bleach Imaging: Acquire images of the sample in both the donor and acceptor channels using low laser power to minimize photobleaching.

  • Acceptor Photobleaching: Select a region of interest (ROI) and expose it to intense light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced.

  • Post-bleach Imaging: Acquire images of the same ROI in the donor channel.

  • Calculate FRET Efficiency (E): The FRET efficiency is calculated from the increase in donor fluorescence after acceptor photobleaching:

    E = 1 - (I_pre / I_post)

    where I_pre is the donor fluorescence intensity before photobleaching and I_post is the donor fluorescence intensity after photobleaching.

Visualizing FRET Concepts and Workflows

To further clarify the principles and procedures involved in validating FRET efficiency, the following diagrams illustrate the key concepts and experimental workflows.

FRET_Signaling_Pathway cluster_donor Donor (this compound) cluster_acceptor Acceptor D_ground Ground State D_excited Excited State D_ground->D_excited Excitation (hv) D_excited->D_ground Donor Emission A_excited Excited State D_excited->A_excited FRET A_ground Ground State A_excited->A_ground Acceptor Emission

Caption: FRET Signaling Pathway.

FRET_Validation_Workflow start Start: Prepare FRET Samples prep_samples Donor-only, Acceptor-only, Donor-Acceptor Pair start->prep_samples choose_method Choose FRET Measurement Method prep_samples->choose_method sensitized_emission Sensitized Emission choose_method->sensitized_emission Steady-State acceptor_photobleaching Acceptor Photobleaching choose_method->acceptor_photobleaching Microscopy measure_se Measure Spectra & Correct for Crosstalk sensitized_emission->measure_se measure_ap Image Pre & Post Photobleaching acceptor_photobleaching->measure_ap calculate_fret Calculate FRET Efficiency measure_se->calculate_fret measure_ap->calculate_fret

Caption: Experimental Workflow for FRET Validation.

FRET_Pair_Comparison FRET_Pairs FRET Pair Comparison Key Feature This compound / ATTO 647N Cy3 / Cy5 Alexa Fluor 594 / 647 Features Förster Radius (R₀) High (64 Å) Moderate (54 Å) High (60 Å) Donor Quantum Yield High (0.80) Moderate (0.31) High (0.66) Photostability High Moderate High Application Single-Molecule, Live-Cell Ensemble, Fixed-Cell General Purpose

Caption: Logical Comparison of FRET Pairs.

References

Navigating the Spectral Maze: A Guide to Minimizing Cross-talk with ATTO 590

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, careful fluorophore selection is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of ATTO 590 with other common fluorophores, focusing on the critical issue of spectral cross-talk. We present supporting data, detailed experimental protocols for cross-talk assessment, and visual aids to facilitate informed decisions in multiplexing experiments.

This compound is a robust and photostable rhodamine-based fluorescent dye, favored for its strong absorption and high fluorescence quantum yield.[1][2] It serves as an excellent alternative to other fluorophores in the orange-red spectral region, such as Alexa Fluor 594.[3][4] However, like all fluorophores, its broad excitation and emission spectra present a potential for cross-talk, or "bleed-through," into the detection channels of other fluorophores in multicolor experiments.[5][6] Understanding and mitigating this spectral overlap is crucial for the integrity of experimental results.

Spectral Properties and Potential for Cross-talk

The spectral characteristics of a fluorophore are the primary determinants of its potential for cross-talk. The excitation and emission maxima of this compound, along with those of other commonly used fluorophores, are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Class
This compound 593 - 594 [3][7]621 - 624 [1][3]Orange-Red
Alexa Fluor 488496 - 499[8][9]519 - 520[8][9]Green
FITC491 - 495[4][10]516 - 519[4][10]Green
Alexa Fluor 647650665Far-Red
Cy5649 - 651[6][11]667 - 670[6][11]Far-Red

Table 1: Spectral properties of this compound and other common fluorophores.

Cross-talk occurs in two primary forms:

  • Excitation Cross-talk: The excitation light for one fluorophore inadvertently excites another fluorophore in the sample.[5]

  • Emission Cross-talk: The emission signal from one fluorophore bleeds into the detection channel of another.[5]

The degree of spectral overlap between fluorophores dictates the potential for cross-talk. The following table provides a semi-quantitative assessment of the potential for cross-talk between this compound and other fluorophores based on their spectral characteristics.

Fluorophore PairExcitation OverlapEmission OverlapPotential for Cross-talkRecommended for Multiplexing with this compound?
This compound / Alexa Fluor 488LowLowLowYes
This compound / FITCLowLowLowYes
This compound / Alexa Fluor 647LowModerateModerateUse with caution and appropriate controls
This compound / Cy5LowModerateModerateUse with caution and appropriate controls

Table 2: Estimated potential for spectral cross-talk between this compound and other fluorophores.

Experimental Quantification of Cross-talk

To obtain precise measurements of cross-talk within a specific experimental setup, it is essential to perform control experiments. A widely accepted method involves the calculation of a "crosstalk factor."[12][13]

Experimental Protocol: Determining the Crosstalk Factor

This protocol outlines the steps to quantify the bleed-through of one fluorophore into the detection channel of another.

1. Sample Preparation:

  • Prepare single-labeled control samples for each fluorophore being used in the multiplexing experiment. For example, if you are using this compound and Alexa Fluor 488, you will need a sample stained only with this compound and another stained only with Alexa Fluor 488.
  • Ensure the single-labeled samples are as bright as or brighter than the signal expected in the multiplexed experiment to accurately assess the maximum potential for bleed-through.[13]

2. Image Acquisition:

  • Using a fluorescence microscope or flow cytometer, acquire images or data for each single-labeled sample.
  • For each sample, capture data in all the detection channels that will be used in the final experiment. For instance, for the this compound-only sample, acquire data in both the this compound channel and the Alexa Fluor 488 channel.

3. Data Analysis:

  • For each single-labeled sample, measure the mean fluorescence intensity in its primary detection channel and in the channel(s) where bleed-through is being assessed.
  • The crosstalk factor (CTF) is calculated as the ratio of the mean intensity in the bleed-through channel to the mean intensity in the primary channel.

4. Correction of Multiplex Data:

  • Once the crosstalk factors are determined, they can be used to correct the data from the multiplexed experiment.
  • The corrected intensity in a given channel is calculated by subtracting the bleed-through contribution from the other fluorophore(s).

Visualizing Cross-talk and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the concept of fluorescence cross-talk and the experimental workflow for its quantification.

Fluorescence Cross-talk Explained cluster_excitation Excitation cluster_fluorophores Fluorophores cluster_emission Emission & Detection exc_laser_1 Laser 1 (e.g., 488 nm) fluoro_A Fluorophore A (e.g., Alexa 488) exc_laser_1->fluoro_A Intended Excitation fluoro_B Fluorophore B (this compound) exc_laser_1->fluoro_B Excitation Cross-talk exc_laser_2 Laser 2 (e.g., 594 nm) exc_laser_2->fluoro_B Intended Excitation channel_A Channel A (Green) fluoro_A->channel_A Primary Emission channel_B Channel B (Red) fluoro_A->channel_B Emission Cross-talk fluoro_B->channel_B Primary Emission

Conceptual diagram of fluorescence cross-talk.

Workflow for Quantifying Fluorescence Cross-talk prep 1. Prepare Single-Labeled Control Samples acquire 2. Acquire Images/Data in All Channels prep->acquire analyze 3. Measure Mean Fluorescence Intensities acquire->analyze calculate 4. Calculate Crosstalk Factor (CTF) analyze->calculate correct 5. Correct Multiplex Experiment Data calculate->correct

Experimental workflow for cross-talk quantification.

Recommendations for Multiplexing with this compound

To minimize cross-talk when using this compound in multicolor experiments, consider the following recommendations:

  • Choose spectrally well-separated fluorophores: For green detection, Alexa Fluor 488 or FITC are good choices with minimal spectral overlap with this compound.

  • Utilize narrow bandpass emission filters: This can help to reject out-of-channel fluorescence, though it may also reduce the signal of interest.[1]

  • Perform sequential scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously can eliminate excitation cross-talk.

  • Always run single-color controls: This is the most reliable way to assess and correct for cross-talk in your specific experimental setup.[1]

  • Consider spectral unmixing: For complex multicolor experiments, advanced techniques like spectral unmixing can computationally separate overlapping emission spectra.

By carefully selecting fluorophore combinations, optimizing instrumentation, and performing appropriate control experiments, researchers can confidently utilize the excellent properties of this compound in multiplexing applications while ensuring the accuracy and reliability of their fluorescence data.

References

ATTO 590: A Comparative Guide to Performance in Common Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent dye ATTO 590, selecting the optimal mounting medium is critical for achieving high-quality imaging results. The choice of mounting medium can significantly impact the photostability and fluorescence intensity of the dye. This guide provides a comparative analysis of this compound's performance in various commonly used mounting media, supported by experimental data to facilitate informed decisions in experimental design.

Photophysical Properties of this compound

This compound is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield and excellent thermal and photostability, making it a popular choice for a range of applications including single-molecule detection and high-resolution microscopy.[1][2][3] Its key photophysical properties are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~593-594 nm[1][2]
Emission Maximum (λem)~621-624 nm[1][2]
Molar Extinction Coefficient~120,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield~0.80[1]
Fluorescence Lifetime (τ)~3.7 ns[1]

Note: Spectral properties can be influenced by the local environment.

Performance of this compound in Different Mounting Media

The performance of a fluorophore is intrinsically linked to its immediate chemical environment, which is largely determined by the mounting medium. Key factors include the medium's refractive index (RI), its pH, and the presence of antifade reagents. An ideal mounting medium should have a refractive index close to that of the microscope objective's immersion oil (typically ~1.518) to minimize spherical aberration. Antifade agents are often included to reduce photobleaching by scavenging reactive oxygen species.

A direct comparison of this compound's photostability and brightness in different mounting media reveals significant variations. The following table summarizes quantitative data from a study by Zhao et al. (2022), which compared the performance of several fluorophores, including this compound, in phosphate-buffered saline (PBS), VECTASHIELD®, and a reducing and oxidizing system (ROXS)-based mounting medium.

Mounting MediumPhotobleaching Lifetime (s)Relative Brightness (%)Refractive Index (RI)
PBS1.9 ± 0.2100~1.33
VECTASHIELD®10.4 ± 1.185~1.45
ROXS-based Medium58.8 ± 6.2110Not specified

Key Observations:

  • Photostability: this compound exhibits significantly enhanced photostability in mounting media containing antifade reagents compared to a simple buffer like PBS. The ROXS-based medium provided the most substantial protection against photobleaching, with a nearly 31-fold increase in the bleaching lifetime compared to PBS. VECTASHIELD® also offered a considerable improvement in photostability.

  • Brightness: While VECTASHIELD® slightly reduced the initial brightness of this compound compared to PBS, the ROXS-based medium resulted in a modest increase in brightness.

Experimental Protocols

The following is a generalized protocol for evaluating the photostability of a fluorescent dye in different mounting media, based on methodologies described in the literature.

Objective: To quantify and compare the photobleaching rate of this compound in different mounting media.

Materials:

  • This compound-labeled sample (e.g., antibodies, oligonucleotides)

  • Microscope slides and coverslips

  • Mounting media to be tested (e.g., PBS, VECTASHIELD®, ProLong® Gold, Mowiol)

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 594 nm) and a sensitive detector

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare slides with the this compound-labeled specimen.

  • Mounting: Apply a small drop of the desired mounting medium to the sample and carefully place a coverslip, avoiding air bubbles. For hardening mountants like ProLong® Gold, allow the slide to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).[5][6]

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Select the appropriate excitation and emission filters for this compound.

    • Adjust the focus and locate a region of interest (ROI) with clear fluorescent signal.

    • Set the laser power and detector gain to achieve a good signal-to-noise ratio without saturating the detector. It is crucial to maintain the same illumination and detection settings across all samples and mounting media to ensure a fair comparison.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • The time interval between frames and the total acquisition time should be chosen to capture a significant decay in fluorescence intensity.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of an area with no fluorescent signal and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity of each frame to the initial intensity of the first frame.

    • Plot the normalized intensity as a function of time.

    • To quantify photostability, fit the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value) or the half-life (t₁/₂).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for comparing fluorophore photostability and the logical relationship between mounting medium components and their impact on fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Sample This compound-labeled Specimen Mounting Apply Mounting Media (PBS, Vectashield, ProLong Gold, etc.) Sample->Mounting Curing Cure if Hardening (e.g., ProLong Gold) Mounting->Curing Microscope Fluorescence Microscope Setup (Constant Illumination) Curing->Microscope Timelapse Time-lapse Imaging Microscope->Timelapse Measure Measure Fluorescence Intensity Timelapse->Measure Normalize Normalize Intensity Measure->Normalize Plot Plot Decay Curve Normalize->Plot Calculate Calculate Photobleaching Lifetime Plot->Calculate

Caption: Experimental workflow for comparing the photostability of this compound in different mounting media.

mounting_medium_effects cluster_components Mounting Medium Components cluster_performance Impact on Fluorophore Performance Base Base Solution (Aqueous vs. Glycerol) RI Refractive Index Base->RI Brightness Fluorescence Intensity / Brightness Base->Brightness Resolution Image Resolution RI->Resolution Matches Objective RI Antifade Antifade Reagents (e.g., PPD, DABCO, ROXS) Photostability Photostability Antifade->Photostability Reduces Photobleaching pH_buffer pH Buffer pH_buffer->Brightness Optimizes Emission

Caption: Relationship between mounting medium components and their effect on fluorophore performance.

References

Choosing the Right Tool for Super-Resolution: A Comparative Guide to ATTO 590 and ATTO 594 for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Stimulated Emission Depletion (STED) microscopy has revolutionized biological imaging, allowing researchers to visualize subcellular structures with a resolution far beyond the diffraction limit of light. A critical component for successful STED imaging is the choice of fluorophore, which must be bright, photostable, and efficiently depleted by the STED laser. Among the plethora of available dyes, ATTO 590 and ATTO 594 have emerged as popular choices in the orange-red spectral region. This guide provides an objective comparison of their performance in STED microscopy, supported by key photophysical data and established experimental protocols, to aid researchers in selecting the optimal dye for their specific application.

Photophysical Properties: A Head-to-Head Comparison

Both this compound and ATTO 594 are rhodamine-based dyes known for their high fluorescence quantum yields, strong absorption, and excellent thermal and photostability, making them highly suitable for single-molecule detection and super-resolution techniques like STED.[1][2] While their spectral characteristics are similar, subtle differences in their excitation/emission peaks and hydrophilicity can influence their performance and application.

ATTO 594 is slightly red-shifted compared to this compound, with an excitation maximum at 601 nm and an emission maximum at 627 nm.[2] It is also characterized by its excellent water solubility.[2][3] In contrast, this compound has an excitation peak around 593 nm and emits at approximately 622 nm and is described as moderately hydrophilic.[1][4] Both dyes possess a high molar extinction coefficient of 120,000 M⁻¹cm⁻¹ and long fluorescence lifetimes, which are advantageous for efficient signal detection.[1][2][5][6]

PropertyThis compoundATTO 594
Excitation Maximum 593 nm[1][4]601 nm[2][6]
Emission Maximum 622 nm[1][4]627 nm[2][6]
Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹[1][4][5]120,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield 0.80[1][4][5]0.85[2][6]
Fluorescence Lifetime 3.7 ns[1][4][5]3.9 ns[2][6]
Recommended STED Laser 715 - 775 nm[7]660 nm, 775 nm[8]
Hydrophilicity Moderately hydrophilic[1][9]Very hydrophilic[2][3]

Performance in STED Microscopy

The ultimate test for a fluorophore is its performance in generating high-resolution images. Both this compound and ATTO 594 are efficiently depleted by commonly available STED lasers, particularly the 775 nm pulsed laser, which is often favored for its reduced phototoxicity in live-cell imaging.[8]

Experimental data from a custom-built STED microscope demonstrated that this compound can achieve a resolution that is significantly better than confocal microscopy. In one study, when imaging 45 nm fluorescent beads, the full width at half maximum (FWHM) for this compound was reduced from 218 nm in confocal mode to 93 nm in STED mode.[1][10] This corresponds to a calculated point spread function (PSF) of approximately 81 nm for the instrument's this compound channel.[1]

While the same study did not provide a direct FWHM measurement for ATTO 594 under identical conditions, it successfully utilized ATTO 594 for imaging biological structures—specifically, the cyclic nucleotide-gated (CNG) channel in olfactory sensory neurons—demonstrating its utility and compatibility within the same high-resolution setup.[1] The choice between the two may therefore depend on the specific laser lines available and the desire to combine them with other fluorophores in multi-color experiments. For instance, ATTO 594 is often listed as a suitable partner for dyes like Alexa Fluor 660 or CF680R when using a single 775 nm STED laser line.[8]

ParameterThis compoundATTO 594
STED Resolution (FWHM) 93 ± 14 nm (on 45 nm beads)[1]Performance demonstrated in biological imaging[1][9]
Calculated Instrument PSF 81 ± 16 nm[1]Not explicitly calculated in cited studies
Common Depletion Wavelength 775 nm[7]775 nm[8]

Visualizing the STED Principle and Workflow

To better understand the context of this comparison, the following diagrams illustrate the fundamental principle of STED microscopy and a typical experimental workflow.

STED_Principle cluster_Jablonski Jablonski Diagram cluster_Beams Laser Beams at Focal Plane S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation Laser (e.g., 594 nm) S1->S0 Fluorescence (e.g., 627 nm) S1->S0 Stimulated Emission (STED Laser, e.g., 775 nm) Exc Excitation Spot STED STED Donut Effective Effective Fluorescence Spot (<80 nm)

Caption: The principle of Stimulated Emission Depletion (STED).

The diagram above illustrates how a donut-shaped STED beam de-excites fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is emitted and thus increasing resolution.

STED_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition & Analysis fix 1. Cell Fixation & Permeabilization block 2. Blocking fix->block p_ab 3. Primary Antibody Incubation block->p_ab s_ab 4. Secondary Antibody (this compound/594 conjugated) Incubation p_ab->s_ab mount 5. Mounting (#1.5 Coverslip) s_ab->mount align 6. Laser Alignment (Excitation + STED) mount->align scan 7. Scanning & Gated Detection align->scan decon 8. Deconvolution (Optional) scan->decon analyze 9. Image Analysis decon->analyze

Caption: A typical immunofluorescence workflow for STED microscopy.

Experimental Protocols

Achieving high-quality STED images requires meticulous sample preparation. Below is a representative immunofluorescence protocol adaptable for both this compound and ATTO 594.

1. Cell Culture and Fixation:

  • Culture cells on high-performance #1.5 (170 µm thick) glass coverslips to ~70% confluency.

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Wash the sample three times with PBS for 5 minutes each.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

2. Immunostaining:

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBS) for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS for 5 minutes each.

  • Incubate with the secondary antibody conjugated to this compound or ATTO 594, diluted according to the manufacturer's instructions (typically 1:200 to 1:1000), for 1 hour at room temperature, protected from light.

  • Wash three times with PBS for 5 minutes each.

3. Mounting:

  • Briefly rinse with deionized water.

  • Mount the coverslip onto a glass slide using a mounting medium with a refractive index optimized for STED, such as Prolong Diamond (RI ~1.47) or Mowiol with DABCO.[8]

  • Allow the mounting medium to cure for at least 24 hours at room temperature, protected from light, before imaging.

4. STED Microscopy and Image Acquisition:

  • Use a STED microscope equipped with appropriate lasers. For this compound/594, this typically involves an excitation laser around 590-600 nm and a depletion laser at 775 nm (pulsed) or 660 nm (continuous wave).[8]

  • Co-align the excitation and STED laser beams.

  • Set the detection window to capture the emission of the dye (e.g., 600-640 nm for this compound).[1][11]

  • Adjust STED laser power to achieve the desired resolution while minimizing photobleaching.

  • Utilize time-gated detection, if available, to further improve resolution by filtering out photons emitted early after the excitation pulse.[1]

  • Optionally, deconvolve the acquired images using software like Huygens to reduce noise and enhance contrast.[8]

Conclusion: Making the Choice

Both this compound and ATTO 594 are excellent and reliable fluorophores for STED nanoscopy. The choice between them is nuanced and may be guided by several factors:

  • Existing Laser Setup: ATTO 594's slightly red-shifted spectrum might be marginally better suited for excitation lasers at 594 nm or 610 nm, while this compound aligns well with 590 nm excitation. Both are efficiently depleted by the popular 775 nm STED laser.

  • Multicolor Imaging: The selection may depend on the other fluorophores in the experiment. ATTO 594 is frequently cited in dye combinations for dual-color STED with a single depletion laser.[8]

  • Sample Environment: ATTO 594's higher hydrophilicity might be advantageous in certain aqueous labeling environments, potentially reducing non-specific binding.[2][3]

References

A Quantitative Showdown: ATTO 590 vs. Texas Red for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an appropriate dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed, data-driven comparison of two prominent red-emitting fluorophores: ATTO 590 and Texas Red. By examining their key photophysical properties and outlining the methodologies for their characterization, this document serves as a practical resource for making informed decisions in applications ranging from cellular imaging to molecular diagnostics.

At a Glance: Key Photophysical Properties

The performance of a fluorescent dye is primarily dictated by its photophysical characteristics. Here, we present a summary of the essential quantitative data for this compound and Texas Red, offering a clear side-by-side comparison.

PropertyThis compoundTexas Red
Excitation Maximum (λex) 593 - 594 nm[1][2][3]586 - 596 nm[4][5][6][7]
Emission Maximum (λem) 622 - 624 nm[1][2][3][8]603 - 615 nm[4][5][6][7]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][2][3][8]~85,000 M⁻¹cm⁻¹[4][5][6]
Fluorescence Quantum Yield (Φ) 0.80[1][3]0.93 (in PBS), 0.97 (in Ethanol)[4][6][9]
Chemical Class Rhodamine Dye[1][3][10][11]Sulforhodamine 101 Derivative[5]

Deeper Dive: Performance Characteristics

Brightness: A fluorophore's brightness is a function of its molar extinction coefficient and quantum yield. This compound exhibits a significantly higher molar extinction coefficient (120,000 M⁻¹cm⁻¹) compared to Texas Red (~85,000 M⁻¹cm⁻¹).[1][2][3][4][5][6][8] While the quantum yield of Texas Red is reported to be very high in certain solvents (0.93 in PBS), the superior light-absorbing capability of this compound contributes to its overall strong performance in various applications.

Photostability: this compound is described as having high thermal and photostability, making it well-suited for demanding applications like single-molecule detection and super-resolution microscopy.[1][3][10][11] While Texas Red is a workhorse in many imaging experiments, newer dyes like the ATTO series and Alexa Fluor dyes have been developed to offer enhanced photostability.[4][5][12] Quantitative, side-by-side photobleaching data can be highly dependent on experimental conditions, but the consensus in the literature points to the enhanced durability of this compound.

Environmental Sensitivity: An important consideration for quantitative imaging is the sensitivity of a dye's fluorescence to its environment. The fluorescence characteristics of this compound are reported to be quite insensitive to environmental changes such as pH.

Applications: Both dyes are versatile and can be conjugated to a wide range of biomolecules, including antibodies, peptides, and nucleic acids, for use in applications such as immunofluorescence, fluorescence in-situ hybridization (FISH), and flow cytometry.[1][2][3][10][12][13] However, due to its enhanced photostability and brightness, this compound is often favored for advanced imaging techniques that require prolonged or intense light exposure.[1][3][10][11]

Visualizing the Workflow: Fluorophore Conjugation

The utility of these dyes in biological research stems from their ability to be covalently attached to target molecules. The following diagram illustrates a generalized workflow for labeling a primary antibody with an NHS-ester functionalized fluorescent dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) Mixing Combine Antibody and Dye Solutions Protein_Solution->Mixing Dye_Solution Dissolve NHS-Ester Dye in Anhydrous DMSO Dye_Solution->Mixing Incubation Incubate for 1-2 hours at Room Temperature, Protected from Light Mixing->Incubation Column Purify Conjugate via Size-Exclusion Chromatography Incubation->Column Collection Collect Fractions Containing Labeled Antibody Column->Collection

Caption: A generalized workflow for conjugating an NHS-ester functionalized dye to an antibody.

Experimental Protocols

Accurate characterization of fluorescent dyes relies on standardized experimental protocols. Below are detailed methodologies for determining two key photophysical parameters.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a spectroscopic-grade solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).[14]

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax. A solution of the pure solvent should be used as a blank.

  • Data Analysis: Plot the measured absorbance at λmax against the concentration of the dye for each dilution.

  • Calculation: According to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient (ε) is the slope of the resulting linear plot.[15][16]

G Start Prepare Stock Solution of Known Concentration Dilute Create Serial Dilutions Start->Dilute Measure Measure Absorbance at λmax for each dilution Dilute->Measure Plot Plot Absorbance vs. Concentration Measure->Plot Calculate Calculate Slope of the Line (Slope = ε) Plot->Calculate

Caption: The experimental workflow for determining the molar extinction coefficient.

Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, which compares the dye to a known standard, is most commonly used.[17][18]

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye (e.g., Rhodamine 6G or Quinine Sulfate).[19] The quantum yield of the standard (Φ_ST) must be well-established.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample dye in the same spectroscopic-grade solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[18]

  • Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the standard and the sample.

  • Data Analysis:

    • Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

    • Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

    Where Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

G Start Prepare Dilute Solutions of Sample and Standard Measure_Abs Measure Absorbance at Excitation λ Start->Measure_Abs Measure_Fluor Measure Corrected Fluorescence Emission Spectra Start->Measure_Fluor Plot Plot Integrated Intensity vs. Absorbance for both Measure_Abs->Plot Integrate Integrate Fluorescence Spectra Measure_Fluor->Integrate Integrate->Plot Calculate Calculate Slopes and Determine Sample Quantum Yield Plot->Calculate

Caption: The experimental workflow for determining relative fluorescence quantum yield.

Conclusion

Both this compound and Texas Red are valuable tools in the researcher's arsenal. Texas Red has a long-standing history as a reliable red-emitting fluorophore. However, for applications demanding higher brightness and superior photostability, the quantitative data suggests that this compound is a more robust alternative. By understanding the key performance metrics and the experimental protocols used to determine them, researchers can confidently select the optimal fluorophore to achieve high-quality, reproducible data in their fluorescence-based assays.

References

Spectral Overlap of ATTO 590 with Green Fluorescent Protein (GFP): A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, understanding the spectral properties of fluorophores is paramount for designing robust experiments and ensuring data accuracy. This guide provides a detailed comparison of the spectral characteristics of the fluorescent dye ATTO 590 and the widely used Green Fluorescent Protein (GFP), with a focus on their spectral overlap.

Significant spectral overlap between fluorophores can lead to signal bleed-through in multicolor imaging or facilitate Förster Resonance Energy Transfer (FRET), a mechanism for studying molecular interactions. A thorough understanding of the excitation and emission spectra of this compound and GFP is therefore critical for their effective application in techniques such as immunofluorescence, flow cytometry, and high-resolution microscopy.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic properties of this compound and a common variant of Green Fluorescent Protein, Enhanced Green Fluorescent Protein (EGFP). These parameters are crucial for predicting the degree of spectral overlap and for selecting appropriate excitation sources and emission filters.

PropertyThis compoundEGFP (Enhanced Green Fluorescent Protein)
Excitation Maximum (λex) 593 - 594 nm[1][2][3][4][5][6]488 nm[7][8]
Emission Maximum (λem) 621 - 624 nm[1][2][3][5][6][9]507 - 510 nm[8][10]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][2][3][4]55,000 M⁻¹cm⁻¹[11]
Quantum Yield (Φ) 0.80[3][4]0.60[11]
Brightness (ε × Φ) 96,00033,000

Visualization of Spectral Overlap

The degree of spectral overlap is determined by the extent to which the emission spectrum of the donor fluorophore (in this case, EGFP) overlaps with the excitation spectrum of the acceptor fluorophore (this compound).

cluster_GFP EGFP cluster_ATTO590 This compound Ex_GFP Excitation (488 nm) Em_GFP Emission (509 nm) Ex_GFP->Em_GFP Ex_ATTO Excitation (594 nm) Em_GFP->Ex_ATTO Spectral Overlap (Potential for FRET/Bleed-through) Em_ATTO Emission (624 nm) Ex_ATTO->Em_ATTO G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis GFP_sample Prepare GFP-only sample GFP_spectra Acquire GFP emission spectrum (excite at GFP max) GFP_sample->GFP_spectra Bleedthrough_spectra Acquire emission spectrum of GFP-only sample (excite at this compound max) GFP_sample->Bleedthrough_spectra ATTO590_sample Prepare this compound-only sample ATTO590_spectra Acquire this compound emission spectrum (excite at this compound max) ATTO590_sample->ATTO590_spectra Dual_sample Prepare dual-labeled sample FRET_spectra Acquire emission spectrum of dual-labeled sample (excite at GFP max) Dual_sample->FRET_spectra Calc_bleedthrough Calculate GFP bleed-through into this compound channel GFP_spectra->Calc_bleedthrough Bleedthrough_spectra->Calc_bleedthrough Calc_FRET Calculate FRET efficiency (if applicable) FRET_spectra->Calc_FRET

References

A Comparative Guide to Validating ATTO 590 Conjugate Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled conjugates is a critical step in generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of ATTO 590-protein conjugates, supported by detailed experimental protocols and data.

This compound, a bright and photostable rhodamine-based fluorescent dye, is widely used for labeling proteins, oligonucleotides, and other biomolecules.[1][2] The conjugation process, however, can result in a heterogeneous mixture containing the desired conjugate, unconjugated protein, and free dye. Accurate characterization and quantification of the purity of the this compound conjugate are therefore essential for downstream applications. High-Performance Liquid Chromatography (HPLC) has emerged as a gold-standard technique for this purpose.[3]

This guide will delve into the specifics of using reversed-phase HPLC (RP-HPLC) for purity validation, provide a detailed experimental protocol, and compare its performance with alternative methods such as Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Experimental Workflow for Purity Validation

The overall process for validating the purity of an this compound conjugate involves several key steps, from initial conjugation to data analysis. The following diagram illustrates a typical workflow.

G cluster_0 Conjugation & Purification cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Assessment A This compound NHS Ester + Protein B Conjugation Reaction A->B C Initial Purification (e.g., Gel Filtration) B->C D RP-HPLC Analysis C->D Sample Injection E Alternative Methods (SEC, HIC, MS) C->E Sample Injection F Chromatogram/Spectrum Acquisition D->F E->F G Peak Integration & Quantification F->G H Purity Determination (%) G->H

Caption: Workflow for this compound conjugate purity validation.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol outlines the steps for analyzing the purity of an this compound-protein conjugate using RP-HPLC.

1. System and Materials:

  • HPLC System: A system equipped with a UV-Vis or diode array detector (DAD) and a fluorescence detector.

  • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8, 3.5-5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample: this compound-protein conjugate, purified from excess free dye.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection:

    • UV/Vis: 280 nm (for protein) and 594 nm (for this compound dye).[4]

    • Fluorescence: Excitation at 594 nm, Emission at 624 nm.[4]

  • Injection Volume: 10-20 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    25 70
    27 95
    30 95
    32 20

    | 40 | 20 |

3. Sample Preparation:

  • Dilute the this compound-conjugate sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

4. Data Analysis:

  • Integrate the peak areas in the chromatogram at both 280 nm and 594 nm.

  • The purity of the conjugate is calculated as the percentage of the area of the main conjugate peak relative to the total area of all peaks (excluding the void volume and solvent front).

Comparison of Analytical Methods

While RP-HPLC is a powerful technique, other methods can provide complementary information or may be more suitable for specific applications.

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.Purity, presence of free dye and unconjugated protein, heterogeneity of conjugation.High resolution, good sensitivity, widely available.Can be denaturing for some proteins, TFA can interfere with MS.[5]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Aggregation and fragmentation of the conjugate.[3]Non-denaturing, simple mobile phases.Lower resolution for species of similar size, does not separate free dye well.
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.Drug-to-antibody ratio (DAR) distribution.[6]Non-denaturing, provides information on conjugation distribution.More complex method development, sensitive to salt concentrations.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Precise molecular weight of the conjugate, confirmation of conjugation, DAR.[6]High accuracy and specificity, can identify conjugation sites.Higher cost, can be complex to interpret for heterogeneous samples.

Quantitative Data Summary

The following table presents hypothetical but representative data from the analysis of an this compound-labeled antibody (IgG) using different techniques.

Analytical MethodParameter MeasuredResult
RP-HPLC Purity (%)96.5%
Unconjugated IgG (%)2.5%
Free this compound Dye (%)1.0%
SEC-HPLC Monomer (%)98.2%
Aggregates (%)1.5%
Fragments (%)0.3%
HIC-HPLC Average Dye-to-Antibody Ratio (DAR)3.8
LC-MS Intact Mass of Conjugate (Da)~152,800 Da (for DAR 4)

Conclusion

Validating the purity of this compound conjugates is paramount for the reliability of subsequent experiments. Reversed-phase HPLC offers a robust and high-resolution method for quantifying the purity of the conjugate and separating it from key impurities such as free dye and unconjugated protein. While RP-HPLC is a powerful standalone technique, orthogonal methods like SEC, HIC, and mass spectrometry provide complementary information, offering a more complete characterization of the conjugate's quality.[3][6] The choice of analytical method will ultimately depend on the specific information required, the nature of the conjugate, and the available instrumentation.

References

Safety Operating Guide

Proper Disposal of ATTO 590: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe and appropriate disposal of ATTO 590, a fluorescent dye commonly used in life sciences.

While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), it is crucial to follow institutional and local regulations for chemical waste management. The information presented here is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, always consult the product's Safety Data Sheet. While it has a low hazard profile, good laboratory practice dictates the use of personal protective equipment (PPE).

  • Personal Protective Equipment: Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

  • Avoid Inhalation and Contact: Handle the powdered form of the dye in a well-ventilated area or a chemical fume hood to prevent inhalation of dust. Avoid contact with skin and eyes.

  • Spill Management: In case of a spill, absorb liquids with an inert material (e.g., vermiculite, sand) and collect solids using a method that avoids dust generation. Place the spilled material into a sealed, labeled container for disposal.

This compound Disposal Procedures at a Glance

The appropriate disposal method for this compound depends on its form (neat solid, concentrated solution, or dilute working solution) and, most importantly, your institution's specific policies.

Waste StreamRecommended Disposal ProcedureKey Considerations
Unused/Neat this compound Powder Collect as chemical waste for EHS pickup.Do not dispose of in regular trash. Label the container clearly.
Concentrated this compound Solutions Collect as chemical waste for EHS pickup.Do not dispose of down the drain. Label with the chemical name and concentration.
Dilute Aqueous this compound Solutions (e.g., from staining protocols) Primary Recommendation: Collect as chemical waste for EHS pickup. Alternative (if permitted by EHS): Dispose of down the sanitary sewer with copious amounts of cold water.Crucially, verify with your EHS department if drain disposal is permissible. Never dispose of solutions containing other hazardous materials (e.g., solvents, heavy metals) down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid chemical waste.Segregate from regular lab trash. Place in a designated, labeled solid waste container.
Empty this compound Containers Triple rinse with a suitable solvent (e.g., water or ethanol). The first rinse should be collected as chemical waste. Subsequent rinses may be drain-disposed if permitted. Deface the label and dispose of the container with regular lab glass or plastic recycling.Follow your institution's specific procedures for empty chemical container disposal.

Step-by-Step Disposal Protocols

Disposal of Unused (Neat) this compound and Concentrated Solutions
  • Containerization: Place the original vial of unused this compound powder or a container with a concentrated solution into a larger, sealable waste container.

  • Labeling: Clearly label the waste container with "Waste this compound" and include the concentration if it is a solution.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste.

  • Pickup: Arrange for pickup by your institution's EHS department.

Disposal of Dilute Aqueous Solutions

The primary and most cautious approach is to collect all dilute solutions containing this compound for EHS disposal. This prevents any potential environmental contamination and ensures compliance.

If, and only if, your institutional EHS guidelines explicitly permit the drain disposal of non-hazardous, water-soluble dyes:

  • Verification: Confirm that the solution contains no other hazardous chemicals.

  • Dilution: Ensure the concentration of the dye is low.

  • Disposal: Pour the solution down the drain, followed by flushing with a large volume of cold water (at least 20 times the volume of the disposed solution) to ensure it is adequately diluted within the sanitary sewer system.

Disposal of Contaminated Solid Waste
  • Segregation: Collect all solid materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, in a separate, designated solid waste container.

  • Containerization: Use a durable, leak-proof container lined with a plastic bag.

  • Labeling: Label the container as "Solid Waste Contaminated with this compound."

  • Disposal: When the container is full, seal it and request a pickup from your EHS department.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generated this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Determine Waste Type consult_ehs->waste_type neat_solid Neat Solid or Concentrated Solution waste_type->neat_solid  Solid/Conc.   dilute_solution Dilute Aqueous Solution waste_type->dilute_solution  Dilute Aq.   contaminated_solid Contaminated Solid Labware waste_type->contaminated_solid  Solid Waste   collect_ehs Collect for EHS Pickup neat_solid->collect_ehs drain_disposal_check Is Drain Disposal Permitted by EHS? dilute_solution->drain_disposal_check solid_waste_collection Collect in Designated Solid Waste Container for EHS Pickup contaminated_solid->solid_waste_collection drain_disposal_check->collect_ehs No drain_disposal Dispose Down Drain with Copious Water drain_disposal_check->drain_disposal Yes

Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 590

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with fluorescent dyes like ATTO 590. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling laboratory chemicals. Adherence to these procedures is critical for both personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a fluorescent dye commonly used in high-sensitivity applications.[1] While specific hazard classifications can vary, it is prudent to handle it as a potentially hazardous chemical. The following personal protective equipment (PPE) is mandatory when handling this compound powder and solutions.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Respiratory Protection Type N95 (US) or equivalent dust maskPrevents inhalation of the powder form.[2]
Body Protection Laboratory coatProtects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized workflow is crucial to minimize exposure and prevent contamination.

1. Preparation and Weighing:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with a downdraft exhaust.

  • Before handling, ensure all necessary PPE is worn correctly.

  • To avoid creating airborne dust, handle the solid powder with care. Use a micro-spatula for transferring the powder.

  • Weigh the desired amount of this compound in a tared, sealed container (e.g., a microcentrifuge tube) to minimize exposure.

2. Solution Preparation:

  • Add the solvent to the container with the pre-weighed this compound powder.

  • Close the container securely and mix by vortexing or inverting until the dye is fully dissolved.

  • If sonication is required, perform it in a secondary container to catch any potential leaks.

3. Use in Experiments:

  • When using solutions of this compound, continue to wear all recommended PPE.

  • Work over a disposable absorbent bench protector to contain any spills.

  • Clearly label all tubes and containers with the chemical name and concentration.

4. Spill Management:

  • Dry Spills: In case of a small powder spill, gently cover it with a damp paper towel to avoid creating dust. Wipe the area clean and place the contaminated materials in a sealed bag for disposal.

  • Wet Spills: For liquid spills, absorb the solution with absorbent pads. Clean the spill area with an appropriate solvent and then with soap and water. Dispose of all contaminated materials as chemical waste.

Disposal Plan: Managing this compound Waste

Proper waste management is critical to prevent environmental contamination. Fluorescent dyes should not be disposed of down the drain.[3]

Waste Segregation and Collection:

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed plastic bag or containerCollect all contaminated solid materials, including gloves, pipette tips, and absorbent pads.
Liquid Waste Labeled, leak-proof, and chemically compatible containerCollect all solutions containing this compound.

Disposal Workflow:

  • Segregate Waste: Keep solid and liquid waste containing this compound separate from other laboratory waste streams.

  • Label Containers: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Institutional Guidelines: Follow your institution's specific procedures for chemical waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection, N95 Respirator) prep_area Prepare Designated Work Area (Fume Hood or Vented Bench) prep_ppe->prep_area weigh_powder Weigh this compound Powder in a Sealed Container prep_area->weigh_powder prepare_solution Prepare Stock Solution in a Closed Container weigh_powder->prepare_solution experimental_use Use in Experiment prepare_solution->experimental_use segregate_waste Segregate Solid and Liquid Waste experimental_use->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Secondary Containment label_waste->store_waste dispose_waste Follow Institutional EHS Procedures for Disposal store_waste->dispose_waste

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.